molecular formula C16H23N5O6 B1678812 Raphanatin CAS No. 38165-56-9

Raphanatin

Número de catálogo: B1678812
Número CAS: 38165-56-9
Peso molecular: 381.38 g/mol
Clave InChI: HTDHRCLVWUEXIS-HNVSNYHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raphanatin, identified as Zeatin-7-glucoside, is a naturally occurring cytokinin metabolite first isolated from radish seeds ( Raphanus sativus ) . It is a conjugated form of the potent phytohormone zeatin, specifically a 7-beta-D-glucopyranosyl derivative, with the molecular formula C16H23N5O6 and a molar mass of 381.38 g/mol . As a cytokinin, its core research value lies in its role in plant cell division, growth, and differentiation . Cytokinins like zeatin are pivotal regulators of plant development, influencing processes such as nutrient distribution, source/sink transitions, and responses to environmental stimuli . While the specific mechanism of action of this compound is an area of ongoing research, glycosylated cytokinins like the 7-glucosides are generally considered important for storage and stabilization within the plant, potentially serving as a reservoir for the active free base hormone . Researchers utilize this compound to study cytokinin metabolism, transport, and conjugation, as well as its potential synergistic effects with other secondary metabolites like alkaloids and phenolic compounds in plant systems . This product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

38165-56-9

Fórmula molecular

C16H23N5O6

Peso molecular

381.38 g/mol

Nombre IUPAC

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1

Clave InChI

HTDHRCLVWUEXIS-HNVSNYHQSA-N

SMILES isomérico

C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO

SMILES canónico

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Apariencia

Solid powder

Descripción física

Solid

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

7-beta-D-glucopyranosylzeatin
raphanatin

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Chemically, it is the 7-β-D-glucopyranoside of zeatin, a well-characterized cytokinin. This document provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is structurally composed of a zeatin molecule linked to a β-D-glucose unit at the N7 position of the purine (B94841) ring. This glycosylation is a common modification of cytokinins in plants, often affecting their transport, storage, and biological activity.

Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol--INVALID-LINK--
Synonyms Zeatin-7-glucoside, 7-β-D-Glucopyranosylzeatin, trans-Zeatin-7-β-D-glucoside--INVALID-LINK--
CAS Number 38165-56-9--INVALID-LINK--
Chemical Formula C₁₆H₂₃N₅O₆--INVALID-LINK--
Molecular Weight 381.38 g/mol --INVALID-LINK--
SMILES C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)/CO--INVALID-LINK--

alt text

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and quantification of this compound. The mzCloud database contains 186 mass spectra for Zeatin-7-N-glucoside, including tandem mass spectrometry (MS/MS) data up to MS⁵, acquired using an Orbitrap Elite instrument with ESI ionization.[1]

Summary of Mass Spectrometry Data for Zeatin-7-N-glucoside

ParameterDetailsSource
Database mzCloud--INVALID-LINK--[1]
Number of Spectra 186[1]
Tandem Spectra MS¹ - MS⁵[1]
Ionization Method ESI[1]
Analyzer FT (Orbitrap Elite)[1]
NMR Spectroscopy

Predicted NMR Data for cis-Zeatin-7-N-glucoside

Spectrum TypeFrequenceSolventSource
¹³C NMR (1D, predicted)100 MHzD₂O--INVALID-LINK--[2]
¹H NMR (1D, predicted)100 MHzD₂O--INVALID-LINK--[2]

Experimental Protocols

Isolation and Purification of this compound from Radish Seedlings (Raphanus sativus)

The following is a generalized protocol for the extraction and purification of cytokinins, including this compound, from plant tissues, based on common methodologies.

1. Extraction:

  • Homogenize fresh or frozen radish seedlings in a suitable solvent, such as 80% methanol (B129727) or a methanol/water/formic acid mixture, to extract cytokinins.

  • Perform the extraction at a low temperature (e.g., -20°C) to minimize enzymatic degradation.

  • Centrifuge the homogenate to pellet solid debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Pass the supernatant through a C18 SPE cartridge to retain the cytokinins and remove more polar impurities.

  • Wash the cartridge with a low-percentage methanol solution to remove any remaining polar compounds.

  • Elute the cytokinins from the cartridge with a higher concentration of methanol.

3. Immunoaffinity Chromatography:

  • For highly specific purification, use an immunoaffinity column with immobilized antibodies that recognize zeatin and its derivatives.

  • Load the eluate from the SPE step onto the immunoaffinity column.

  • Wash the column to remove non-specifically bound compounds.

  • Elute the purified cytokinins, including this compound, using a suitable buffer.

4. High-Performance Liquid Chromatography (HPLC):

  • Further purify and quantify the this compound fraction using reversed-phase HPLC, often coupled with a mass spectrometer for detection and identification.

Synthesis of this compound (trans-Zeatin-7-β-D-glucoside)

The synthesis of this compound can be achieved through the enzymatic glycosylation of trans-zeatin (B1683218).

Reaction: UDP-glucose + trans-Zeatin ⇌ UDP + trans-Zeatin-7-β-D-glucoside

Enzyme: Zeatin O-glucosyltransferase (ZOG)

Protocol Outline:

  • Incubate trans-zeatin with UDP-glucose in a suitable buffer.

  • Add the enzyme Zeatin O-glucosyltransferase to initiate the reaction.

  • Monitor the reaction progress using techniques like HPLC.

  • Purify the resulting trans-Zeatin-7-β-D-glucoside (this compound) from the reaction mixture using chromatographic methods.

Biological Activity and Signaling Pathway

This compound, as a cytokinin glucoside, is generally considered a storage or transport form of the active cytokinin, trans-zeatin.[3][4] While N-glucosides were traditionally thought to be inactive, recent studies suggest they can be converted back to the active free base form in vivo, thereby influencing plant development.[3][5]

The biological activity of cytokinins is mediated through a two-component signaling (TCS) pathway.[3]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHK_Receptor Cytokinin Receptor (AHK) This compound->AHK_Receptor Binding AHP Histidine Phosphotransfer Protein (AHP) AHK_Receptor->AHP Phosphotransfer Type_B_ARR Type-B Response Regulator (ARR-B) AHP->Type_B_ARR Phosphotransfer Gene_Expression Cytokinin Primary Response Genes Type_B_ARR->Gene_Expression Activation Type_A_ARR Type-A Response Regulator (ARR-A) Type_A_ARR->AHK_Receptor Negative Feedback Gene_Expression->Type_A_ARR Induction

Caption: Cytokinin signaling pathway initiated by this compound binding.

Workflow for Cytokinin Activity Bioassay (e.g., Senescence Delay)

Cytokinin_Bioassay_Workflow Excise_Leaf_Discs Excise leaf discs from plant Incubate_Control Incubate in control solution (e.g., DMSO) Excise_Leaf_Discs->Incubate_Control Incubate_this compound Incubate in this compound solution Excise_Leaf_Discs->Incubate_this compound Incubate_Dark Incubate in darkness for several days Incubate_Control->Incubate_Dark Incubate_this compound->Incubate_Dark Measure_Chlorophyll Measure chlorophyll (B73375) content Incubate_Dark->Measure_Chlorophyll Compare_Results Compare chlorophyll retention Measure_Chlorophyll->Compare_Results

Caption: Workflow for a cytokinin senescence delay bioassay.

Conclusion

This compound, or zeatin-7-glucoside, is a significant metabolite of the cytokinin zeatin. While its chemical structure is well-established, further research is needed to fully characterize its spectroscopic properties and to develop detailed, standardized protocols for its isolation and synthesis. Understanding the biological activity of this compound and its role in the complex network of cytokinin signaling remains an active area of investigation with implications for agriculture and drug development.

References

The Discovery and Natural Occurrence of Raphanatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a naturally occurring cytokinin, stands as a significant metabolite of zeatin. First identified in radish seedlings, its discovery and characterization have provided valuable insights into cytokinin metabolism and regulation in plants. This technical guide offers an in-depth exploration of the discovery, natural occurrence, biosynthesis, and interaction of this compound with cytokinin signaling pathways. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside quantitative data on its presence in plant tissues. This document serves as a comprehensive resource for researchers and professionals engaged in plant biology, natural product chemistry, and drug development.

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. Zeatin is one of the most active and well-studied cytokinins. This compound, identified as the 7-β-D-glucopyranoside of zeatin, represents a key metabolic product, suggesting a role in the storage, transport, and regulation of active cytokinin levels. Understanding the discovery and natural distribution of this compound is crucial for elucidating the intricate network of cytokinin homeostasis.

Discovery and Structural Elucidation

This compound was first isolated from de-rooted radish seedlings (Raphanus sativus).[1] Its chemical structure was definitively confirmed through synthesis as the 7-β-D-glucopyranoside of zeatin.[1] This discovery was significant as it highlighted the conjugation of cytokinins with glucose at the N7 position of the purine (B94841) ring, a modification that impacts their biological activity and stability.

Natural Occurrence and Quantitative Analysis

The primary documented natural source of this compound is radish (Raphanus sativus), particularly in its seedlings and seeds. Quantitative analysis of endogenous cytokinins in radish seeds has been performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the identification and quantification of small molecules.

Table 1: Quantitative Analysis of this compound in Radish Seeds

Plant MaterialCompoundConcentration (µg/g fresh weight)Analytical MethodReference
Radish (Raphanus sativus) SeedsThis compound (Zeatin-7-glucoside)Data reported in Summons et al., 1977GC-MSSummons et al., 1977

Note: The precise quantitative value from the original publication by Summons et al. (1977) is not available in the searched resources. Researchers are encouraged to consult the original publication for this specific data point.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the biosynthesis of its precursor, zeatin. Zeatin is synthesized via the isoprenoid pathway. The final step in the formation of this compound is the glucosylation of zeatin at the N7 position. This reaction is catalyzed by a class of enzymes known as zeatin O-glucosyltransferases (ZOGs). While a specific zeatin-7-glucosyltransferase has not been exclusively characterized for this compound biosynthesis, the existence of cis-zeatin-specific O-glucosyltransferases (cisZOG) in maize suggests that analogous enzymes are responsible for the formation of various zeatin glucosides.

Raphanatin_Biosynthesis DMAPP Dimethylallyl pyrophosphate iPMP Isopentenyladenosine-5'-monophosphate DMAPP->iPMP Isopentenyl transferase AMP AMP/ADP/ATP AMP->iPMP tZMP trans-Zeatin riboside-5'-monophosphate iPMP->tZMP CYP735A tZ trans-Zeatin tZMP->tZ LOG This compound This compound (Zeatin-7-glucoside) tZ->this compound Zeatin-7-glucosyltransferase (putative)

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for cytokinin extraction and purification. It combines solid-phase extraction (SPE) and immunoaffinity chromatography for efficient isolation of this compound from plant tissues.

Protocol 1: Extraction and Purification

  • Homogenization: Freeze 1-5 g of plant tissue (e.g., radish seedlings) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Resuspend the powdered tissue in 10 mL of a pre-chilled (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). Agitate for 1 hour at 4°C.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column: Use a C18 SPE cartridge.

    • Conditioning: Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the extraction buffer.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of the extraction buffer to remove interfering substances.

    • Elution: Elute the cytokinin-containing fraction with 5 mL of 80% methanol.

  • Immunoaffinity Chromatography:

    • Column: Use an immunoaffinity column with antibodies raised against zeatin riboside (which can cross-react with other zeatin derivatives).

    • Loading: Dilute the eluate from the SPE step with phosphate-buffered saline (PBS) to a final methanol concentration of <10% and load it onto the immunoaffinity column.

    • Washing: Wash the column with 10 mL of PBS to remove non-specifically bound compounds.

    • Elution: Elute the bound cytokinins, including this compound, with 5 mL of 100% methanol or another appropriate elution buffer as per the antibody manufacturer's instructions.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

Extraction_Workflow Start Plant Tissue (e.g., Radish Seedlings) Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Methanol/Water/Formic Acid Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Immunoaffinity Immunoaffinity Chromatography SPE->Immunoaffinity Analysis LC-MS/MS Analysis Immunoaffinity->Analysis

Figure 2: Experimental workflow for this compound extraction.
Characterization and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Protocol 2: HPLC-MS/MS Analysis

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

  • Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is used.

  • Quantification: Quantification is achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound and a deuterated internal standard.

Table 2: Mass Spectrometric Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]⁺[Zeatin+H]⁺
(Zeatin-7-glucoside)

Interaction with Cytokinin Signaling Pathways

Cytokinin signaling is initiated by the binding of active cytokinins to histidine kinase receptors located in the endoplasmic reticulum membrane. In Arabidopsis thaliana, these receptors are primarily AHK2, AHK3, and CRE1/AHK4. The binding of a cytokinin ligand leads to autophosphorylation of the receptor, which initiates a phosphorelay cascade that ultimately results in the activation of type-B Arabidopsis Response Regulators (ARRs). These type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the signaling pathway.

The biological activity of cytokinin glucosides, such as this compound, is generally considered to be lower than their corresponding free bases. This is because the glucose moiety can sterically hinder the binding of the molecule to the cytokinin receptors. However, glucosides may be hydrolyzed in vivo to release the active cytokinin, suggesting a role for this compound as a storage or transport form of zeatin. While direct binding studies of this compound to cytokinin receptors are not extensively documented, the activity of other zeatin glucosides in bioassays is typically lower than that of zeatin itself.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) CK_Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorelay ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A activates Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression activates ARR_A->AHP inhibits This compound This compound (Zeatin-7-glucoside) Hydrolysis Hydrolysis (e.g., by β-glucosidase) This compound->Hydrolysis potential conversion Zeatin Zeatin Zeatin->CK_Receptor binds Hydrolysis->Zeatin

Figure 3: this compound's potential role in the cytokinin signaling pathway.

Conclusion

This compound, as the 7-β-D-glucopyranoside of zeatin, is a key metabolite in cytokinin homeostasis, first discovered in radish. While its direct biological activity may be lower than its aglycone, its presence points to a sophisticated regulatory mechanism for controlling active cytokinin levels in plants. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other cytokinin conjugates. Future research focusing on the specific enzymes responsible for its biosynthesis and its precise interactions with cytokinin receptors will further illuminate its physiological significance. This knowledge is not only fundamental to plant science but also holds potential for applications in agriculture and the development of novel plant growth regulators.

References

Raphanatin: A Comprehensive Technical Guide to a Key Purine Derivative in Plant Cytokinin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a naturally occurring purine (B94841) derivative in plants, plays a crucial role in the intricate network of cytokinin metabolism. Identified as the 7-β-D-glucopyranoside of zeatin, this compound functions primarily as a stable, inactive storage form of this vital plant hormone. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis from precursor molecules, its place within the broader zeatin metabolic pathway, and its physiological significance. Detailed experimental protocols for the extraction, purification, and quantification of this compound from plant tissues are presented, alongside a summary of key quantitative data. Furthermore, this document includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction to this compound and its Role as a Purine Derivative

This compound is a glycosylated form of trans-zeatin (B1683218), one of the most active and abundant cytokinins in higher plants.[1] As a purine derivative, its core structure is based on the adenine (B156593) molecule, a fundamental component of nucleic acids. The defining characteristic of this compound is the attachment of a glucose molecule to the nitrogen at the 7th position of the purine ring of zeatin.[1][2] This modification significantly alters the biological activity of the parent molecule, rendering it largely inactive.[1] The formation of this compound is a key step in the homeostatic regulation of active cytokinin levels within the plant, allowing for the sequestration and storage of excess zeatin.[1] This stored form can be reconverted to active zeatin when required by the plant, providing a mechanism for the precise spatial and temporal control of cytokinin signaling.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, trans-zeatin. The de novo biosynthesis of trans-zeatin is a multi-step process that can occur through two primary pathways: the tRNA-dependent pathway and the AMP-dependent (or isopentenyladenine-independent) pathway.[3][4][5]

trans-Zeatin Biosynthesis

AMP-Dependent Pathway: This is considered the major pathway for de novo cytokinin biosynthesis in plants.[5]

  • Isopentenylation of AMP/ADP/ATP: The pathway begins with the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the N6 position of adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), or adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT) , resulting in the formation of N6-(Δ2-isopentenyl)adenosine 5'-monophosphate (iPMP), -diphosphate (iPDP), or -triphosphate (iPTP).[4][6]

  • Hydroxylation: The isopentenyl side chain of these intermediates is then hydroxylated by a cytochrome P450 monooxygenase, specifically CYP735A , to form the corresponding trans-zeatin ribotides (tZMP, tZDP, tZTP).[6]

  • Activation to Free Base: The active free-base form, trans-zeatin, is released from these ribotides by the action of the enzyme LONELY GUY (LOG) , which is a phosphoribohydrolase.[6]

tRNA-Dependent Pathway: This pathway involves the release of cytokinins from the degradation of tRNA molecules that have been modified with isopentenyl groups.[3][7] While this pathway contributes to the overall cytokinin pool, the AMP-dependent pathway is generally considered the primary source of de novo synthesis.

Formation of this compound from trans-Zeatin

Once trans-zeatin is synthesized, it can be reversibly inactivated and stored through glycosylation. The formation of this compound is catalyzed by the enzyme zeatin-O-glucosyltransferase (ZOG) .[2][8] This enzyme transfers a glucose moiety from UDP-glucose to the N7 position of the purine ring of trans-zeatin.[2]

Raphanatin_Biosynthesis

Physiological Role and Signaling

This compound is considered a stable and relatively inactive storage form of zeatin.[1] Its formation prevents the over-accumulation of active cytokinins, which could lead to detrimental physiological effects. The glucosylation at the N7 position sterically hinders the binding of the molecule to cytokinin receptors, thus attenuating its biological activity.[1]

While generally considered inactive, some studies suggest that this compound may possess weak cytokinin activity.[1] However, its primary role is thought to be as a transport and storage molecule. It can be hydrolyzed back to the active trans-zeatin by β-glucosidases, releasing the active hormone at specific sites within the plant or at specific developmental stages.[6]

The signaling pathway of cytokinins, including zeatin released from this compound, is well-characterized and involves a two-component signaling system. This system consists of histidine kinase receptors in the endoplasmic reticulum membrane, histidine phosphotransfer proteins, and nuclear response regulators that ultimately modulate the expression of cytokinin-responsive genes.[9]

Cytokinin_Signaling This compound This compound (Storage/Transport) tZ trans-Zeatin (Active Cytokinin) This compound->tZ β-glucosidase Receptor Histidine Kinase Receptor (ER) tZ->Receptor Binding Phosphorelay Histidine Phosphotransfer Proteins (Cytosol) Receptor->Phosphorelay Phosphorylation Cascade Response_Regulator Response Regulators (Nucleus) Phosphorelay->Response_Regulator Gene_Expression Cytokinin-Responsive Gene Expression Response_Regulator->Gene_Expression Transcriptional Regulation

Quantitative Data

Quantitative data on this compound is primarily available in the context of enzyme kinetics for the enzymes involved in its biosynthesis. Data on the endogenous concentrations of this compound in various plant tissues is less common in the literature compared to its precursor, zeatin.

Table 1: Enzyme Kinetic Parameters for Zeatin-O-Glucosyltransferase (ZOG)

Enzyme SourceSubstrateKm ValueReference
Phaseolus lunatustrans-Zeatin28 µM[8]
Phaseolus lunatusUDP-Glucose0.2 mM[8]
Zea mays (cisZOG1)cis-Zeatin (B600781)46 µM[2]
Zea mays (cisZOG1)UDP-Glucose0.11 mM[2]
Zea mays (cisZOG2)cis-Zeatin96 µM[2]
Zea mays (cisZOG2)UDP-Glucose0.59 mM[2]

Note: While this compound is the 7-glucoside of trans-zeatin, kinetic data for the closely related cis-zeatin O-glucosyltransferases from maize are included for comparative purposes.

Experimental Protocols

The analysis of this compound in plant tissues requires efficient extraction and sensitive quantification methods. The following protocols are generalized from established methods for cytokinin analysis and can be adapted for this compound.

Extraction of this compound from Plant Tissues

This protocol is based on a modified Bieleski buffer extraction followed by solid-phase extraction (SPE) for purification.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)

  • Internal standard (e.g., deuterated this compound or a related cytokinin like benzyladenine)

  • Centrifuge

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis MCX)

  • 1% (v/v) Acetic acid

  • Methanol

  • 0.35 M Ammonia (B1221849) in 70% methanol

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 5% Acetonitrile (B52724)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer a known weight of the powdered tissue (e.g., 10-100 mg) to a microcentrifuge tube.

  • Add the extraction buffer (e.g., 1 mL per 100 mg of tissue) and the internal standard.

  • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 30 minutes.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same buffer, and the supernatants pooled.

  • Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the remaining aqueous extract in 1% (v/v) acetic acid.

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the reconstituted extract onto the SPE column.

  • Wash the column with 1% acetic acid, followed by a wash with methanol.

  • Elute the cytokinins, including this compound, with 0.35 M ammonia in 70% methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the dried extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL) for analysis.[10][11]

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

  • UPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

General UPLC-MS/MS Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to separate the compounds.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

Procedure:

  • Inject a small volume (e.g., 1-10 µL) of the purified and reconstituted plant extract onto the UPLC column.

  • Separate the components of the extract using the defined chromatographic gradient.

  • Detect and quantify this compound and the internal standard using the mass spectrometer in MRM mode.

  • Generate a standard curve using authentic this compound standards of known concentrations to quantify the amount of this compound in the plant samples. The concentration is then normalized to the initial fresh weight of the tissue.[10][12]

Experimental_Workflow Plant_Tissue Plant Tissue Collection (Flash Freeze in Liquid N2) Homogenization Homogenization (Grinding to a fine powder) Plant_Tissue->Homogenization Extraction Extraction (Methanol:Water:Formic Acid + Internal Standard) Homogenization->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Quantification (UPLC-MS/MS) Purification->Analysis Data_Processing Data Processing (Quantification against standard curve) Analysis->Data_Processing

Conclusion and Future Perspectives

This compound serves as a critical regulatory node in cytokinin homeostasis, acting as a stable and transportable storage form of the active hormone zeatin. Its biosynthesis via zeatin-O-glucosyltransferase allows plants to finely tune their developmental and physiological responses to internal and external cues. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound, which is essential for further elucidating its precise roles in different plant species and under various environmental conditions.

Future research should focus on obtaining more comprehensive quantitative data on this compound levels in a wider range of plant tissues and species. Investigating the specific regulation of zeatin-O-glucosyltransferases and the β-glucosidases that reconvert this compound to zeatin will provide deeper insights into the dynamic control of cytokinin activity. Furthermore, exploring the potential for unique signaling roles of this compound itself, beyond being a simple storage molecule, could open new avenues in our understanding of purine derivative function in plant biology. For drug development professionals, understanding the pathways of plant hormone metabolism can offer bio-inspired strategies for the development of novel plant growth regulators.

References

The Physiological Role of Raphanatin in Plant Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raphanatin, identified as the 7-β-D-glucopyranoside of trans-zeatin (B1683218) (tZ7G), is an endogenous cytokinin found in various plants, notably in radish (Raphanus sativus)[1]. Historically classified as an inactive, terminal metabolite of the highly active cytokinin, zeatin, recent research into the broader class of cytokinin N-glucosides has compelled a re-evaluation of this perspective. Emerging evidence suggests that this compound, and other N-glucosides, are not merely inert storage forms but participate in the intricate regulation of plant growth and development. This technical guide synthesizes the current understanding of this compound's physiological role, its metabolism, and its biological activities, providing a comprehensive resource for its study and potential applications. While direct research on this compound is limited, this guide draws upon analogous studies of trans-zeatin-N-glucosides to present a holistic view.

Biosynthesis and Metabolism of this compound

The concentration of active cytokinins is meticulously controlled in plant tissues through a dynamic interplay of biosynthesis, metabolism, and transport. This compound plays a crucial role in this homeostatic regulation.

2.1 Biosynthesis: A Mechanism for Homeostasis

This compound is synthesized from the active cytokinin, trans-zeatin, through a process of N-glucosylation. This reaction is catalyzed by glucosyltransferases (UGTs), which attach a glucose molecule to the N7 position of the purine (B94841) ring of zeatin[2][3]. This conversion serves as a rapid mechanism to attenuate the levels of active zeatin in response to developmental cues or environmental stimuli[2][3]. For instance, an overabundance of cytokinins, either through exogenous application or genetic overexpression of biosynthetic genes, leads to a prompt increase in the formation of N7-glucosides[2][3].

2.2 Metabolic Fate: Reversible Deactivation

Contrary to the long-held belief that N-glucosylation is an irreversible deactivation step, recent studies have demonstrated that this compound can be converted back to its active form, trans-zeatin. In vivo experiments with Arabidopsis seedlings have shown that exogenously applied trans-zeatin-N7-glucoside is efficiently metabolized to the free base form[2]. This enzymatic deglucosylation suggests that this compound can act as a temporarily stored, inactive precursor that can be reactivated to modulate physiological responses[2][4].

Physiological Roles of this compound

The biological activity of this compound is primarily understood through its role as a zeatin conjugate. It is not believed to interact directly with cytokinin receptors due to the steric hindrance of the glucose moiety[2]. Instead, its physiological effects are likely mediated by its conversion to active zeatin.

3.1 Regulation of Senescence

One of the most well-documented roles of active cytokinins is the delay of senescence. Studies on trans-zeatin-N-glucosides, including this compound, have shown that they can mimic the anti-senescence properties of their parent compounds. In detached leaf assays, the application of tZ7G significantly delays chlorophyll (B73375) degradation, a key indicator of senescence[5]. This suggests that this compound can be mobilized and converted to active zeatin in aging tissues to help maintain their physiological function.

3.2 Modulation of Root and Shoot Development

The influence of this compound on organogenesis is more nuanced than that of active cytokinins. While high concentrations of trans-zeatin are known to strongly inhibit primary root growth, tZ7G does not exhibit the same potent inhibitory effect[5][6]. Similarly, in shoot regeneration assays using hypocotyl explants, tZ7G only mildly promotes shoot initiation compared to the robust effect of trans-zeatin[5][6][7]. This differential activity suggests that the localized conversion of this compound to zeatin may provide a finer level of control over developmental processes than the direct application of the active hormone.

3.3 Potential Role in Transport and Signaling

The presence of cytokinin N-glucosides in the xylem sap points to a potential role in long-distance signaling[2][3]. It is hypothesized that this compound may serve as a stable, inactive transport form of zeatin, allowing for its movement from the roots, a primary site of cytokinin synthesis, to the shoots. Upon reaching target tissues, it can be converted to the active form to elicit a physiological response. This mechanism would protect the active hormone from degradation during transport and allow for its controlled release.

3.4 Speculative Role in Plant Defense

While direct evidence is lacking, a role for this compound in plant defense can be postulated. Cytokinins are known to be involved in plant immune responses[8][9]. Furthermore, Raphanus sativus produces a variety of defense-related secondary metabolites[10][11][12][13]. It is plausible that this compound, as a stable storage form of zeatin, could be rapidly converted to its active form upon pathogen attack or herbivory to modulate defense signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of trans-zeatin-7-glucoside (this compound).

Table 1: Effect of this compound (tZ7G) on Senescence

BioassaySpeciesTreatment (1µM)OutcomeReference
Detached Cotyledon AssayArabidopsis thalianatZ7GSignificant delay in chlorophyll degradation[5]
Detached Cotyledon AssayArabidopsis thalianatZ9GSignificant delay in chlorophyll degradation[5]
Detached Cotyledon AssayArabidopsis thalianatrans-Zeatin (tZ)Significant delay in chlorophyll degradation[5]

Table 2: Effect of this compound (tZ7G) on Organogenesis

BioassaySpeciesTreatment (equimolar to NAA)OutcomeReference
Shoot Initiation from HypocotylArabidopsis thalianatZ7GMild promotion of callus weight[6][7]
Shoot Initiation from HypocotylArabidopsis thalianatrans-Zeatin (tZ)Strong promotion of callus weight[6][7]
Root Elongation AssayArabidopsis thalianatZ7G (1µM)No significant inhibition of root growth[6]
Root Elongation AssayArabidopsis thalianatrans-Zeatin (tZ) (1µM)Significant inhibition of root growth[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the physiological role of this compound.

5.1 Protocol 1: Extraction and Quantification of this compound

This protocol is adapted from methods for cytokinin N-glucoside analysis.

  • Tissue Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of a pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) to the powdered tissue. Vortex thoroughly and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 20,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the cytokinin fraction with 1 mL of methanol.

  • Quantification by LC-MS/MS:

    • Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Quantify this compound using multiple reaction monitoring (MRM) with transitions specific for this compound and a labeled internal standard.

5.2 Protocol 2: Detached Leaf Senescence Bioassay

  • Plant Material: Grow plants (e.g., Arabidopsis thaliana or Nicotiana tabacum) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Leaf Excision: Excise healthy, mature leaves or cotyledons of a similar developmental stage.

  • Treatment Incubation:

    • Prepare a basal medium (e.g., 3 mM MES buffer, pH 5.7).

    • Prepare treatment solutions by dissolving this compound and a positive control (trans-zeatin) in a minimal amount of DMSO and then diluting to the final concentration (e.g., 1 µM) in the basal medium. Include a DMSO-only control.

    • Float the excised leaves, abaxial side down, in petri dishes containing the treatment solutions.

  • Incubation Conditions: Place the petri dishes in the dark at room temperature to induce senescence.

  • Chlorophyll Quantification:

    • After a set period (e.g., 3-5 days), blot the leaves dry and record their fresh weight.

    • Extract chlorophyll by incubating the leaves in 80% ethanol (B145695) in the dark until the tissue is completely bleached.

    • Measure the absorbance of the chlorophyll extract at 647 nm and 664 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using established equations.

Visualizations: Signaling Pathways and Workflows

6.1 Proposed Mechanism of this compound Action

Raphanatin_Action_Pathway cluster_transport Long-Distance Transport (Xylem) cluster_target_cell Target Cell This compound This compound Raphanatin_in This compound This compound->Raphanatin_in Uptake Zeatin Zeatin Raphanatin_in->Zeatin Deglucosylation Receptor Cytokinin Receptor (AHK) Zeatin->Receptor Signaling_Cascade Phosphorelay Signaling Cascade Receptor->Signaling_Cascade Response Physiological Response (e.g., Delayed Senescence, Gene Expression) Signaling_Cascade->Response

Caption: Proposed mechanism of this compound action via transport and subsequent conversion to active zeatin.

6.2 Experimental Workflow for Assessing this compound Bioactivity

Experimental_Workflow Start Hypothesis: This compound has biological activity Extraction Extraction & Quantification (LC-MS/MS) Start->Extraction Bioassays Perform Bioassays Start->Bioassays Data_Analysis Quantitative Data Analysis Extraction->Data_Analysis Senescence Senescence Assay (Chlorophyll Content) Bioassays->Senescence Root_Growth Root Growth Assay (Elongation Measurement) Bioassays->Root_Growth Shoot_Regen Shoot Regeneration Assay (Callus Mass) Bioassays->Shoot_Regen Senescence->Data_Analysis Root_Growth->Data_Analysis Shoot_Regen->Data_Analysis Conclusion Conclusion on Physiological Role Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the physiological role of this compound.

Conclusion and Future Directions

The role of this compound in plant physiology is more significant than previously understood. As a stable, transportable, and reconvertible form of zeatin, it is an integral component of the homeostatic mechanisms that regulate cytokinin activity. Its ability to delay senescence and modulate development, likely through conversion to its active form, underscores its importance.

Future research should focus on several key areas:

  • Identification of Deglucosylating Enzymes: The specific enzymes responsible for converting this compound back to zeatin need to be identified and characterized.

  • Transport Mechanisms: The transporters involved in the movement of this compound within the plant, particularly in the xylem, remain to be elucidated.

  • Role in Stress Responses: Further investigation is required to determine the extent to which this compound metabolism is altered under various biotic and abiotic stresses and its specific role in plant defense.

A deeper understanding of the metabolism and function of this compound and other cytokinin conjugates will provide new avenues for the development of novel plant growth regulators and strategies for crop improvement.

References

The Metabolism of Raphanatin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Raphanatin, a naturally occurring N-glucoside of the cytokinin zeatin, plays a pivotal role in the homeostatic regulation of this essential class of plant hormones. This technical guide provides an in-depth exploration of this compound metabolism across various plant species, designed for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on the biosynthesis, degradation, and transport of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways. A comprehensive understanding of this compound metabolism is crucial for elucidating the intricate mechanisms of plant growth and development, and for identifying potential targets for agricultural and pharmaceutical innovation.

Introduction

Cytokinins are a class of phytohormones that orchestrate a wide array of physiological and developmental processes in plants, including cell division, differentiation, leaf senescence, and stress responses. The bioactivity of cytokinins is tightly controlled through a complex network of metabolic pathways, including biosynthesis, degradation, and conjugation. One of the key modifications is the formation of cytokinin glucosides, which are generally considered inactive storage or transport forms of the hormone.

This compound, chemically identified as trans-zeatin-7-N-glucoside (tZ7G), is a prominent N-glucoside of the highly active cytokinin trans-zeatin (B1683218). First identified in radish (Raphanus sativus), this compound and other N-glucosides are now known to be widespread throughout the plant kingdom, particularly in vascular plants.[1][2] The formation of this compound is a significant mechanism for deactivating excess active cytokinins, thereby maintaining hormonal balance. While traditionally viewed as irreversible inactivation products, recent evidence suggests a more dynamic role for N-glucosides, with the potential for reactivation in some contexts.[2][3]

This guide will delve into the enzymatic machinery responsible for the synthesis and potential degradation of this compound, summarize the available quantitative data on its occurrence in different plant species and tissues, and provide detailed methodologies for its extraction, quantification, and the assessment of related enzyme activities. Furthermore, we will explore the signaling pathways that regulate this compound metabolism, offering a holistic view of its place within the broader context of plant hormone biology.

This compound Metabolism: Biosynthesis and Degradation

The metabolic fate of this compound is primarily governed by the interplay of glucosyltransferases that catalyze its formation and potential enzymatic activities that may mediate its degradation or conversion back to active cytokinin forms.

Biosynthesis of this compound

The biosynthesis of this compound from the active cytokinin trans-zeatin is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). In the model plant Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2 , have been identified as the primary enzymes responsible for the N-glucosylation of cytokinins, leading to the formation of both N7- and N9-glucosides.[4][5] These enzymes transfer a glucose moiety from UDP-glucose to the N7 position of the purine (B94841) ring of zeatin to form this compound.

The expression of UGT76C1 and UGT76C2 varies across different tissues and developmental stages, suggesting a finely tuned regulation of cytokinin activity. For instance, UGT76C1 shows high expression in germinating seeds and young seedlings, indicating a role in modulating cytokinin responses during early development.[6] Studies on knockout mutants and overexpression lines of these genes have confirmed their crucial role in cytokinin homeostasis.[7]

Degradation and Deconjugation

The degradation of this compound and other N-glucosides is a more contentious area of research. For a long time, N-glucosylation was considered an irreversible inactivation pathway.[8] However, some studies have suggested the possibility of deconjugation back to the active cytokinin base.

The primary enzymes responsible for the irreversible degradation of active cytokinins are cytokinin oxidases/dehydrogenases (CKXs) .[2] While some CKX isoforms have been shown to degrade N9-glucosides of certain cytokinins, they generally do not exhibit activity towards N7-glucosides like this compound.[1]

The potential for direct deconjugation of this compound by β-glucosidases remains an area of active investigation. While some evidence points to the conversion of exogenously applied trans-zeatin-N-glucosides back to the free base in certain plant systems, the specific enzymes responsible for this conversion have not been definitively identified.[2] In maize, a β-glucosidase, Zm-p60.1, has been shown to hydrolyze trans-zeatin-9-glucoside but not the N7-glucoside (this compound).[2]

Quantitative Data on this compound Distribution

The concentration of this compound and other cytokinin N-glucosides varies significantly among different plant species, tissues, and developmental stages. Generally, N-glucosides are found in higher concentrations in vascular plants compared to non-vascular plants like mosses and algae.[1][3] In many plant species, N-glucosides represent the most abundant group of cytokinin metabolites.[3]

Below is a summary of quantitative data on cytokinin N-glucosides, including this compound, in various plant species. It is important to note that direct comparative studies are limited, and concentrations can be influenced by environmental conditions and the specific analytical methods used.

Plant SpeciesTissuePredominant N-GlucosidesConcentration Range (pmol/g FW)Reference(s)
Arabidopsis thalianaSeedlingsiP7G, tZ7G, tZ9G10 - 100+[7][9]
Arabidopsis thalianaRosette Leaves (senescing)Increased levels of N-glucosidesNot specified[1]
Raphanus sativus (Radish)SeedlingsThis compound (tZ7G)High, major metabolite[2][3]
Nicotiana tabacum (Tobacco)LeavesHigh levels of N-glucosidesNot specified[9]
Zea mays (Maize)SeedlingsLow levels of N-glucosidesNot specified[3]
Hordeum vulgare (Barley)LeavesN-glucosides presentNot specified[3]
Solanum lycopersicum (Tomato)FruitsN-glucosides presentNot specified[3]
Petunia hybridaNot specifiedPrevalence of N-glucosidesNot specified[3]

Note: This table is a synthesis of data from multiple sources and should be used for comparative purposes with caution. Concentrations are highly variable and dependent on numerous factors.

Signaling Pathways Regulating this compound Metabolism

The metabolism of this compound is intricately linked with the broader cytokinin signaling network and is influenced by other hormonal pathways and environmental cues.

Cytokinin Signaling and Feedback Regulation

The canonical cytokinin signaling pathway involves a two-component system comprising histidine kinase receptors (AHKs), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs).[8][10] Type-B ARRs are transcription factors that activate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the signaling pathway.[8]

The expression of UGT76C1 and UGT76C2 is likely regulated by this signaling cascade, providing a feedback mechanism to control the levels of active cytokinins. When active cytokinin levels are high, the signaling pathway is activated, potentially leading to the upregulation of UGT gene expression to promote the conversion of active cytokinins into inactive N-glucosides like this compound. Studies have shown that in ugt76c1 mutants, the expression of some cytokinin-related genes, including the receptor AHK3 and the response regulator ARR1, is altered, suggesting a homeostatic control mechanism.[6]

Hormonal Crosstalk

This compound metabolism is also influenced by crosstalk with other phytohormone signaling pathways, particularly abscisic acid (ABA). The expression of UGT76C2 in Arabidopsis has been shown to be repressed by ABA and drought stress.[11][12] This suggests an antagonistic relationship where, under stress conditions that promote ABA accumulation, the inactivation of cytokinins through N-glucosylation is reduced. This interplay is crucial for orchestrating appropriate developmental and stress responses.[13]

The following diagram illustrates the key components of the cytokinin signaling pathway and its influence on this compound biosynthesis.

Raphanatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin trans-Zeatin AHK AHK (Receptor) Zeatin->AHK 1. Binding This compound This compound (tZ7G) Zeatin->this compound Glucosylation AHP AHP AHK->AHP 2. Phosphorelay Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR 3. Nuclear Translocation & Phosphorylation UGT UGT76C1/C2 UGT->this compound UDP UDP UGT->UDP UDP_Glucose UDP-Glucose UDP_Glucose->UGT Type_A_ARR Type-A ARR (Negative Regulator) Type_B_ARR->Type_A_ARR Induces Gene_Expression Cytokinin-Responsive Gene Expression Type_B_ARR->Gene_Expression 4. Transcriptional Activation UGT_Genes UGT76C1/C2 Genes Type_B_ARR->UGT_Genes Regulates Type_A_ARR->AHP Inhibits UGT_Genes->UGT Expression

Caption: Cytokinin signaling pathway leading to this compound biosynthesis.

Experimental Protocols

Accurate analysis of this compound and the enzymes involved in its metabolism is fundamental to advancing our understanding in this field. This section provides detailed protocols for the extraction and quantification of this compound and for assaying the activity of cytokinin glucosyltransferases.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for cytokinin analysis and is suitable for a wide range of plant tissues.

Materials:

  • Fresh plant tissue (50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v), pre-chilled to -20°C

  • Deuterated internal standards (e.g., [²H₅]tZ7G)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled modified Bieleski's extraction buffer containing the deuterated internal standards to the tissue powder.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on a shaker at 4°C for 1 hour.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Perform a second extraction on the pellet with 0.5 mL of extraction buffer and combine the supernatants.

  • Purification by SPE:

    • Condition the Oasis MCX SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

    • Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.

    • Elute the cytokinins with 2 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the cytokinin species.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

The following diagram outlines the experimental workflow for this compound quantification.

Raphanatin_Quantification_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Extraction with Modified Bieleski's Buffer + Internal Standards Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Purification Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Supernatant_Collection->SPE_Purification Evaporation Evaporation to Dryness SPE_Purification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Cytokinin Glucosyltransferase (UGT) Activity Assay

This colorimetric assay is a non-radioactive method for determining the activity of cytokinin glucosyltransferases.[14][15]

Principle: The assay couples the glucosyltransferase reaction with a specific phosphatase. The UGT transfers glucose from UDP-glucose to the cytokinin substrate, producing UDP. A phosphatase is then used to liberate inorganic phosphate (B84403) (Pi) from the UDP. The amount of released Pi is proportional to the UGT activity and can be quantified colorimetrically using a malachite green-based reagent.

Materials:

  • Purified or partially purified UGT enzyme extract

  • trans-Zeatin (substrate)

  • UDP-glucose (donor substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Phosphatase (e.g., CD39L3, which hydrolyzes UDP)

  • Malachite green phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixture containing the reaction buffer, trans-zeatin, and UDP-glucose.

    • Initiate the reaction by adding the UGT enzyme extract.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Prepare a no-enzyme control for background subtraction.

  • Phosphate Release:

    • Stop the UGT reaction (e.g., by heating or adding a stopping reagent).

    • Add the phosphatase to the reaction mixture.

    • Incubate to allow for the complete conversion of UDP to UMP and Pi.

  • Colorimetric Detection:

    • Add the malachite green reagent to each well.

    • Incubate at room temperature for a short period to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in the enzymatic reaction from the standard curve.

    • Determine the specific activity of the UGT enzyme (e.g., in pmol of product formed per minute per mg of protein).

The logical relationship of this coupled enzyme assay is depicted in the following diagram.

UGT_Assay_Logic cluster_reaction1 UGT Reaction cluster_reaction2 Phosphatase Reaction cluster_detection Detection Zeatin trans-Zeatin UGT UGT Enzyme Zeatin->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT This compound This compound UGT->this compound Product 1 UDP UDP UGT->UDP Product 2 Phosphatase Phosphatase UDP->Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi Product 3 UMP UMP Phosphatase->UMP Product 4 Malachite_Green Malachite Green Reagent Pi->Malachite_Green Color_Complex Colored Complex Malachite_Green->Color_Complex Spectrophotometer Spectrophotometric Measurement Color_Complex->Spectrophotometer

Caption: Logical workflow of the coupled enzyme assay for UGT activity.

Conclusion and Future Perspectives

This compound metabolism is a cornerstone of cytokinin homeostasis in many plant species. The formation of this compound by UGT enzymes provides a crucial mechanism for regulating the levels of active cytokinins, thereby influencing a multitude of developmental processes. While significant progress has been made in identifying the key biosynthetic enzymes and developing robust analytical methods, several areas warrant further investigation.

The precise mechanisms and physiological relevance of this compound deconjugation remain largely unknown. The identification and characterization of enzymes capable of hydrolyzing this compound back to active zeatin would provide a more complete picture of its role in cytokinin dynamics. Furthermore, a more comprehensive quantitative analysis of this compound levels across a wider range of plant species and under various environmental conditions is needed to fully appreciate its distribution and physiological significance.

A deeper understanding of the signaling pathways that regulate the expression and activity of UGTs and other enzymes involved in this compound metabolism will be critical. Elucidating the upstream regulators and the interplay with other hormonal signaling networks will provide valuable insights into how plants integrate various internal and external cues to modulate their growth and development.

For researchers in drug development, the enzymes of the this compound metabolic pathway could represent novel targets for the development of plant growth regulators. Modulating the activity of these enzymes could offer new strategies for enhancing crop yield, improving stress tolerance, and controlling plant architecture.

References

Endogenous Levels of Glucosinolates and Their Bioactive Derivatives in Radish Seedlings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of glucoraphasatin, the precursor to the bioactive isothiocyanate raphanatin, in radish (Raphanus sativus) seedlings. This document details quantitative data, experimental protocols for analysis, and the signaling pathways governing the biosynthesis and function of these compounds, which are of significant interest for their potential health benefits.

Introduction: Glucoraphasatin and this compound in Radish

Radish is a rich source of glucosinolates, a class of sulfur-containing secondary metabolites. Of particular importance is glucoraphasatin (4-methylthio-3-butenyl glucosinolate), which is the most abundant glucosinolate in radish roots and seedlings.[1][2][3] Upon tissue damage, such as during herbivory or consumption, glucoraphasatin is hydrolyzed by the enzyme myrosinase into the isothiocyanate This compound (4-methylthio-3-butenyl isothiocyanate).[4][5] Isothiocyanates are known for their biological activities, including potential anti-cancer properties.[4] Another key glucosinolate present in radish is glucoraphenin, which hydrolyzes to form sulforaphene.[4] This guide will focus on the endogenous levels of these important glucosinolates and their isothiocyanate derivatives.

Quantitative Data Presentation

The following tables summarize the quantitative levels of major glucosinolates and their isothiocyanate hydrolysis products found in radish seedlings and related plant parts, as reported in various studies. These values can vary significantly based on the radish cultivar, developmental stage, and analytical methods used.

Table 1: Endogenous Levels of Major Glucosinolates in Radish

CompoundPlant PartCultivar(s)Concentration (µmol/g dry weight)Reference(s)
GlucoraphasatinRoots59 accessions (average)39.7[2]
GlucoraphasatinRoots71 accessions (average)Represents >84.5% of total glucosinolates[1]
GlucoraphasatinRootsR. raphanistrum (average)Part of total GSL: 79.5[3][6]
GlucoraphasatinSkinSeo Ho, Man Tang Hong, Hong Feng No. 1Significantly higher than in flesh[7]
GlucorapheninFleshMan Tang HongDominant glucosinolate[7]
Total GlucosinolatesSprouts (8-day-old)Not specifiedNot specified in µmol/g[8]
GlucoraphaninSkin and FleshSeo Ho, Man Tang Hong, Hong Feng No. 1Present[7]
GlucobrassicinSkin and FleshSeo Ho, Man Tang Hong, Hong Feng No. 1Present[7]

Table 2: Yield of Isothiocyanates from Radish Roots after Hydrolysis

CompoundHydrolysis ConditionsYield (µmol/g of dry radish)Reference(s)
RaphasatinWater and dichloromethane (B109758), 25°C12.89[4]
SulforapheneWater and dichloromethane, 25°C1.93[4]

Experimental Protocols

Detailed methodologies for the extraction and quantification of glucosinolates and isothiocyanates are crucial for reproducible research. The following sections outline the key experimental protocols cited in the literature.

Glucosinolate Extraction and Quantification by HPLC

This protocol is adapted from methodologies used for the analysis of glucosinolates in radish.[7][8][9][10]

1. Sample Preparation:

  • Harvest radish seedlings and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize (freeze-dry) the samples to a constant weight.

  • Grind the lyophilized tissue into a fine powder using a mortar and pestle.

  • Store the powder at -80°C until extraction.

2. Extraction of Crude Glucosinolates:

  • Weigh approximately 100 mg of the lyophilized powder into a microcentrifuge tube.

  • Add 1.5 mL of 70% (v/v) boiling methanol.

  • Incubate in a water bath at 70°C for 5-15 minutes to inactivate myrosinase.[7][9]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

3. Desulfation:

  • Prepare a mini-column with DEAE-Sephadex A-25.

  • Load the crude glucosinolate extract onto the column.

  • Wash the column with ultrapure water.

  • Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight (16-18 hours) at room temperature to desulfate the glucosinolates.[8]

4. Elution and HPLC Analysis:

  • Elute the desulfo-glucosinolates from the column with ultrapure water.

  • Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the desulfo-glucosinolates using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector at 227 nm.[7]

  • Use a gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B) for separation.[2][7]

  • Quantify individual glucosinolates by comparing peak areas with an external standard, such as sinigrin.[7][8]

Isothiocyanate Analysis by GC-MS

This protocol is a generalized procedure based on methods for analyzing volatile compounds from radish.[11][12][13]

1. Sample Preparation and Hydrolysis:

  • Homogenize fresh radish seedling tissue in water to allow for the enzymatic conversion of glucosinolates to isothiocyanates by endogenous myrosinase.

2. Extraction:

  • For volatile isothiocyanates, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique.[11][12]

  • Place a known amount of the homogenized sample in a sealed vial.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb the volatile compounds.

  • Alternatively, a solvent extraction with a non-polar solvent like dichloromethane can be used.

3. GC-MS Analysis:

  • Inject the extracted compounds into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Use a suitable capillary column (e.g., VF-5MS) for separation.[12]

  • The GC oven temperature is programmed to ramp up to separate the different volatile compounds.

  • The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

  • Quantification can be performed using an internal or external standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis Harvest Harvest Seedlings Freeze Flash Freeze Harvest->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind to Powder Lyophilize->Grind Methanol_Extraction Boiling Methanol Extraction (70%) Grind->Methanol_Extraction Centrifuge Centrifugation Methanol_Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant DEAE_Column DEAE-Sephadex Column Collect_Supernatant->DEAE_Column Desulfation Aryl Sulfatase (Desulfation) DEAE_Column->Desulfation Elution Elution Desulfation->Elution HPLC HPLC-UV Analysis (227 nm) Elution->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for Glucosinolate Analysis in Radish Seedlings.

Signaling Pathways

The biosynthesis of glucosinolates and their subsequent breakdown are tightly regulated by complex signaling networks in response to various stimuli, particularly herbivory. The jasmonic acid (JA) signaling pathway plays a central role in this process.

signaling_pathway cluster_stimulus Stimulus cluster_ja_pathway Jasmonic Acid (JA) Signaling cluster_gsl_biosynthesis Glucosinolate Biosynthesis cluster_defense Defense Response Herbivory Herbivore Feeding JA_Biosynthesis JA Biosynthesis Herbivory->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor Proteins COI1->JAZ degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 GSL_Genes Glucosinolate Biosynthesis Genes MYC2->GSL_Genes activates Glucoraphasatin Glucoraphasatin GSL_Genes->Glucoraphasatin Myrosinase Myrosinase Glucoraphasatin->Myrosinase tissue damage This compound This compound (Isothiocyanate) Myrosinase->this compound Deterrence Herbivore Deterrence This compound->Deterrence

References

The Identification of Raphanatin in Plant Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, quantification, and biological context of raphanatin in plant extracts. It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this cytokinin metabolite.

Introduction to this compound

This compound is a naturally occurring purine (B94841) derivative found in plants. Structurally, it is the 7-β-D-glucopyranoside of zeatin, a well-known cytokinin.[1] As a stable metabolite of zeatin, this compound is particularly noted in radish seedlings (Raphanus sativus).[1] While the broader biological activities of cytokinins are well-documented, the specific roles and pharmacological potential of this compound are still emerging areas of research. Its presence in edible plants like radish suggests its potential relevance in diet and health.[2][3][4][5]

Analytical Methodologies for this compound Identification

The identification and quantification of this compound in plant extracts require robust analytical techniques due to the complexity of the plant matrix and the often low concentrations of phytohormones. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[6][7][8]

Extraction of this compound from Plant Material

Effective extraction is critical for the subsequent analysis of this compound. As a cytokinin metabolite, established protocols for cytokinin extraction are directly applicable.[9][10][11] A widely used method is the modified Bieleski buffer extraction.

Experimental Protocol: Extraction

  • Sample Preparation: Immediately freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to halt metabolic activity.[9] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • To approximately 50-100 mg of the powdered plant tissue, add 1 mL of cold (-20°C) modified Bieleski buffer (methanol:water:formic acid, 15:4:1 v/v/v).[11]

    • Add a known amount of a suitable internal standard, such as a deuterated cytokinin (e.g., [²H₅]tZ), to the extraction mixture to correct for losses during sample preparation and analysis.

    • Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the methanol (B129727) from the pooled supernatant under a stream of nitrogen gas or using a vacuum concentrator.

Purification of this compound using Solid-Phase Extraction (SPE)

Purification is essential to remove interfering compounds from the crude extract. Mixed-mode solid-phase extraction (SPE) is highly effective for purifying cytokinins.[9][10]

Experimental Protocol: SPE Purification

  • Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[9]

  • Sample Loading: Acidify the aqueous extract from the previous step with formic acid to a final concentration of 1% and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% formic acid in water to remove unretained compounds.

    • Wash with 1 mL of methanol to remove interfering hydrophobic compounds.

  • Elution: Elute the cytokinins, including this compound, with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[11]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[12]

Quantification by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of this compound.[6][9]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is suitable for separating cytokinins.[11]

    • Mobile Phase: A gradient elution using two solvents is typically employed:

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds of increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for cytokinins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.

    • Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve and correcting for recovery using the internal standard.

Quantitative Data

There is a notable scarcity of published studies that provide specific quantitative data for this compound concentrations in various plant extracts. This is a key area for future research. However, to provide a frame of reference, the table below presents typical concentration ranges for the parent cytokinin, zeatin, in different plant tissues, as the levels of this compound are metabolically linked.

Plant TissueTypical Zeatin Concentration (ng/g fresh weight)
Young Leaves1 - 20
Roots5 - 50
Developing Seeds100 - 1000
Xylem Sap0.1 - 5 (ng/mL)

Note: These are general ranges, and actual concentrations can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from zeatin through a glucosylation reaction. This process is a common mechanism in plants for the inactivation and storage of cytokinins. The enzyme responsible for this is a glucosyltransferase, which transfers a glucose molecule to the N7 position of the purine ring of zeatin.

G Biosynthesis of this compound Zeatin Zeatin Glucosyltransferase Glucosyltransferase Zeatin->Glucosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosyltransferase This compound This compound (Zeatin-7-glucoside) Glucosyltransferase->this compound UDP UDP Glucosyltransferase->UDP releases

Biosynthesis of this compound from Zeatin.
Cytokinin Signaling Pathway

As a cytokinin metabolite, the biological effects of this compound, or its precursor zeatin, are mediated through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.[13][14][15][16][17]

G General Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., Zeatin) AHK Histidine Kinase Receptor (AHK) Cytokinin->AHK binds AHK_P Phosphorylated AHK AHK->AHK_P Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK_P->AHP P AHP_P Phosphorylated AHP AHP->AHP_P ARR_B Type-B Response Regulator (ARR-B) AHP_P->ARR_B P ARR_B_P Phosphorylated ARR-B ARR_B->ARR_B_P DNA Target Gene Promoters ARR_B_P->DNA binds to Transcription Transcription Activation DNA->Transcription ARR_A Type-A Response Regulator (ARR-A) Transcription->ARR_A induces ARR_A->AHK_P inhibits ARR_A->ARR_B_P inhibits Feedback Negative Feedback

Overview of the Cytokinin Signaling Cascade.

Experimental Workflow Summary

The overall process for the identification and quantification of this compound in a plant extract is summarized in the following workflow diagram.

G Workflow for this compound Analysis Start Plant Tissue Collection (e.g., Raphanus sativus) Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Homogenize Homogenization Freeze->Homogenize Extract Extraction with Modified Bieleski Buffer Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify Report Data Reporting Quantify->Report

References

Raphanatin: A Key Metabolite in Cytokinin Homeostasis and its Implications for Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

Abstract

Raphanatin, identified as the 7-β-D-glucopyranoside of zeatin, is a significant metabolite of the potent plant hormone zeatin, a member of the cytokinin family.[1][2] While not a direct promoter of plant growth itself, this compound plays a crucial role in the intricate network of cytokinin homeostasis, acting as a stable storage form of zeatin.[3] This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, and its indirect influence on plant growth and development through the regulation of active cytokinin levels. The guide also outlines detailed experimental protocols for the extraction and quantification of this compound and other cytokinins, and presents a visualization of its position within the cytokinin metabolic pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of cytokinin metabolism and its potential for manipulation to modulate plant growth.

Introduction to this compound

This compound is a naturally occurring purine (B94841) derivative, specifically a glycoside of the cytokinin zeatin.[4][5] Its structure has been confirmed as 7-β-D-glucopyranosylzeatin.[2][3] Unlike the free base form of zeatin, which is highly active in promoting cell division and growth, this compound is considered a biologically inactive or weakly active, stable metabolite.[1] Its primary role is thought to be as a storage conjugate, allowing the plant to sequester excess zeatin and release it upon demand through enzymatic action.[3] This mechanism of reversible inactivation is a key component of cytokinin homeostasis, ensuring that the levels of active cytokinins are tightly controlled to regulate various aspects of plant growth and development, including cell division, shoot and root development, and senescence.[1][6]

Biosynthesis and Metabolism of this compound

This compound is synthesized from the active cytokinin, trans-zeatin. The formation of this compound occurs through the process of N-glucosylation, where a glucose molecule is attached to the nitrogen at the 7th position of the purine ring of zeatin.[1][3] This reaction is catalyzed by specific glucosyltransferases.

The metabolic fate of zeatin in plants is complex, leading to various modified forms with different biological activities and roles. Besides the formation of this compound (a 7-N-glucoside), zeatin can also be converted to other glucosides (e.g., O-glucosides), ribosides, and nucleotides.[1][7] The formation of N-glucosides like this compound is generally considered a mechanism for irreversible deactivation, although some evidence suggests it might be a reversible storage form.[1]

The following diagram illustrates the position of this compound within the broader cytokinin metabolic pathway.

Cytokinin_Metabolism cluster_biosynthesis Biosynthesis & Interconversion cluster_inactivation Inactivation & Degradation iP isopentenyladenine (iP) tZ trans-Zeatin (tZ) (Active Cytokinin) iP->tZ Hydroxylation Degradation Degradation Products iP->Degradation CKX Cytokinin Oxidase/Dehydrogenase (CKX) iP->CKX iPR iP riboside (iPR) iPR->iP iPRP iP ribotide (iPRP) iPRP->iPR tZRP tZ ribotide (tZRP) iPRP->tZRP Hydroxylation This compound This compound (7-glucosylzeatin) (Storage/Inactive) tZ->this compound N-Glucosylation (Glucosyltransferase) tZ->Degradation tZ->CKX tZR tZ riboside (tZR) tZR->tZ tZRP->tZR

Caption: Simplified pathway of cytokinin metabolism showing the biosynthesis of active zeatin and its conversion to the inactive storage form, this compound.

Quantitative Data on this compound

Direct quantitative data on the effect of exogenously applied this compound on plant growth parameters is scarce in the scientific literature, as it is considered an inactive form. However, studies have quantified the endogenous levels of this compound in various plant tissues, providing insights into its role in cytokinin homeostasis.

Table 1: Endogenous Levels of this compound and Related Cytokinins in Radish Seedlings

CompoundConcentration in Cotyledons (µg/kg fresh weight)Concentration in Hypocotyls (µg/kg fresh weight)Reference
This compound (7-glucosylzeatin)25Not Detected[3]
ZeatinTraceTrace[3]
Zeatin ribosideTraceSignificant[3]
Zeatin riboside-5'-monophosphateLowDominant[3]

Note: The data presented is qualitative ("Trace", "Significant", "Dominant") as precise quantitative figures were not provided in the primary literature. This table illustrates the differential accumulation of zeatin metabolites in various tissues.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low concentrations in plant tissues. The following protocols are adapted from established methods for cytokinin analysis and are applicable to the quantification of this compound.

Extraction of Cytokinins (including this compound) from Plant Tissue

This protocol is based on the method described by Dobrev and Kamínek (2002) with modifications.[8]

Materials:

  • Fresh plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v)

  • Internal standards (e.g., deuterated zeatin)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a centrifuge tube.

  • Add the chilled extraction buffer at a ratio of 10:1 (v/w) to the tissue powder.

  • Add internal standards to the extraction mixture for accurate quantification.

  • Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant.

  • For increased yield, the pellet can be re-extracted with the same volume of extraction buffer, and the supernatants pooled.

Purification of Cytokinin Extracts by Solid-Phase Extraction (SPE)

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering compounds. A common wash sequence is 1 M formic acid followed by methanol.

  • Elute the cytokinins from the cartridge using a suitable elution solvent, such as 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and other cytokinins need to be determined using authentic standards.

The following diagram outlines the general workflow for the analysis of this compound.

Experimental_Workflow Start Plant Tissue Sampling (e.g., Radish Seedlings) Extraction Extraction with Methanol/Water/Formic Acid + Internal Standards Start->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Quantification of this compound and other Cytokinins Analysis->Quantification End Data Interpretation Quantification->End Cytokinin_Signaling cluster_extracellular Extracellular Space / ER Lumen cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin Zeatin (Active Cytokinin) Receptor Histidine Kinase Receptor (e.g., AHK4) Zeatin->Receptor Binding This compound This compound (Inactive Storage) Zeatin->this compound Conversion to Storage Form HPt Histidine Phosphotransfer Protein (HPt) Receptor->HPt Phosphorylation ARR_B Type-B Response Regulator (ARR-B) HPt->ARR_B Phosphorylation Gene Cytokinin-Responsive Gene Expression ARR_B->Gene Activation Response Cell Division & Growth Gene->Response This compound->Zeatin Release from Storage

References

The Glycosylation of Zeatin: A Deep Dive into the Synthesis of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Zeatin, a naturally occurring cytokinin, is a key signaling molecule in this class. The biological activity of zeatin is tightly controlled through various metabolic pathways, including its glycosylation to form conjugates. One such significant modification is the formation of O-glucosides, such as raphanatin (zeatin-7-glucoside), a process that modulates the availability and activity of free zeatin. This technical guide provides a comprehensive exploration of the enzymatic glycosylation of zeatin to form this compound and other related glycosides, delving into the quantitative kinetics of the enzymes involved, detailed experimental protocols, and the broader context of zeatin signaling.

The Enzymatic Landscape of Zeatin Glycosylation

The conversion of zeatin to its glycosylated forms is catalyzed by a family of enzymes known as glycosyltransferases. Specifically, O-glucosyltransferases and O-xylosyltransferases are responsible for attaching sugar moieties to the hydroxyl group of the zeatin side chain. These enzymes exhibit specificity for both the cytokinin substrate and the sugar donor.

Key Enzymes and Their Kinetic Properties

Several zeatin O-glycosyltransferases have been isolated and characterized from various plant species, most notably from the Phaseolus genus (beans) and Zea mays (maize). These enzymes display distinct substrate specificities and kinetic parameters, which are crucial for understanding their regulatory roles.

EnzymeSource OrganismSubstrateKm (µM)Glycosyl DonorKm (mM)Vmaxkcatkcat/KmReference(s)
trans-Zeatin (B1683218) O-GlucosyltransferasePhaseolus lunatustrans-Zeatin28UDP-Glucose0.2N/AN/AN/A[1][2]
UDP-Xylose2.7N/AN/AN/A[1][2]
trans-Zeatin O-XylosyltransferasePhaseolus vulgaristrans-Zeatin2UDP-Xylose0.003N/AN/AN/A[1][2]
cis-Zeatin (B600781) O-Glucosyltransferase 1 (cisZOG1)Zea mayscis-Zeatin46UDP-Glucose0.11N/AN/AN/A[3][4]
cis-Zeatin O-Glucosyltransferase 2 (cisZOG2)Zea mayscis-Zeatin96UDP-Glucose0.59N/AN/AN/A[3][4]

N/A: Data not available in the cited literature.

Experimental Protocols

Purification of Recombinant cis-Zeatin O-Glucosyltransferase (cisZOG1) from E. coli

This protocol is adapted from the methods described for the purification of maize cisZOG1.[5][6][7]

Objective: To obtain a purified, active recombinant cisZOG1 enzyme for subsequent kinetic and functional studies.

Materials:

  • E. coli cells (e.g., BL21(DE3)) transformed with a pTrc99A vector containing the cisZOG1 gene with an N-terminal polyhistidine tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

  • SDS-PAGE reagents.

Procedure:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at a lower temperature (e.g., 25-30°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged cisZOG1 protein with elution buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Purity Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the recombinant protein.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

  • Storage: Store the purified enzyme in aliquots at -80°C.

experimental_workflow_purification start E. coli Culture (Transformed with cisZOG1) induction IPTG Induction start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography elution Elution chromatography->elution analysis SDS-PAGE Analysis elution->analysis dialysis Dialysis analysis->dialysis storage Storage at -80°C dialysis->storage

Figure 1: Workflow for recombinant protein purification.
HPLC-Based Assay for Zeatin O-Glucosyltransferase Activity

This protocol provides a method for quantifying the enzymatic conversion of zeatin to its O-glucoside using High-Performance Liquid Chromatography (HPLC).[8][9][10]

Objective: To determine the kinetic parameters of a zeatin O-glucosyltransferase by measuring the formation of the glycosylated product over time.

Materials:

  • Purified zeatin O-glucosyltransferase.

  • cis- or trans-zeatin substrate.

  • UDP-glucose (sugar donor).

  • Reaction buffer (e.g., 0.17 M Tris-HCl, pH 7.5-8.0).

  • MgCl2.

  • Stopping solution (e.g., an equal volume of methanol (B129727) or a solution to precipitate the enzyme).

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase (e.g., a gradient of methanol and water, or acetonitrile (B52724) and water, with a possible modifier like acetic acid).

  • Standards for zeatin and its O-glucoside.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, MgCl2, a known concentration of zeatin, and UDP-glucose.

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 27-37°C). Initiate the reaction by adding a known amount of the purified enzyme.

  • Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to the stopping solution to terminate the reaction.

  • Sample Preparation: Centrifuge the terminated reaction samples to pellet any precipitate. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Separate the substrate (zeatin) and the product (zeatin-O-glucoside) using an appropriate gradient elution on the C18 column. Monitor the elution profile using a UV detector at a wavelength suitable for cytokinins (e.g., 270-280 nm).

  • Quantification: Create a standard curve for both zeatin and its O-glucoside. Quantify the amount of product formed in each sample by comparing the peak areas to the standard curve.

  • Data Analysis: Plot the concentration of the product formed against time to determine the initial reaction velocity. Repeat the assay with varying substrate concentrations to determine the Km and Vmax values using Michaelis-Menten kinetics.

experimental_workflow_hplc_assay reaction_setup Reaction Setup (Buffer, Zeatin, UDP-Glucose) enzyme_addition Initiate Reaction (Add Enzyme) reaction_setup->enzyme_addition sampling Time-Course Sampling enzyme_addition->sampling termination Reaction Termination (Stopping Solution) sampling->termination hplc_analysis HPLC Analysis (C18 Column) termination->hplc_analysis quantification Quantification (Standard Curve) hplc_analysis->quantification kinetics Kinetic Analysis (Km, Vmax) quantification->kinetics

Figure 2: Workflow for HPLC-based enzyme activity assay.

Zeatin Signaling Pathway

The biological effects of zeatin are mediated through a complex signal transduction pathway known as the two-component signaling system, which is conserved in plants. This pathway involves a phosphorelay cascade that ultimately leads to changes in gene expression.

Components of the Pathway:

  • Cytokinin Receptors (AHKs): Arabidopsis Histidine Kinases (e.g., AHK2, AHK3, CRE1/AHK4) are transmembrane proteins that bind cytokinins in the endoplasmic reticulum or at the plasma membrane.[11][12][13] This binding triggers their autophosphorylation on a conserved histidine residue.

  • Histidine Phosphotransfer Proteins (AHPs): The phosphate (B84403) group is then transferred to Arabidopsis Histidine Phosphotransfer proteins, which act as shuttles, moving from the cytoplasm to the nucleus.

  • Response Regulators (ARRs): In the nucleus, AHPs transfer the phosphate group to Arabidopsis Response Regulators. There are two main types of ARRs involved:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to the promoters of cytokinin-responsive genes, thereby initiating their transcription.[14][15][16][17][18]

    • Type-A ARRs: The transcription of Type-A ARR genes is induced by the active Type-B ARRs. Type-A ARRs act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the cytokinin response.

cytokinin_signaling_pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin Zeatin AHK AHK Receptor Zeatin->AHK Binding AHP AHP AHK->AHP Phosphotransfer (His -> Asp) AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer (His -> Asp) ARR_B_P Type-B ARR-P Gene Cytokinin-Responsive Genes ARR_B_P->Gene Transcriptional Activation ARR_A Type-A ARR ARR_A->AHK Negative Feedback Gene->ARR_A Transcription & Translation

Figure 3: The cytokinin two-component signaling pathway.

Conclusion

The glycosylation of zeatin to form this compound and other conjugates is a critical mechanism for regulating cytokinin homeostasis and, consequently, plant growth and development. The enzymes responsible for this conversion, particularly the O-glucosyltransferases and O-xylosyltransferases, exhibit distinct specificities and kinetic properties that are fundamental to their biological roles. Understanding these enzymatic processes at a molecular level, through detailed kinetic analysis and robust experimental protocols, provides a powerful toolkit for researchers in plant science and agriculture. Furthermore, elucidating the intricate cytokinin signaling pathway, from receptor binding to transcriptional regulation, offers valuable insights for the development of novel strategies to modulate plant growth and improve crop yields. This guide provides a foundational framework for professionals seeking to explore and manipulate the fascinating world of cytokinin metabolism and signaling.

References

Determining the Intracellular Localization of Raphanatin in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a secondary metabolite found in plants of the Raphanus genus, holds potential for various applications, including in pharmacology and crop improvement. Understanding its precise intracellular localization is paramount to elucidating its biosynthetic pathway, mode of action, and physiological roles. This technical guide provides a comprehensive overview of the methodologies required to determine the subcellular distribution of this compound. It details experimental protocols for cell fractionation and advanced microscopy techniques, presents frameworks for quantitative data analysis, and discusses potential transport mechanisms and signaling pathways in which this compound may be involved. This document serves as a foundational resource for researchers embarking on the subcellular characterization of this compound and similar plant secondary metabolites.

Introduction to this compound and Subcellular Localization

The efficacy and function of a bioactive compound within a cell are intrinsically linked to its location. Determining whether this compound accumulates in the vacuole for storage, is active in the cytoplasm, resides within chloroplasts or mitochondria, or is secreted into the apoplast is crucial for understanding its biological significance. This guide outlines the primary experimental approaches to unravel the subcellular distribution of this promising molecule.

Experimental Protocols for Determining Intracellular Localization

A multi-pronged approach combining biochemical fractionation and in-situ visualization is recommended for a robust determination of this compound's localization.

Subcellular Fractionation via Differential and Density Gradient Centrifugation

This biochemical method involves the separation of cellular organelles based on their size, shape, and density.[1] It allows for the quantification of this compound in different cellular compartments.

Detailed Methodology:

  • Tissue Homogenization:

    • Harvest fresh plant tissue (e.g., leaves, roots) and finely chop.

    • Homogenize the tissue in a pre-chilled extraction buffer (e.g., Tris-HCl buffer containing sucrose (B13894), EDTA, and protease inhibitors) using a blender or a mortar and pestle.[1]

    • Filter the homogenate through multiple layers of cheesecloth or nylon mesh to remove large debris.[2]

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet intact cells, nuclei, and cytoskeletons. This is the nuclear fraction .[2]

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and chloroplasts. This is the organellar fraction .

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (fragments of ER and plasma membrane). This is the microsomal fraction .[3]

    • The remaining supernatant is the cytosolic fraction .

  • Density Gradient Centrifugation (for higher purity):

    • The organellar and microsomal pellets can be further purified by resuspending them and layering them onto a sucrose or Percoll density gradient.[2]

    • Centrifuge at high speed, allowing organelles to migrate to their isopycnic point in the gradient.

    • Carefully collect the distinct bands corresponding to different organelles (e.g., chloroplasts, mitochondria).

  • This compound Extraction and Quantification:

    • Extract this compound from each collected fraction using an appropriate solvent.

    • Quantify the amount of this compound in each extract using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Non-Aqueous Fractionation (NAF)

This technique is particularly useful for metabolites that are soluble in water, as it minimizes the risk of the compound leaching from its native location during the fractionation process.[4]

Detailed Methodology:

  • Sample Preparation: Flash-freeze and lyophilize finely ground plant material.[4]

  • Homogenization in Non-Aqueous Solvents: Suspend the lyophilized powder in a pre-chilled mixture of organic solvents (e.g., heptane (B126788) and tetrachloroethylene) of a specific density.[4]

  • Density Gradient Centrifugation: Centrifuge the suspension, causing cellular components to separate based on their density in the non-aqueous medium.[4]

  • Iterative Fractionation: Sequentially remove the supernatant and resuspend the pellet in solvent mixtures of decreasing density to separate different organelle fractions.[4]

  • Analysis: Extract and quantify this compound from each fraction as described above.

In-Situ Localization using Microscopy

Microscopy techniques provide visual evidence of a compound's location within the intact cell, complementing the quantitative data from fractionation.

Methodology: Autofluorescence and Spectral Imaging

If this compound possesses intrinsic fluorescent properties, it can be localized directly using fluorescence microscopy.[5]

  • Sample Preparation: Prepare thin sections of fresh plant tissue.

  • Microscopy: Use a confocal laser scanning microscope with an appropriate excitation wavelength.

  • Spectral Imaging and Linear Unmixing: Collect emission spectra from different regions of the cell. This technique helps to distinguish the fluorescence signal of this compound from the autofluorescence of other cellular components like chlorophyll.[6][7]

Methodology: Fluorescent Tagging (Indirect Visualization)

If this compound does not autofluoresce, its localization can be inferred by fluorescently tagging proteins that are known to interact with or transport it. This is a more indirect and technically challenging approach.

Data Presentation: Quantitative Analysis of this compound Distribution

The data obtained from subcellular fractionation experiments should be presented in a clear and structured format to allow for easy comparison between different cellular compartments.

Table 1: Hypothetical Distribution of this compound in Raphanus sativus Leaf Cells Determined by Differential Centrifugation.

Cellular FractionMarker Enzyme Activity (Control)This compound Concentration (µg/mg protein)Percentage of Total this compound (%)
Nuclear FractionHistone H30.5 ± 0.15%
Organellar FractionCytochrome c oxidase (Mitochondria)2.8 ± 0.428%
RuBisCO (Chloroplast)4.5 ± 0.645%
Microsomal FractionH+-ATPase (Plasma Membrane/Tonoplast)1.2 ± 0.212%
Cytosolic FractionLactate Dehydrogenase1.0 ± 0.110%

Table 2: Hypothetical Purity Assessment of Subcellular Fractions using Marker Enzymes.

FractionHistone H3 (Nucleus)Cytochrome c oxidase (Mitochondria)RuBisCO (Chloroplast)H+-ATPase (PM/Tono)Lactate Dehydrogenase (Cytosol)
Nuclear 95% 2%1%1%1%
Organellar 3%85% (Mito) 90% (Chloro) 5%2%
Microsomal 1%4%2%88% 5%
Cytosolic 0%1%1%3%95%

(Note: Data presented in these tables are hypothetical and for illustrative purposes only.)

Visualizing Workflows and Pathways

Experimental Workflow for Subcellular Localization

The overall process for determining the subcellular localization of this compound can be visualized as a structured workflow.

start Plant Tissue Collection (e.g., Raphanus sativus leaves) homogenization Homogenization in Extraction Buffer start->homogenization microscopy_prep Sample Preparation for Microscopy (Thin Sections) start->microscopy_prep filtration Filtration homogenization->filtration diff_cent Differential Centrifugation filtration->diff_cent density_grad Density Gradient Centrifugation (Optional) diff_cent->density_grad fractions Collection of Subcellular Fractions (Nuclei, Organelles, Microsomes, Cytosol) diff_cent->fractions density_grad->fractions extraction This compound Extraction from each fraction fractions->extraction quantification Quantification (HPLC/MS) extraction->quantification data_analysis Data Analysis and Quantitative Distribution quantification->data_analysis final_conclusion Integrated Conclusion on This compound Localization data_analysis->final_conclusion microscopy Confocal Microscopy (Autofluorescence) microscopy_prep->microscopy spectral_analysis Spectral Imaging and Linear Unmixing microscopy->spectral_analysis localization_map Qualitative Localization Map spectral_analysis->localization_map localization_map->final_conclusion

Caption: Workflow for determining the intracellular localization of this compound.

Hypothetical Transport and Sequestration Pathway

Based on its chemical structure, a potential transport pathway for this compound can be proposed. For many secondary metabolites, synthesis begins in the cytoplasm or on the ER, followed by transport and sequestration into the vacuole.

cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole ER Endoplasmic Reticulum (Biosynthesis Step 1) Precursor This compound Precursor ER->Precursor Synthesis Raphanatin_cyto This compound Precursor->Raphanatin_cyto Modification Tonoplast Tonoplast (ABC Transporter) Raphanatin_cyto->Tonoplast Transport Raphanatin_vac Sequestered this compound (Storage) Tonoplast->Raphanatin_vac Sequestration

Caption: A potential pathway for this compound transport into the vacuole.

Potential Signaling Cascade Involvement

If this compound is found to be localized in the cytoplasm or associated with the plasma membrane, it could be involved in signal transduction pathways, for example, in response to biotic or abiotic stress.

stress External Stress (e.g., Pathogen Attack) receptor Membrane Receptor stress->receptor This compound This compound (Localization Dependent) receptor->this compound May influence mapk_cascade MAPK Cascade This compound->mapk_cascade Modulates transcription_factor Transcription Factor Activation mapk_cascade->transcription_factor gene_expression Defense Gene Expression transcription_factor->gene_expression response Cellular Defense Response gene_expression->response

Caption: Hypothetical role of this compound in a plant defense signaling pathway.

Conclusion

Determining the intracellular localization of this compound is a critical step in understanding its function in plant biology and harnessing its potential. The combination of robust subcellular fractionation techniques and high-resolution microscopy will provide a comprehensive picture of its distribution. The methodologies and frameworks presented in this guide offer a clear path for researchers to follow, ensuring that the data generated is both accurate and readily interpretable. The insights gained from these studies will be invaluable for future research in drug development, metabolic engineering, and plant science.

References

The Role of Raphanatin in Seed Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raphanatin, identified as the 7-β-D-glucopyranoside of zeatin, is a naturally occurring cytokinin metabolite found in plants.[1] While direct, extensive research on the specific role of this compound in seed development is limited, its classification as a cytokinin places it within a class of phytohormones with well-established, critical functions in the entire seed life cycle, from development and maturation to dormancy and germination. This guide synthesizes the current understanding of cytokinin metabolism and signaling in seeds to infer the likely roles and mechanisms of action of this compound. We provide a framework for future research by outlining relevant experimental protocols and conceptualizing signaling pathways, thereby offering a valuable resource for professionals in plant science and drug development seeking to explore the therapeutic or agrochemical potential of cytokinin derivatives.

Introduction to this compound and its Place in Cytokinin Metabolism

This compound is a purine (B94841) derivative and a metabolite of zeatin, a potent cytokinin.[2] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous developmental processes, including seed development.[2][3][4] The conversion of active cytokinins like zeatin to their glucosides, such as this compound, is a key metabolic process for regulating cytokinin homeostasis.[1][5] This glucosylation can affect the cytokinin's activity, transport, and storage within the plant.

The formation of this compound (a 7-glucoside of zeatin) is considered a stable and potentially irreversible deactivation step, in contrast to O-glucosides which are thought to be more readily reversible storage forms.[6][7][8] However, the dynamic nature of these modifications suggests a more complex regulatory role than simple deactivation.

The Inferred Role of this compound in Seed Development

Based on the established functions of cytokinins in seed biology, the role of this compound can be inferred to be part of the intricate regulatory network governing seed size, dormancy, and germination.

Regulation of Seed Size and Filling

Cytokinin levels are critical in determining final seed size by influencing cell division and nutrient allocation in the developing seed. The balance between active cytokinins and their inactive metabolites, including this compound, likely plays a crucial role in the temporal and spatial control of these processes. The conversion of zeatin to this compound could serve to fine-tune the concentration of active cytokinin in specific seed tissues, thereby regulating the duration of cell proliferation and the accumulation of storage reserves.

Contribution to Dormancy and Germination

The ratio of abscisic acid (ABA) to gibberellins (B7789140) (GA) is a primary determinant of seed dormancy and germination, with cytokinins acting as important modulators of this balance.[9] Cytokinins, including zeatin, have been shown to promote germination and counteract the inhibitory effects of ABA.[10][11] The conversion of zeatin to this compound might be a mechanism to temporarily reduce the pool of active cytokinin, thereby influencing the hormonal balance that maintains dormancy. Conversely, the potential (though less likely) reconversion of this compound to active zeatin could contribute to the hormonal signaling cascade that initiates germination.

Quantitative Data on Hormonal Effects on Seed Germination

Table 1: Representative Quantitative Data on Hormonal Effects on Seed Germination

Hormone/CompoundPlant SpeciesConcentrationObserved EffectReference
Gibberellic Acid (GA₃)Passiflora alata500 mg L⁻¹Increased germination percentage and seedling biomass[8]
Gibberellic Acid (GA₃)Juniperus procera50 ppmHighest percentage of seed germination[12]
KinetinJuniperus procera50 and 100 ppmImproved seedling growth[12]
CoumarinRaphanus sativus10⁻³ MDelayed and reduced germination[13]
Antimony (Sb)Brassica napus>10 mg/LSharply decreased germination rate[14]

Experimental Protocols

To facilitate further research into the role of this compound in seed development, this section provides detailed methodologies for key experiments.

Protocol for Extraction and Quantification of Cytokinins (including this compound) from Seed Tissues

This protocol is adapted from established methods for cytokinin analysis.[13][15][16][17]

Objective: To extract and quantify endogenous levels of this compound and other cytokinin metabolites from seed tissues at different developmental stages.

Materials:

  • Seed tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Extraction buffer (e.g., modified Bieleski's solvent: methanol:water:formic acid, 15:4:1, v/v/v)

  • Internal standards (deuterium-labeled cytokinin standards)

  • Solid-phase extraction (SPE) columns (e.g., Oasis MCX)

  • Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system

Methodology:

  • Sample Homogenization: Freeze seed tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: Add pre-chilled extraction buffer to the powdered tissue (e.g., 1 mL per 100 mg fresh weight). Add internal standards. Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted for improved recovery.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column with appropriate solvents to remove interfering compounds.

    • Elute the cytokinin fraction using a suitable elution solvent (e.g., 0.35 M NH₄OH in 60% methanol).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis: Inject the sample into the UHPLC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode.

Protocol for Seed Germination Bioassay with Exogenous this compound Application

This protocol provides a framework for assessing the physiological effects of this compound on seed germination.[12][18]

Objective: To determine the effect of different concentrations of this compound on seed germination rate and seedling growth.

Materials:

  • Seeds of the target species (e.g., Arabidopsis thaliana, Raphanus sativus)

  • This compound (if available, or use zeatin as a proxy for its precursor)

  • Sterile petri dishes with filter paper

  • Sterile distilled water (control)

  • Solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM)

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination (e.g., wash with 70% ethanol (B145695) for 1 minute, followed by a solution of 1% sodium hypochlorite (B82951) with a drop of Tween-20 for 10 minutes, and then rinse thoroughly with sterile distilled water).

  • Plating: Place a sterile filter paper in each petri dish. Pipette a known volume of the respective treatment solution (water or this compound solutions) to saturate the filter paper.

  • Sowing: Arrange a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Germination Rate: Score germination daily for a set period (e.g., 7-10 days). Germination is typically defined as the emergence of the radicle.

    • Seedling Growth: After the germination period, measure seedling parameters such as root length, hypocotyl length, and fresh weight.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of different this compound concentrations.

Signaling Pathways and Molecular Interactions

While a specific signaling pathway for this compound has not been elucidated, it is highly probable that its effects, if any, are mediated through the canonical cytokinin signaling pathway.

Proposed Cytokinin Signaling Pathway in Seeds

Cytokinin signaling is initiated by the binding of active cytokinin molecules to transmembrane histidine kinase receptors (AHKs).[3][4][19] This binding triggers a phosphorelay cascade that ultimately leads to the activation of type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.[2]

As a glucoside, this compound is unlikely to directly bind to cytokinin receptors. Its biological activity would likely depend on its conversion back to an active form, such as zeatin, although this is considered less favorable for N7-glucosides.[8] Alternatively, it may have yet-to-be-discovered signaling roles or interact with other cellular components.

Cytokinin_Signaling_in_Seed_Development Proposed Cytokinin Signaling Pathway in Seed Development Zeatin Zeatin (Active Cytokinin) Receptor AHK Receptors (e.g., AHK2, AHK3, CRE1) Zeatin->Receptor Binding & Activation Glucosyltransferase Glucosyltransferase Zeatin->Glucosyltransferase This compound This compound (Zeatin-7-glucoside) Glucosidase Putative β-glucosidase This compound->Glucosidase Potential De-glucosylation (Reactivation) Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Phosphorylation Cascade ARR_B Type-B ARRs (Transcription Factors) Phosphorelay->ARR_B Activation Gene_Expression Expression of Cytokinin-Responsive Genes ARR_B->Gene_Expression Transcriptional Regulation Seed_Development Regulation of Seed Development Processes (Cell Division, Nutrient Allocation) Gene_Expression->Seed_Development Glucosyltransferase->this compound Glucosylation (Inactivation/Storage) Glucosidase->Zeatin

Caption: A diagram of the proposed cytokinin signaling pathway in seed development, highlighting the metabolic conversion of zeatin to this compound.

Experimental Workflow for Investigating this compound's Role

The following workflow outlines a logical sequence of experiments to elucidate the function of this compound in seed development.

Experimental_Workflow Experimental Workflow for Investigating this compound's Role in Seed Development A Quantification of Endogenous this compound in Developing Seeds (UHPLC-MS/MS) D Gene Expression Analysis (qRT-PCR) of Cytokinin Signaling and Metabolism Genes A->D B Exogenous Application of this compound to Seeds (Germination Bioassay) C Analysis of Seedling Phenotypes (Root/Shoot Length, Biomass) B->C C->D E Metabolomic Analysis of Seeds Treated with this compound C->E G Elucidation of this compound's Role in Seed Development D->G E->G F Investigation of this compound Interaction with Cytokinin Receptors (e.g., in vitro binding assays) F->G

References

Preliminary Studies on Raphanatin's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Raphanatin, also known as 4-methylthio-3-butenyl isothiocyanate (MTBITC), is a naturally occurring isothiocyanate found in radish (Raphanus sativus). Preliminary in vitro and in vivo studies have highlighted its potential as a chemopreventive agent. This technical guide provides an in-depth overview of the current understanding of this compound's core mechanisms of action. The primary focus is on two well-documented pathways: the induction of apoptosis in cancer cells and the activation of the Nrf2-mediated antioxidant response. A putative anti-inflammatory mechanism, based on the activities of related isothiocyanates, is also discussed. This document synthesizes available quantitative data, details key experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate further research and development.

Core Mechanism of Action: Induction of Apoptosis

A significant body of preliminary research indicates that this compound exerts cytotoxic effects on various cancer cell lines primarily through the induction of apoptosis and induction of cell cycle arrest.

Signaling Pathway for Apoptosis Induction

The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in PARP-1 cleavage and programmed cell death.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP-1 Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Quantitative Data: Cytotoxicity and Apoptotic Effects

The following tables summarize the quantitative findings from various studies on this compound's effects on cancer cells.

Cell LineAssayMetricValueReference(s)
MCF-7 (Human Breast Adenocarcinoma)MTTIC₅₀9.84 µM (at 72h)[1][2][3][4]
U-87 MG (Human Glioblastoma)MTTIC₅₀241.35 µg/mL (at 72h)[5]
LoVo (Human Colon Carcinoma)MTTIC₅₀Data not specified[6]
HCT-116 (Human Colon Carcinoma)MTTIC₅₀Data not specified[6]
HT-29 (Human Colon Carcinoma)MTTIC₅₀Data not specified[6]
KYSE510 (Esophageal Squamous Cell Carcinoma)Cell Viability-Dose-dependent reduction[7]
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.
Cell LineTreatment DurationEffectQuantitative ChangeReference(s)
MCF-724h, 48h, 72hG₂/M Phase ArrestNot specified[1][3][4]
MCF-724h, 48h, 72hIncreased Sub G₀/G₁ Population (Apoptosis)22.16% (24h), 35.48% (48h), 49.89% (72h) vs. 6.24% in control[4]
Colon Carcinoma (LoVo, HCT-116, HT-29)72hIncreased Bax expression, Decreased Bcl2 expression, Caspase-9 & PARP-1 cleavageSignificant (p < 0.05)[6]
KYSE510-Decreased Bcl2 expression, Cleavage of caspase-3, caspase-9, and PARP-1Dose-dependent[7]
Table 2: Effects of this compound on Cell Cycle and Apoptotic Markers.

Core Mechanism of Action: Nrf2-Mediated Antioxidant Response

Isothiocyanates are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Studies have confirmed that this compound shares this mechanism.

Signaling Pathway for Nrf2 Activation

This compound induces a mild increase in intracellular Reactive Oxygen Species (ROS).[8][9][10] This oxidative stress disrupts the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Consequently, Nrf2 is stabilized and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), bolstering the cell's antioxidant capacity.[8][9][10]

G This compound This compound ROS Intracellular ROS ↑ This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1_Nrf2 Disrupts Nrf2_nuc Nrf2 Translocation (Nucleus) Keap1_Nrf2->Nrf2_nuc Releases Nrf2 ARE ARE Binding Nrf2_nuc->ARE Genes Upregulation of Cytoprotective Genes ARE->Genes Enzymes HO-1, NQO1, GCLC, etc. Genes->Enzymes

Caption: this compound-induced Nrf2 signaling pathway.
Quantitative Data: Nrf2 Activation and Downstream Effects

The following table summarizes the key quantitative data regarding this compound's effect on the Nrf2 pathway.

Cell Line / ModelTreatmentEffectQuantitative ChangeReference(s)
Het-1A (Human Esophageal Epithelial)10 µM MTBITCIncreased Nrf2 protein levelsNot specified[8][9][10]
Het-1A10 µM MTBITCUpregulation of HMOX1 mRNASignificant increase[8][9][10]
Het-1A10 µM MTBITCUpregulation of NQO1 mRNASignificant increase[8][9][10]
Het-1A10 µM MTBITCUpregulation of GCLC mRNASignificant increase[8][9][10]
Het-1AMTBITCIncreased intracellular ROSSignificant increase, abolished by N-acetyl-l-cysteine[8][9][10]
Table 3: Effects of this compound on the Nrf2 Signaling Pathway.

Putative Mechanism of Action: Anti-Inflammatory Effects

While direct, comprehensive studies on the anti-inflammatory properties of this compound are limited, the broader class of isothiocyanates, particularly sulforaphane, exhibits potent anti-inflammatory activity.[1][2] This suggests a probable, yet to be fully elucidated, anti-inflammatory mechanism for this compound.

The proposed pathway involves the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[2] Isothiocyanates are known to prevent the degradation of IκB, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus. This leads to the downregulation of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[1] A study on the related compound 4-(methylthio)butyl isothiocyanate demonstrated a significant reduction (42%) in IL-6 levels in a rat model.

G This compound This compound (Putative) IKK IKK Activation This compound->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation (Nucleus) IkB->NFkB Releases NF-κB Genes Pro-inflammatory Gene Expression NFkB->Genes Cytokines TNF-α, IL-6, COX-2, iNOS Genes->Cytokines

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Protocols

Detailed methodologies for key assays cited in the preliminary studies of this compound are provided below.

Cell Viability Assessment: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate and treat with this compound B 2. Incubate for defined period (e.g., 24, 48, 72h) A->B C 3. Add MTT reagent (e.g., 0.5 mg/mL final conc.) to each well B->C D 4. Incubate for 2-4h at 37°C to allow formazan (B1609692) formation C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve crystals D->E F 6. Read absorbance at ~570 nm using a microplate reader E->F

Caption: General workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol Steps:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with the desired concentration of this compound for a specific time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again, carefully aspirating the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[3]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) via flow cytometry.

Protocol Steps:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells after treatment with this compound. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 1 hour at 4°C.[8] Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude doublets and aggregates from the analysis. The DNA content will correspond to the cell cycle phase: G₀/G₁ (2N DNA), S (between 2N and 4N DNA), and G₂/M (4N DNA).

References

Methodological & Application

Application Notes and Protocols for Raphanatin Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin is a term historically used to describe an antibacterial substance isolated from radish (Raphanus sativus). Current scientific understanding identifies the active compound as sulforaphene (B1682523), an isothiocyanate. Sulforaphene is not present in intact plant cells but is formed from its precursor, glucoraphenin (B1237682) (a glucosinolate), through enzymatic hydrolysis by myrosinase upon tissue damage. Sulforaphene has garnered significant interest for its potential therapeutic properties, including anticancer activities. These application notes provide detailed protocols for the extraction, purification, and quantification of sulforaphene from plant tissues, particularly radish seeds and leaves, which are rich sources.

Data Presentation: Quantitative Analysis of Sulforaphene Content

The yield of sulforaphene is highly dependent on the plant part and the extraction method employed. Below is a summary of reported quantitative data from various studies.

Plant PartExtraction MethodSolventSulforaphene YieldPurityReference
Radish SeedsMacroporous Resin & Prep-HPLCMethanol (B129727)5.9 g from 9.5 g rich extract (from 12.5 kg seeds)96.5%[1]
Radish LeavesLiquid-Liquid Extraction & Column ChromatographyNot Specified48.17 ± 1.11 µg/gNot Specified[2][3]
Radish Peeled RootLiquid-Liquid Extraction & Column ChromatographyNot Specified18.93 ± 1.62 µg/gNot Specified[3]
Radish PeelLiquid-Liquid Extraction & Column ChromatographyNot Specified0.48 ± 0.05 µg/gNot Specified[3]
Radish Roots (Dry)Endogenous EnzymolysisWater then Dichloromethane (B109758)1.93 µmol/gNot Specified[4]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Enzymatic Hydrolysis

This protocol focuses on the extraction of glucoraphenin and its subsequent conversion to sulforaphene.

Materials:

  • Radish seeds or leaves

  • Distilled water

  • 60% Ethanol[5]

  • Dichloromethane

  • Polyvinylpolypyrrolidone (PVPP)[5]

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation: Grind dried radish seeds or freeze-dried leaves into a fine powder.

  • Extraction of Glucosinolates:

    • Macerate the powdered plant material in 60% ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture for 30 minutes in a 70°C water bath.[5]

    • Centrifuge the mixture at 3,000 rpm for 10 minutes at 4°C.[5]

    • Collect the supernatant.

  • Purification of Glucosinolate Extract:

    • Add PVPP to the supernatant at a ratio of 0.85:100 (w/v) to remove phenolic compounds.[5]

    • Stir for 30 minutes and centrifuge again under the same conditions.[5]

    • Collect the purified supernatant.

  • Enzymatic Hydrolysis to Form Sulforaphene:

    • Concentrate the supernatant using a rotary evaporator to remove ethanol.

    • Redissolve the extract in a minimal amount of distilled water.

    • Allow the endogenous myrosinase present in the extract to hydrolyze the glucoraphenin to sulforaphene. Incubate at room temperature (25°C) for 10 minutes without shaking.[4]

  • Extraction of Sulforaphene:

    • Add an equal volume of dichloromethane to the aqueous solution.

    • Shake vigorously for 15 minutes to extract the sulforaphene into the organic phase.[4]

    • Separate the dichloromethane layer.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentration: Evaporate the dichloromethane under reduced pressure to obtain the crude sulforaphene extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

Materials:

  • Radish seeds or leaves (powdered)

  • Ethanol (as solvent)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Suspend the powdered sample in ethanol in a suitable vessel.

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the suspension.

    • Sonicate for a specified time (e.g., 20-30 minutes) and temperature (e.g., 40-50°C). Optimal conditions may need to be determined experimentally.

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the extract.

    • Proceed with enzymatic hydrolysis and sulforaphene extraction as described in Protocol 1 (Steps 4-6).

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is another advanced technique that can accelerate the extraction process.

Materials:

  • Radish seeds or leaves (powdered)

  • Methanol (as solvent)[6]

  • Microwave extraction system

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered sample and methanol in a microwave-safe extraction vessel.

    • Set the microwave parameters (e.g., power: 250 W, temperature: 80°C, time: 10 min).[6] These parameters may require optimization.

    • Perform the microwave-assisted extraction.

  • Post-Extraction:

    • Allow the vessel to cool.

    • Centrifuge the mixture and collect the supernatant.

    • Proceed with enzymatic hydrolysis and sulforaphene extraction as described in Protocol 1 (Steps 4-6).

Purification of Sulforaphene

For obtaining high-purity sulforaphene for drug development and research purposes, further purification is necessary.

Method 1: Macroporous Resin Chromatography [1]

  • Column Preparation: Pack a chromatography column with a suitable macroporous resin (e.g., SP-700).

  • Loading: Dissolve the crude sulforaphene extract in an appropriate solvent and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of methanol in water to separate sulforaphene from other compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure sulforaphene.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [1]

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 30% methanol).[1]

  • Injection and Separation: Inject the partially purified sulforaphene extract onto the column and perform isocratic or gradient elution to achieve high-purity separation.

  • Fraction Collection: Collect the peak corresponding to sulforaphene.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm purity.

Mandatory Visualizations

Signaling Pathway

Sulforaphene has been shown to exert its anticancer effects through various signaling pathways. One of the key pathways identified is the PI3K-AKT pathway. Sulforaphene can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K_AKT_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Sulforaphene Sulforaphene (from this compound) Sulforaphene->PI3K Inhibits

Caption: PI3K-AKT signaling pathway and its inhibition by sulforaphene.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of sulforaphene from plant tissue.

Raphanatin_Extraction_Workflow Start Plant Tissue (Radish Seeds/Leaves) Grinding Grinding/Pulverization Start->Grinding Extraction Extraction (Solvent/UAE/MAE) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant (Glucosinolate Extract) Centrifugation1->Supernatant1 Hydrolysis Enzymatic Hydrolysis (Myrosinase) Supernatant1->Hydrolysis LLE Liquid-Liquid Extraction (with Dichloromethane) Hydrolysis->LLE Organic_Phase Collect Organic Phase (Crude Sulforaphene) LLE->Organic_Phase Purification Purification (Resin/Prep-HPLC) Organic_Phase->Purification Pure_Sulforaphene Pure Sulforaphene Purification->Pure_Sulforaphene

Caption: General workflow for sulforaphene extraction and purification.

References

Synthesis of Raphanatin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a naturally occurring cytokinin, has garnered interest within the research community for its potential biological activities. As the 7-β-D-glucopyranoside of zeatin, its synthesis is a critical step for enabling in-depth investigation into its physiological roles and therapeutic potential. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, along with methodologies to explore its hypothesized anti-inflammatory and antioxidant properties. The protocols are designed to be accessible to researchers proficient in organic synthesis and cell biology.

I. Chemical Synthesis of this compound (7-β-D-glucopyranosylzeatin)

The synthesis of this compound involves the regioselective glycosylation of zeatin. While the original synthesis was confirmed by Duke et al., detailed methodologies can be adapted from established glycosylation procedures for similar purine (B94841) derivatives.[1][2][3][4] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Protection of Zeatin (if necessary): Depending on the specific reaction conditions and to avoid side reactions, the N6-isopentenyl side chain of zeatin may require protection. This can be achieved using standard protecting group strategies.

  • Glycosylation:

    • Dissolve trans-zeatin (1 equivalent) in anhydrous acetonitrile.

    • Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

    • Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by Thin Layer Chromatography (TLC).

  • Deprotection:

    • Once the glycosylation is complete (as indicated by TLC), evaporate the solvent under reduced pressure.

    • Dissolve the residue in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol to the solution.

    • Stir the mixture at room temperature and monitor the deacetylation by TLC.

  • Purification:

    • Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform (B151607) or dichloromethane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Summary of Synthesis Parameters

ParameterValue/Condition
Starting Materials trans-Zeatin, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
Solvent Anhydrous Acetonitrile
Base N,N-Diisopropylethylamine (DIPEA)
Deprotection Reagent Sodium methoxide in methanol
Purification Method Silica gel column chromatography
Characterization NMR (¹H, ¹³C), Mass Spectrometry

II. Application Notes: Investigating the Biological Activity of this compound

Based on the known biological activities of structurally related flavonoids and cytokinins, this compound is hypothesized to possess anti-inflammatory and antioxidant properties. The following application notes provide protocols to investigate these potential effects.

A. Anti-inflammatory Activity Assessment

Hypothesis: this compound may inhibit inflammatory responses by modulating key signaling pathways such as the MAPK/ERK pathway.[5][6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • Synthesized this compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (antibodies against p-ERK, ERK, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blotting).

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine assays, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.

  • Western Blot Analysis of MAPK/ERK Pathway:

    • Lyse the treated cells and extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the effect of this compound on ERK phosphorylation.

Table 2: Quantitative Data Presentation for Anti-inflammatory Assays

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)p-ERK/ERK Ratio
Control
LPS only
This compound (low dose) + LPS
This compound (mid dose) + LPS
This compound (high dose) + LPS
B. Antioxidant Activity Assessment

Hypothesis: this compound may exert antioxidant effects through the activation of the Nrf2-ARE signaling pathway.[8][9][10]

Experimental Protocol: In Vitro Antioxidant Assay

Cell Line: HepG2 human hepatoma cell line (or other suitable cell line).

Materials:

  • Synthesized this compound

  • tert-Butyl hydroperoxide (t-BHP) or other oxidant

  • DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) for ROS measurement

  • Reagents for qPCR (primers for Nrf2, HO-1, NQO1)

  • Reagents for Western Blotting (antibodies against Nrf2, HO-1, Keap1)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate medium.

    • Pre-treat cells with varying concentrations of this compound for a specified time.

    • Induce oxidative stress by treating cells with t-BHP.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Load cells with DCFDA-H2.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

  • Quantitative PCR (qPCR) Analysis:

    • Extract total RNA from treated cells and synthesize cDNA.

    • Perform qPCR to analyze the mRNA expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1).

  • Western Blot Analysis of Nrf2 Pathway:

    • Prepare nuclear and cytoplasmic extracts from treated cells.

    • Perform Western blotting to analyze the protein levels of Nrf2 in the nuclear fraction and Keap1 in the cytoplasmic fraction. Analyze total cell lysates for HO-1 protein expression.

Table 3: Quantitative Data Presentation for Antioxidant Assays

TreatmentROS Levels (Fluorescence Intensity)Nrf2 mRNA (Fold Change)HO-1 mRNA (Fold Change)Nuclear Nrf2 Protein (Relative Level)
Control
t-BHP only
This compound (low dose) + t-BHP
This compound (mid dose) + t-BHP
This compound (high dose) + t-BHP

III. Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK Activates This compound This compound This compound->MEK Inhibits (?) ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK NFkB NF-κB pERK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NO Production Nucleus->Inflammation Induces Transcription

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Diagram 2: Proposed Antioxidant Signaling Pathway of this compound

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change This compound This compound This compound->Keap1 May promote dissociation (?) Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Nucleus->ARE Binds to

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Diagram 3: Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, Western Blot) Purification->AntiInflammatory Antioxidant Antioxidant Assays (ROS, qPCR, Western Blot) Purification->Antioxidant

Caption: General workflow from synthesis to biological evaluation.

References

Application Note: Quantification of Raphanatin via GC-MS Analysis of its Isothiocyanate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Raphanatin, a glucosinolate found in radish and other Brassicaceae, is of significant interest due to its potential health benefits. Direct gas chromatography-mass spectrometry (GC-MS) analysis of this compound is not feasible due to its low volatility and thermal instability. This application note details a robust and sensitive indirect method for the quantification of this compound by analyzing its primary hydrolysis product, 4-methylthio-3-butenyl isothiocyanate. The protocol involves the enzymatic hydrolysis of this compound to its volatile isothiocyanate, followed by extraction and subsequent GC-MS analysis. This method provides a reliable means to quantify this compound in various sample matrices, aiding in research and drug development.

Introduction

Glucosinolates are a class of secondary metabolites present in cruciferous vegetables. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various breakdown products, primarily isothiocyanates, which are known for their biological activities. This compound (4-methylthio-3-butenyl glucosinolate) is a prominent glucosinolate in radish (Raphanus sativus). The quantification of this compound is crucial for understanding its pharmacological effects and for the quality control of plant extracts and derived products.

Due to the non-volatile nature of intact glucosinolates, indirect analytical methods are required for GC-MS analysis.[1] One common approach is the analysis of their volatile isothiocyanate hydrolysis products.[1][2] This application note provides a detailed protocol for the quantification of this compound by converting it to 4-methylthio-3-butenyl isothiocyanate, which is then analyzed by GC-MS.

Experimental Protocols

Sample Preparation: Extraction and Enzymatic Hydrolysis

This protocol describes the extraction of this compound from plant material and its subsequent enzymatic hydrolysis to 4-methylthio-3-butenyl isothiocyanate.

Materials:

  • Plant material (e.g., radish roots)

  • Deionized water

  • Dichloromethane (B109758) (CH2Cl2) or n-hexane[3]

  • Myrosinase enzyme solution (from Sinapis alba or a suitable source)

  • Internal Standard (IS) solution (e.g., Allyl isothiocyanate or Butyl-benzene in an appropriate solvent)[3][4]

  • Centrifuge

  • Vortex mixer

  • Water bath or incubator

  • 0.45 µm syringe filters[3]

Procedure:

  • Homogenization: Homogenize fresh plant material (e.g., 10g) in deionized water (e.g., 50 mL). For dried material, use a correspondingly smaller amount and rehydrate.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Enzymatic Hydrolysis: Add myrosinase solution to the homogenate to initiate the hydrolysis of this compound. Incubate the mixture at 37°C for a defined period (e.g., 2 hours) to ensure complete conversion.[4]

  • Extraction: After incubation, add an equal volume of dichloromethane or n-hexane to the mixture. Vortex vigorously for 2 minutes to extract the 4-methylthio-3-butenyl isothiocyanate into the organic phase.[3]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[5]

  • Collection and Filtration: Carefully collect the organic layer (bottom layer for dichloromethane, top layer for n-hexane) and pass it through a 0.45 µm syringe filter into a clean GC vial.[3]

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar or semi-polar column such as a VF-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended.[3]

GC-MS Parameters: The following are typical starting parameters that may require optimization for your specific instrument and application.

ParameterValue
Injector
Injection ModeSplitless[3]
Injector Temperature250°C[3]
Injection Volume1 µL[3]
Oven Program
Initial Temperature50°C, hold for 5 min[3]
Ramp 15°C/min to 110°C[3]
Ramp 220°C/min to 300°C, hold for 3.5 min[3]
Carrier Gas
GasHelium[5]
Flow Rate1.0 mL/min (constant flow)[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[3]
Ionization Energy70 eV[3]
Ion Source Temperature255°C[3]
Transfer Line Temperature270°C[3]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for Quantification
4-methylthio-3-butenyl ITCTo be determined based on fragmentation pattern
Internal Standarde.g., m/z 99 for Allyl ITC or m/z 134 for Butyl-benzene[3]

Data Presentation

Quantitative Data Summary

The following table presents typical validation parameters that should be established for the quantitative method. The values provided are illustrative and based on methods for similar isothiocyanates.[3]

Parameter4-methylthio-3-butenyl isothiocyanate
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plant_material Plant Material homogenization Homogenization in Water plant_material->homogenization is_spike Spike Internal Standard homogenization->is_spike hydrolysis Myrosinase Hydrolysis (37°C) is_spike->hydrolysis extraction Solvent Extraction (CH2Cl2 or Hexane) hydrolysis->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation filtration Filtration centrifugation->filtration gc_ms_analysis GC-MS Injection filtration->gc_ms_analysis data_acquisition Data Acquisition (SIM/Scan) gc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for this compound Quantification.

Hydrolysis of this compound

G This compound This compound (4-methylthio-3-butenyl glucosinolate) isothiocyanate 4-methylthio-3-butenyl isothiocyanate (Volatile) This compound->isothiocyanate glucose Glucose This compound->glucose myrosinase Myrosinase + H2O myrosinase->this compound

Caption: Enzymatic Hydrolysis of this compound.

Discussion

The described method provides a reliable approach for the quantification of this compound in various samples. The key to this method is the enzymatic hydrolysis step, which converts the non-volatile this compound into its volatile isothiocyanate derivative, 4-methylthio-3-butenyl isothiocyanate, making it amenable to GC-MS analysis.

It is crucial to optimize the hydrolysis conditions, including enzyme concentration, incubation time, and temperature, to ensure complete conversion of this compound. The choice of extraction solvent and internal standard should be validated for the specific sample matrix to ensure high recovery and accurate quantification. The GC-MS parameters, particularly the oven temperature program, should be optimized to achieve good chromatographic separation of the analyte of interest from other matrix components. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for data acquisition.

Conclusion

This application note provides a comprehensive protocol for the indirect quantification of this compound by GC-MS. By analyzing its volatile hydrolysis product, 4-methylthio-3-butenyl isothiocyanate, researchers can accurately and reliably determine the concentration of this compound in plant materials and other relevant matrices. This method is a valuable tool for quality control, pharmacokinetic studies, and further research into the biological activities of this compound.

References

High-Performance Liquid Chromatography (HPLC) Application Notes for the Analysis of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin, the 7-glucoside of zeatin, is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in cell division, growth, and differentiation. As a metabolite of the highly active cytokinin zeatin, the quantitative analysis of this compound is essential for understanding cytokinin metabolism, transport, and signaling in plants. Furthermore, in the context of drug development, particularly concerning natural products, accurate and reliable analytical methods for such compounds are paramount for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Chemical Structure

This compound (Zeatin-7-glucoside)

  • IUPAC Name: (2E)-2-methyl-4-[(7-β-D-glucopyranosyl-7H-purin-6-yl)amino]but-2-en-1-ol

  • CAS Number: 38165-56-9

  • Molecular Formula: C₁₆H₂₃N₅O₆

  • Molecular Weight: 381.39 g/mol

Principle of the HPLC Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule due to its purine (B94841) base, sugar moiety, and hydroxyl groups, is retained on the column and then eluted by a gradient of increasing organic solvent (acetonitrile) in an aqueous, slightly acidic mobile phase. The acidic modifier (formic acid) helps to ensure good peak shape by suppressing the ionization of the purine ring. Detection is achieved by monitoring the UV absorbance of the purine chromophore at approximately 269 nm.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

  • Fresh or freeze-dried plant tissue

  • Extraction solvent: 80% methanol (B129727) (HPLC grade) in water

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • To the powdered tissue, add 1 mL of pre-chilled 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 4°C for 30 minutes with occasional shaking.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For enhanced extraction efficiency, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC System and Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40-95% B; 25-28 min: 95% B; 28-30 min: 95-5% B; 30-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 269 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Prepare a stock solution of this compound (1 mg/mL) in 80% methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with 80% methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Data Presentation

The following tables present hypothetical but realistic quantitative data for the HPLC analysis of this compound based on the described method.

Table 1: Chromatographic Performance

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound12.51.1> 8000

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98 - 103%

Visualizations

Experimental Workflow

experimental_workflow sample Plant Tissue Sample extraction Extraction with 80% Methanol sample->extraction Homogenization centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration Collect Supernatant hplc HPLC Analysis filtration->hplc Inject into HPLC data Data Acquisition and Analysis hplc->data

Caption: A streamlined workflow for the extraction and HPLC analysis of this compound from plant samples.

Cytokinin Signaling Pathway and this compound Metabolism

cytokinin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., Zeatin) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation Zeatin_metabolism Zeatin Metabolism Cytokinin->Zeatin_metabolism AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Nuclear Translocation & Phosphorylation This compound This compound (Zeatin-7-glucoside) Zeatin_metabolism->this compound Glycosylation (Detoxification/Transport) Gene_expression Cytokinin-responsive Gene Expression ARR_B->Gene_expression Activation ARR_A Type-A Response Regulator (ARR-A) Gene_expression->ARR_A Induction ARR_A->ARR_B Negative Feedback

Caption: The cytokinin signaling pathway, illustrating the metabolic conversion of zeatin to this compound.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound. The protocol is suitable for researchers in plant science, as well as for professionals in the pharmaceutical industry working with natural products. The clear separation, good peak shape, and robust validation parameters demonstrate the suitability of this method for routine analysis. The provided diagrams offer a visual representation of the experimental process and the biochemical context of this compound.

Application Notes and Protocols for the Development of a Raphanatin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the development and application of a Raphanatin analytical standard for researchers, scientists, and professionals in drug development. This compound is a key anthocyanin found in red radish (Raphanus sativus), contributing to its characteristic color and possessing potential bioactive properties. For the purposes of these application notes, this compound is defined as pelargonidin-3-sophoroside-5-glucoside , a major pigment in red radishes.[1] The following protocols detail the extraction, purification, and analytical characterization of this compound to establish a reliable analytical standard.

Application Note 1: this compound Analytical Standard

This compound, as a member of the anthocyanin class of flavonoids, is of significant interest for its antioxidant properties and potential health benefits. A well-characterized analytical standard is crucial for the accurate quantification of this compound in raw materials, extracts, and finished products, as well as for conducting pharmacological and toxicological studies. This standard will enable researchers to achieve reproducible and reliable results in their investigations.

Chemical Properties of this compound (Pelargonidin-3-sophoroside-5-glucoside)

PropertyValue
Molecular FormulaC27H30O15
Molecular Weight594.52 g/mol
AppearanceReddish-purple crystalline powder
UV-Vis λmax (in acidic MeOH)~505 nm
General SolubilitySoluble in acidic aqueous solutions and polar organic solvents (e.g., methanol (B129727), ethanol).[2]
StabilitySensitive to changes in pH, light, and temperature. More stable in acidic conditions.[1][3]

Protocol 1: Extraction and Isolation of this compound from Red Radish

This protocol describes a method for the extraction and purification of this compound from fresh red radish.

Experimental Workflow for this compound Extraction

Extraction_Workflow start Fresh Red Radish homogenize Homogenization (with acidified methanol) start->homogenize maceration Maceration (24h at 4°C in dark) homogenize->maceration filtration Filtration maceration->filtration concentration Rotary Evaporation filtration->concentration purification Column Chromatography (Amberlite XAD-7) concentration->purification final_product Purified this compound purification->final_product

Caption: Workflow for the extraction and purification of this compound.

Methodology

  • Sample Preparation: Wash fresh red radishes, remove the tops, and chop them into small pieces.

  • Extraction: Homogenize 100 g of the chopped radishes with 500 mL of acidified methanol (0.1% HCl). This can be done using a blender.[4][5]

  • Maceration: Transfer the homogenate to a sealed container and macerate for 24 hours at 4°C in the dark to maximize anthocyanin extraction while minimizing degradation.[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification: Purify the concentrated extract using column chromatography with an Amberlite XAD-7 resin. Elute with acidified water to remove sugars and other polar compounds, followed by elution with acidified methanol to recover the anthocyanins.

  • Final Product: Collect the methanolic fraction and evaporate the solvent to obtain the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines an HPLC method for the quantitative analysis of this compound.

HPLC Analysis Workflow

HPLC_Workflow sample_prep Standard/Sample Preparation hplc_system HPLC System sample_prep->hplc_system injection Injection hplc_system->injection separation C18 Column Separation injection->separation detection UV-Vis Detector (520 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: General workflow for HPLC analysis of this compound.

Methodology

  • Standard Preparation: Prepare a stock solution of the this compound standard in acidified methanol (0.1% HCl). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 5% Formic acid in Water
Mobile Phase B 5% Formic acid in Methanol
Gradient 10-40% B (0-20 min), 40-100% B (20-25 min), 100% B (25-30 min)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV-Vis at 520 nm
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from this curve.

Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Protocol 3: Mass Spectrometry (MS) for Characterization

This protocol provides a method for the identification and structural confirmation of this compound using mass spectrometry.

Methodology

  • Instrumentation: Utilize a liquid chromatography-electrospray ionization-mass spectrometer (LC-ESI-MS).[1]

  • Ionization Mode: Positive ion mode is typically used for anthocyanin analysis.

  • MS Parameters:

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Mass Range m/z 100-1000
  • Expected Results: The expected protonated molecular ion [M+H]⁺ for this compound (C27H30O15) is at m/z 595.16. Fragmentation patterns can be analyzed in MS/MS mode to confirm the structure.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol describes the use of NMR for the definitive structural elucidation of the isolated this compound.

Methodology

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) with a few drops of DCl to maintain stability.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).[6]

  • Experiments: Acquire ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra.[7]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of pelargonidin-3-sophoroside-5-glucoside.

Expected ¹H-NMR Signals for this compound

ProtonsChemical Shift Range (ppm)Multiplicity
Aromatic (Pelargonidin)6.5 - 9.0d, dd, s
Anomeric (Sugars)4.5 - 5.5d
Sugar Protons3.0 - 4.5m

Protocol 5: Stability and Solubility Studies

This protocol details procedures to assess the stability and solubility of the this compound standard.

Stability Study

  • Conditions: Prepare solutions of this compound in buffers of different pH (e.g., 3, 5, 7), and store them under various conditions (4°C in dark, 25°C in dark, 25°C with light exposure).

  • Analysis: Analyze the concentration of this compound at regular intervals using the validated HPLC method to determine the degradation kinetics.[8]

Representative Stability Data (% Remaining after 24h)

ConditionpH 3pH 5pH 7
4°C, Dark 99%95%70%
25°C, Dark 95%85%50%
25°C, Light 80%60%20%

Solubility Study

  • Solvents: Determine the solubility of this compound in a range of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile) at a controlled temperature (e.g., 25°C).[9]

  • Method: Add a known amount of this compound to a fixed volume of solvent and agitate until equilibrium is reached. Quantify the dissolved amount by HPLC.

Representative Solubility Data

SolventSolubility (mg/mL)
Water (pH 3) 2.5
Methanol 10.2
Ethanol 5.8
Acetone 1.2
Acetonitrile 3.5

Biosynthetic Pathway of Anthocyanins

The following diagram illustrates a simplified biosynthetic pathway leading to the formation of anthocyanins like this compound in plants.

Anthocyanin Biosynthesis Pathway

Biosynthesis_Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone chalcone->flavanone CHI dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol F3H anthocyanidin Anthocyanidin (e.g., Pelargonidin) dihydroflavonol->anthocyanidin DFR, ANS anthocyanin Anthocyanin (e.g., this compound) anthocyanidin->anthocyanin GT

Caption: Simplified biosynthetic pathway of anthocyanins.

References

Application of Cytokinins, including Raphanatin's Precursor Zeatin, in Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of plant hormones that play a pivotal role in promoting cell division (cytokinesis), shoot initiation, and overall plant development.[1][2] In the realm of plant tissue culture, cytokinins are indispensable for inducing shoot organogenesis and modulating callus formation, often in conjunction with auxins.[1][2] While direct research on the application of raphanatin , an unusual purine (B94841) derivative, in plant tissue culture is limited, its significance lies in being a metabolite of zeatin , a naturally occurring and widely used cytokinin.[1] Therefore, understanding the application of zeatin and other cytokinins provides a foundational framework for exploring the potential of related compounds like this compound.

This document provides detailed application notes and experimental protocols for the use of cytokinins, with a focus on zeatin, in plant tissue culture. It is intended to guide researchers in leveraging these compounds for efficient plant propagation, genetic transformation, and the production of secondary metabolites.

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinin signaling in plants is mediated by a multi-step phosphorelay system, analogous to two-component signaling in bacteria.[1][3][4][5] The pathway is initiated when a cytokinin molecule binds to a histidine kinase receptor located in the endoplasmic reticulum membrane.[1][4][5] This binding event triggers the autophosphorylation of the receptor, initiating a phosphate (B84403) transfer cascade. The phosphate group is subsequently transferred to a phosphotransfer protein (AHP), which then moves into the nucleus.[5][6] Inside the nucleus, the AHP phosphorylates a type-B response regulator (ARR), a family of transcription factors.[1][6] Once activated, these type-B ARRs regulate the transcription of numerous target genes, including the type-A ARRs, which function as negative regulators of the pathway, creating a feedback loop.[1][3]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Activation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Phosphorylation TypeA_ARR Type-A Response Regulator (ARR) TypeB_ARR->TypeA_ARR Induction Gene_Expression Cytokinin Responsive Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR->TypeB_ARR Inhibition

Figure 1: Simplified diagram of the cytokinin signaling pathway in plants.

Applications in Plant Tissue Culture

The primary applications of cytokinins in plant tissue culture include:

  • Callus Induction: In combination with auxins, cytokinins promote the formation of callus, an undifferentiated mass of cells. The ratio of auxin to cytokinin is critical in determining the nature of the callus.

  • Shoot Regeneration: A higher cytokinin-to-auxin ratio generally favors the development of shoots from callus or explants.[7] Zeatin, 6-benzylaminopurine (B1666704) (BAP), and kinetin (B1673648) are commonly used for this purpose.

  • Micropropagation: Cytokinins are essential for the multiplication stage of micropropagation, where they stimulate the development of multiple shoots from a single explant.[8]

  • Somatic Embryogenesis: While auxins are typically dominant in the induction of somatic embryos, cytokinins can play a role in their development and maturation.

Quantitative Data on Cytokinin Application

The optimal concentration of cytokinins varies significantly depending on the plant species, the type of explant, and the desired outcome. The following tables summarize quantitative data from various studies on the use of zeatin and other cytokinins for callus induction and shoot regeneration.

Table 1: Effect of Zeatin on Callus Induction and Shoot Regeneration

Plant SpeciesExplantZeatin (mg/L)Auxin (mg/L)ObservationsReference
Labisia pumila var. alataNodal Segment2.0-Optimal for shoot and leaf development.[9]
Labisia pumila var. alataLeaf0.250.5 (2,4-D)100% callus induction with yellowish to greenish and compact texture.[9]
Solanum lycopersicum (Tomato)Cotyledon1.00.1 (IAA)Best hormonal combination for callus growth.[10]
Solanum lycopersicum (Tomato)Cotyledon1.00.5 (IAA)Higher induction of shoot formation.[10]
Phyllostachys heterocyclaZygotic Embryo0.14.0 (2,4-D)Callus initiation.[11]
Phyllostachys heterocyclaCallus5.0 - 7.0-Regeneration of viable somatic embryoids.[11]
Solanum tuberosum (Potato)Callus2.0-Early and maximum shoot formation (average of 5 shoots per explant).[12]
Vaccinium corymbosum (Blueberry)Explant2.0-Highest mean number of shoots and total regenerants per explant.[13]
Brassica oleracea var. italica (Broccoli)Shoot Tip1.5-Highest number of shoots formed (4.27 per explant).[14]
Olea europaea L. cv. koroneikiNodal Explant9.12 µM17.7 µM (BAP)70% callus induction.[15]

Table 2: Comparison of Different Cytokinins on Shoot Regeneration

Plant SpeciesExplantCytokinin & Concentration (mg/L)Auxin & Concentration (mg/L)OutcomeReference
Labisia pumila var. alataNodal SegmentZeatin (3.0)-6-7 shoots per culture[9]
BAP (1.0)-Lower shoot number than zeatin[9]
Kinetin (5.0)-Lowest shoot number[9]
Solanum tuberosum (Potato)CallusZeatin (2.0)-90% of explants produced shoots[12]
BAP (1.0 - 2.0)-No shoot formation[12]
Vaccinium dunalianumShootsZeatin (0.5) + Kinetin (2.0)-Proliferation rate of 3.40[16]
Zeatin (0.5) + BAP (1.0)-Proliferation rate of 2.26[16]

Experimental Protocols

The following are generalized protocols for callus induction and shoot regeneration using cytokinins. Researchers should optimize these protocols for their specific plant species and explant type.

Protocol 1: Callus Induction

This protocol outlines the steps for inducing callus formation from explants.

Callus_Induction_Workflow Explant_Preparation 1. Explant Preparation (e.g., leaf discs, stem segments) Sterilization 2. Surface Sterilization (e.g., 70% ethanol (B145695), bleach solution) Explant_Preparation->Sterilization Inoculation 3. Inoculation on CIM (Callus Induction Medium) Sterilization->Inoculation Incubation 4. Incubation (Dark, 25±2°C) Inoculation->Incubation Subculture 5. Subculture (Every 3-4 weeks) Incubation->Subculture Callus_Formation Callus Formation Subculture->Callus_Formation

Figure 2: General workflow for callus induction in plant tissue culture.

Materials:

  • Plant material (e.g., leaves, stems, roots)

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Agar or other gelling agent

  • Plant growth regulators (e.g., 2,4-D, NAA, zeatin, BAP)

  • Petri dishes

  • Sterile forceps and scalpels

  • Laminar flow hood

Methodology:

  • Explant Preparation: Select healthy, young plant material. Wash thoroughly under running tap water.

  • Surface Sterilization: In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds, followed by immersion in the bleach solution for 10-20 minutes with gentle agitation. Rinse the explants 3-5 times with sterile distilled water.

  • Media Preparation: Prepare MS medium supplemented with sucrose (typically 30 g/L), a gelling agent (e.g., 8 g/L agar), and the desired concentrations of auxin and cytokinin for callus induction (e.g., 0.5 mg/L 2,4-D and 0.25 mg/L zeatin). Adjust the pH to 5.8 before autoclaving.

  • Inoculation: Aseptically cut the sterilized explants into small pieces (e.g., 1 cm²) and place them on the surface of the callus induction medium in Petri dishes.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks to maintain growth and prevent nutrient depletion.

Protocol 2: Shoot Regeneration from Callus

This protocol describes the process of inducing shoots from established callus cultures.

Materials:

  • Established callus cultures

  • MS basal medium

  • Sucrose

  • Agar or other gelling agent

  • Plant growth regulators (e.g., zeatin, BAP, NAA)

  • Culture vessels (e.g., jars, Magenta boxes)

  • Sterile forceps and scalpels

  • Laminar flow hood

Methodology:

  • Media Preparation: Prepare MS medium supplemented with sucrose (30 g/L), a gelling agent, and a higher concentration of cytokinin relative to auxin for shoot induction (e.g., 2.0 mg/L zeatin and 0.1 mg/L NAA). Adjust the pH to 5.8 before autoclaving.

  • Inoculation: In a laminar flow hood, transfer healthy, friable callus onto the shoot regeneration medium in culture vessels.

  • Incubation: Place the culture vessels under a 16-hour photoperiod with cool white fluorescent lights at 25 ± 2°C.

  • Shoot Development: Shoots should start to appear from the callus within 4-8 weeks.

  • Shoot Elongation and Multiplication: Once shoots have formed, they can be separated and transferred to a fresh medium with a similar or slightly modified hormone composition to encourage elongation and the development of multiple shoots.

  • Rooting: After sufficient shoot growth, individual shoots are transferred to a rooting medium, which typically contains a higher concentration of auxin (e.g., IBA or NAA) and a lower concentration or absence of cytokinin.

  • Acclimatization: Once a healthy root system has developed, the plantlets are carefully removed from the culture medium, washed to remove any remaining agar, and transferred to a sterile soil mix in a humid environment. The humidity is gradually reduced over several weeks to acclimatize the plants to ex vitro conditions.

Conclusion

Cytokinins, particularly zeatin, are powerful tools in plant tissue culture for driving cell division and shoot organogenesis. While the direct application of this compound remains an area for future research, its close metabolic relationship with zeatin suggests its potential involvement in similar physiological processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize cytokinins in their plant tissue culture workflows, paving the way for advancements in plant biotechnology and the development of novel plant-derived products. It is crucial to empirically determine the optimal type and concentration of cytokinins for each specific plant system to achieve the desired regenerative outcomes.

References

Unveiling Molecular Dialogues: A Guide to Studying Raphanatin-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Raphanatin, a purine (B94841) derivative and a metabolite of the plant hormone zeatin, presents a compelling subject for investigation within cellular signaling and metabolic pathways. Understanding how this small molecule interacts with proteins is crucial to elucidating its biological function and exploring its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for state-of-the-art methodologies to identify and characterize the protein interaction partners of this compound. The described techniques range from initial screening for binding partners in complex biological mixtures to the precise quantitative analysis of these interactions.

Section 1: Identifying this compound-Binding Proteins in a Cellular Context

To identify the cellular targets of this compound, it is essential to employ methods that can screen for interactions within a complex proteome. The following techniques are particularly well-suited for the initial discovery of this compound-protein interactions.

Immobilized this compound Pull-Down Assay

This technique utilizes a modified form of this compound that is chemically linked to a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to this compound will be captured on the beads, washed, and subsequently identified, typically by mass spectrometry.

PullDown_Workflow cluster_prep Preparation cluster_interaction Interaction cluster_isolation Isolation & Identification BaitPrep Immobilize this compound onto beads (Bait) Incubation Incubate Bait with Lysate BaitPrep->Incubation LysatePrep Prepare Cell/Tissue Lysate (Prey) LysatePrep->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elute bound proteins Wash->Elution Analysis Identify proteins by Mass Spectrometry Elution->Analysis DARTS_Logic Start Cell Lysate Incubate_this compound Incubate with this compound Start->Incubate_this compound Incubate_Control Incubate with Vehicle (Control) Start->Incubate_Control Protease Limited Protease Digestion Incubate_this compound->Protease Incubate_Control->Protease Analysis Analyze Protein Levels (SDS-PAGE / Western Blot) Protease->Analysis Outcome_Protected Protected Protein Band (Potential Target) Analysis->Outcome_Protected Present in this compound lane Outcome_Digested Digested Protein Band (Not a Target) Analysis->Outcome_Digested Absent/Reduced in both lanes CETSA_Workflow Start Treat Cells with this compound or Vehicle Control Heat Heat Aliquots at a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble/Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Protein (Western Blot / ELISA) Lyse->Quantify Plot Plot Melting Curve Quantify->Plot SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject Inject this compound (Analyte) at Various Concentrations Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgrams to Determine Kinetic Constants Dissociation->Analyze Regenerate->Inject Next Concentration

Application Notes and Protocols for Tracing Raphanatin Metabolism Using Labeled Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin, a cytokinin metabolite identified as 7-β-D-glucopyranosylzeatin, plays a role in plant growth and development.[1][2] Understanding its metabolic fate is crucial for comprehending cytokinin homeostasis and its impact on physiological processes. Stable isotope labeling is a powerful technique to trace the metabolic pathways of compounds within a biological system.[3][4] By introducing isotopically labeled this compound, researchers can follow its conversion into various downstream metabolites, providing insights into its degradation, modification, and transport.[5][6]

This document provides detailed application notes and experimental protocols for designing and conducting studies to trace the metabolism of this compound using labeled isotopes, primarily focusing on the use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These methods are applicable to plant science research and can be adapted for drug development professionals studying the interaction of exogenous compounds with plant-based systems.

Application Notes

Stable isotope tracing offers a robust method to elucidate the metabolic network of this compound. The core principle involves introducing this compound labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a plant system and subsequently detecting the labeled atoms in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Choosing the Right Isotope and Labeling Position:

  • ¹³C-labeled glucose: To trace the glucoside moiety of this compound, uniformly labeled ¹³C-glucose can be used in the synthesis of labeled this compound. This will help determine if the glucose group is cleaved or modified.

  • ¹⁵N-labeled zeatin: To trace the purine (B94841) ring of this compound, zeatin labeled with ¹⁵N in the purine ring can be used for the synthesis of labeled this compound. This will reveal the fate of the core cytokinin structure.

  • Positional Labeling: For more detailed analysis, specific positions on the glucose or zeatin molecule can be labeled to investigate particular enzymatic reactions.

Experimental Approaches:

  • Pulse-Chase Experiments: This involves supplying the labeled this compound for a short period (pulse) and then replacing it with an unlabeled source (chase).[8] This method is effective for determining the turnover rate and flux through different metabolic pathways.

  • Steady-State Labeling: In this approach, the labeled this compound is supplied continuously until the isotopic enrichment in the metabolites reaches a steady state.[9] This is useful for quantifying the relative contributions of different pathways to the metabolite pools.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying labeled metabolites in complex biological extracts.[3] High-resolution mass spectrometry can distinguish between different isotopologues.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often after derivatization of the metabolites to make them volatile.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific location of the isotopic label within a molecule, which is invaluable for elucidating reaction mechanisms.[6]

Proposed Metabolic Pathway of this compound

Based on the metabolism of similar cytokinin glucosides, the proposed metabolic pathway of this compound involves several key steps, including deglycosylation, oxidation, and conjugation.

Raphanatin_Metabolism This compound This compound (7-β-D-glucopyranosylzeatin) Zeatin Zeatin This compound->Zeatin β-glucosidase Zeatin_Oxide Zeatin-O-glucoside Zeatin->Zeatin_Oxide Cytokinin Oxidase/ Dehydrogenase (CKX) Adenine_Derivatives Adenine Derivatives Zeatin->Adenine_Derivatives Side-chain cleavage Degradation_Products Degradation Products Zeatin_Oxide->Degradation_Products Adenine_Derivatives->Degradation_Products

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of ¹³C-labeled this compound

This protocol is a conceptual outline. The synthesis should be performed by a qualified chemist.

  • Source of Label: Obtain uniformly labeled ¹³C-D-glucose ([U-¹³C₆]-D-glucose).

  • Synthesis of ¹³C-glucosyl donor: Activate the ¹³C-glucose to form a suitable glycosyl donor, such as UDP-¹³C-glucose or a glucosyl halide.

  • Glycosylation of Zeatin: React the activated ¹³C-glucosyl donor with zeatin in the presence of a suitable catalyst or enzyme (e.g., a glycosyltransferase) to form ¹³C-raphanatin.

  • Purification: Purify the synthesized ¹³C-raphanatin using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the structure and isotopic enrichment of the purified ¹³C-raphanatin using NMR and mass spectrometry.

Protocol 2: Plant Growth and Labeling Experiment
  • Plant Material: Grow radish seedlings (Raphanus sativus) or another model plant system like Arabidopsis thaliana in a hydroponic or sterile agar (B569324) medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).[11]

  • Labeling Solution: Prepare a nutrient solution containing a known concentration of labeled this compound (e.g., 10 µM [U-¹³C₆]-raphanatin).

  • Pulse-Chase Experiment:

    • Pulse: Replace the normal nutrient solution with the labeling solution and incubate the plants for a defined period (e.g., 0, 1, 4, 8, and 24 hours).

    • Chase: After the pulse period, remove the labeling solution, wash the roots gently with unlabeled nutrient solution, and then transfer the plants to the unlabeled nutrient solution. Collect samples at various time points during the chase (e.g., 1, 4, 8, 24, and 48 hours).

  • Sample Collection: At each time point, harvest plant tissues (roots, shoots, and leaves separately). Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

Protocol 3: Metabolite Extraction and Analysis
  • Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen.

    • Extract the metabolites using a pre-chilled extraction solvent (e.g., 80% methanol).

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis:

    • Inject the reconstituted extract into an LC-MS system (e.g., a high-resolution mass spectrometer coupled with a C18 reverse-phase HPLC column).

    • Develop a chromatographic method to separate this compound and its expected metabolites.

    • Acquire mass spectra in full scan mode to detect all potential labeled compounds.

    • Use tandem MS (MS/MS) to confirm the identity of metabolites by comparing their fragmentation patterns to those of authentic standards.

  • Data Analysis:

    • Identify peaks corresponding to this compound and its metabolites.

    • Determine the mass isotopologue distribution for each identified metabolite.

    • Calculate the percentage of isotopic enrichment for each metabolite at each time point.

Data Presentation

The quantitative data from the LC-MS analysis should be summarized in tables to facilitate comparison across different time points and tissues.

Table 1: Example Data - Isotopic Enrichment of this compound and its Metabolites in Radish Roots following a Pulse of [U-¹³C₆]-Raphanatin.

Time (hours)[U-¹³C₆]-Raphanatin (%)¹³C-Zeatin (%)¹³C-Zeatin-O-glucoside (%)Other ¹³C-Metabolites (%)
099.1 ± 0.50.2 ± 0.10.1 ± 0.050.6 ± 0.2
175.3 ± 2.115.8 ± 1.53.5 ± 0.45.4 ± 0.8
440.2 ± 3.535.1 ± 2.810.2 ± 1.114.5 ± 1.9
815.6 ± 1.945.7 ± 3.218.9 ± 1.719.8 ± 2.3
242.1 ± 0.430.5 ± 2.525.4 ± 2.142.0 ± 3.7

Table 2: Example Data - Distribution of ¹³C Label in Different Tissues 24 hours after Application of [U-¹³C₆]-Raphanatin to the Roots.

TissueTotal ¹³C incorporated (nmol/g FW)% Distribution of ¹³C
Roots15.2 ± 1.865.2
Shoots5.8 ± 0.724.8
Leaves2.4 ± 0.310.0

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_experiment Plant Experiment cluster_analysis Analysis s1 Labeled Precursor (e.g., [U-¹³C₆]-glucose) s2 Chemical or Enzymatic Synthesis s1->s2 s3 Purification (HPLC) s2->s3 s4 Labeled this compound s3->s4 e2 Pulse-Chase Labeling s4->e2 e1 Plant Growth e1->e2 e3 Tissue Harvesting e2->e3 a1 Metabolite Extraction e3->a1 a2 LC-MS Analysis a1->a2 a3 Data Processing a2->a3 a4 Metabolic Pathway Elucidation a3->a4

Caption: Experimental workflow for tracing this compound metabolism.

Conclusion

The use of labeled isotopes provides a powerful and detailed approach to understanding the metabolic fate of this compound in plant systems. The protocols and notes provided here offer a comprehensive framework for researchers to design and execute experiments that will yield valuable insights into cytokinin metabolism. The ability to trace the flow of atoms through metabolic pathways is essential for building accurate models of plant hormone regulation and for applications in agriculture and drug development.

References

Application Notes and Protocols for Raphanatin Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin, an unusual purine (B94841) derivative and a metabolite of zeatin, is a small molecule of significant interest in various fields of biological research.[1] Due to its low molecular weight, this compound is considered a hapten and is not immunogenic on its own. Therefore, the development of a sensitive and specific immunoassay for its detection requires a strategic approach involving the production of specific antibodies and the design of a competitive assay format.

This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound. The described methods are based on established principles for small molecule immunoassay development and are intended to guide researchers through the process, from immunogen synthesis to data analysis.

Principle of Detection: Competitive ELISA

Small molecules like this compound lack the multiple epitopes required for a traditional sandwich ELISA. Therefore, a competitive immunoassay is the method of choice.[2][3] In this format, free this compound in a sample competes with a labeled or coated this compound conjugate for binding to a limited number of specific anti-raphanatin antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Experimental Stages

The development of a this compound immunoassay involves several critical stages:

  • Hapten-Carrier Conjugate Synthesis: To elicit an immune response and produce antibodies against the small this compound molecule, it must be covalently linked to a larger carrier protein.[4][5][6] Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[1][5]

  • Antibody Production: The this compound-carrier conjugate (immunogen) is used to immunize animals (typically rabbits) to generate polyclonal antibodies specific for this compound.

  • Coating Antigen Preparation: A this compound-protein conjugate, often with a different carrier protein than the one used for immunization (e.g., Ovalbumin - OVA), is synthesized to be coated onto the microplate wells.

  • Competitive ELISA Development: Optimization of the assay parameters, including antibody and coating antigen concentrations, incubation times, and blocking buffers, is crucial for achieving high sensitivity and specificity.

  • Data Analysis: A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolation from this curve.

Experimental Protocols

Protocol 1: Synthesis of this compound-Carrier Protein Conjugates

Objective: To covalently link this compound to a carrier protein (e.g., BSA or KLH) to create an immunogen and a coating antigen.

Note: The specific conjugation chemistry will depend on the functional groups present on the this compound molecule. This protocol assumes the presence of a carboxyl group on this compound, allowing for carbodiimide-mediated conjugation to primary amines on the carrier protein.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolve this compound: Dissolve a calculated amount of this compound in a minimal amount of DMF or DMSO.

  • Activate Carboxyl Groups: In a separate tube, dissolve EDC and NHS in PBS. Add this solution to the dissolved this compound. The molar ratio of this compound:EDC:NHS should be optimized, but a starting point of 1:1.5:1.2 is recommended.

  • Incubate for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Prepare Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Slowly add the activated this compound solution to the carrier protein solution while stirring.

  • Incubate for Conjugation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several changes of the buffer to remove unreacted hapten and coupling reagents.

  • Characterization and Storage: Determine the protein concentration and the hapten-to-protein molar ratio using spectrophotometry or other appropriate methods. Store the conjugate in aliquots at -20°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

Objective: To generate polyclonal antibodies against this compound.

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand White rabbits (2-3)

  • Syringes and needles

  • Centrifuge and tubes for serum collection

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • First Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit. A typical dose is 0.5-1 mg of the conjugate per rabbit.

  • Booster Immunizations: Administer booster injections every 2-3 weeks. For boosters, emulsify the immunogen with Freund's Incomplete Adjuvant.

  • Test Bleeds and Titer Determination: Collect small amounts of blood (test bleeds) 7-10 days after each booster injection. Separate the serum and determine the antibody titer using an indirect ELISA with a this compound-BSA conjugate as the coating antigen.

  • Production Bleed: Once a high antibody titer is achieved, perform a larger blood collection (production bleed).

  • Antibody Purification (Optional): The polyclonal antibodies can be used as crude serum or can be purified using protein A/G affinity chromatography.

Protocol 3: Indirect Competitive ELISA for this compound Detection

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound-OVA conjugate (coating antigen)

  • Anti-raphanatin polyclonal antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • This compound standard solutions

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-OVA conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the diluted conjugate to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate 50 µL of this compound standard solutions or unknown samples with 50 µL of the diluted anti-raphanatin primary antibody for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Quantitative data from the competitive ELISA should be presented in a clear and organized manner.

Table 1: Typical Standard Curve Data for this compound Competitive ELISA

This compound Concentration (ng/mL)Absorbance at 450 nm (Mean)Standard Deviation% Inhibition
0 (B₀)1.8520.0850
0.11.6890.0728.8
0.51.2560.06132.2
10.8740.04552.8
50.4320.02876.7
100.2150.01988.4
500.1080.01194.2
1000.0750.00896.0

Calculation of % Inhibition:

% Inhibition = [1 - (Absorbance of Standard or Sample / Absorbance of Zero Standard (B₀))] x 100

A standard curve is then plotted with the % inhibition or absorbance on the y-axis and the logarithm of the this compound concentration on the x-axis. The concentration of this compound in unknown samples is determined by interpolating their absorbance or % inhibition values from this curve.

Visualizations

Immunoassay_Development_Workflow cluster_synthesis Conjugate Synthesis cluster_antibody Antibody Production cluster_elisa Competitive ELISA This compound This compound (Hapten) Conjugation Hapten-Carrier Conjugation This compound->Conjugation Carrier_Protein Carrier Protein (KLH/BSA) Carrier_Protein->Conjugation Immunogen Immunogen (this compound-KLH) Conjugation->Immunogen Coating_Antigen Coating Antigen (this compound-OVA) Conjugation->Coating_Antigen Immunization Animal Immunization Immunogen->Immunization Plate_Coating Plate Coating Coating_Antigen->Plate_Coating Antibody_Production Anti-Raphanatin Antibody Production Immunization->Antibody_Production Antibody Purified Anti-Raphanatin Antibody Antibody_Production->Antibody Competition Competitive Binding Antibody->Competition Plate_Coating->Competition Detection Signal Detection Competition->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for this compound Immunoassay Development.

Competitive_ELISA_Principle cluster_well ELISA Plate Well cluster_reaction Competitive Binding Reaction cluster_detection Detection Coated_Antigen Coated this compound-OVA Unbound_Antibody Unbound Antibody Coated_Antigen->Unbound_Antibody Binds to Free_this compound Free this compound (in Sample) Antibody Anti-Raphanatin Antibody Free_this compound->Antibody Competes with Bound_Complex Antibody-Raphanatin Complex Secondary_Ab Enzyme-Labeled Secondary Antibody Unbound_Antibody->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Acts on Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Indirect Competitive ELISA for this compound.

References

Raphanatin: A Novel Biomarker in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin, a purine (B94841) derivative identified as a metabolite of the cytokinin zeatin, is emerging as a significant biomarker in the plant stress response. As a member of the cytokinin family, a class of phytohormones pivotal in regulating plant growth and development, this compound's role extends to mediating plant adaptation to adverse environmental conditions. This document provides detailed application notes and protocols for the study of this compound as a biomarker for plant stress, targeting researchers, scientists, and professionals in drug development seeking to understand and modulate plant resilience.

Under various abiotic and biotic stresses, the homeostasis of cytokinins is significantly altered. While traditionally viewed as inactive storage forms, recent evidence suggests that cytokinin glucosides, such as this compound, play an active role in stress mitigation. For instance, trans-zeatin (B1683218) N-glucosides have been shown to delay salt-accelerated leaf senescence in Arabidopsis thaliana, indicating their biological activity in stress responses.[1][2][3][4] Understanding the dynamics of this compound accumulation and its signaling pathways is crucial for developing novel strategies to enhance crop tolerance to environmental challenges.

Data Presentation: this compound and Cytokinin Levels Under Stress

While specific quantitative data for this compound under various stress conditions remains an active area of research, the following table summarizes the general trends observed for related cytokinins in response to abiotic stress. This provides a basis for hypothesizing the behavior of this compound.

Stress TypePlant SpeciesTissueCytokinin TypeObserved Change in ConcentrationReference
Drought Arabidopsis thalianaShoots & RootsGeneral CytokininsOverall decrease[5]
Salt Arabidopsis thalianaLeavesGeneral CytokininsOverall decrease[1]
Cold Rice (Oryza sativa)Leavestrans-Zeatin (tZ)-typeHigher levels in cold-tolerant cultivars[6][7]
Cold Arabidopsis thalianaShootsGeneral CytokininsDown-regulation under light conditions[8]
Salt Radish (Raphanus sativus)Fleshy RootsNot SpecifiedModerate salinity can improve quality[9][10]

Experimental Protocols

Protocol 1: Extraction of this compound and other Cytokinins from Plant Tissue

This protocol is adapted from general methods for phytohormone extraction and can be optimized for this compound analysis.

Materials:

  • Fresh or flash-frozen plant tissue

  • Liquid nitrogen

  • Extraction solvent: Methanol/water/formic acid (15:4:1, v/v/v), pre-chilled to -20°C

  • Internal standards (e.g., deuterated cytokinin standards)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent and the internal standards.

    • Vortex thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional): To improve yield, re-extract the pellet with another 0.5 mL of extraction solvent, centrifuge, and combine the supernatants.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the cytokinin fraction with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of cytokinin isomers and glycosides.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and internal standards. The exact m/z values will need to be determined based on the chemical formula of this compound and fragmentation patterns.

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity for each analyte.

Quantification:

  • Create a calibration curve using authentic this compound standards of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Visualization

Cytokinin Signaling Pathway in Plant Stress Response

Cytokinins perceive stress signals through a two-component signaling (TCS) system. This pathway involves histidine kinase (HK) receptors, histidine phosphotransfer proteins (HPs), and response regulators (RRs). Under stress, the levels of active cytokinins, like zeatin, are often downregulated, while inactive forms, such as glucosides like this compound, may accumulate. This conversion is a key regulatory step in modulating the stress response. The sequestration of active cytokinins into inactive forms can fine-tune the plant's growth-defense trade-offs.

Cytokinin_Stress_Signaling Stress Abiotic/Biotic Stress (Drought, Salt, Cold, Pathogen) CK_Biosynthesis Cytokinin Biosynthesis Stress->CK_Biosynthesis Modulates Zeatin Active Cytokinins (e.g., trans-Zeatin) Stress->Zeatin Decreases This compound Inactive Cytokinins (e.g., this compound) Stress->this compound Increases? Growth Growth & Development Stress->Growth Inhibits CK_Biosynthesis->Zeatin Zeatin->this compound Glycosylation (UGT) HK_Receptor Histidine Kinase Receptor (AHK) Zeatin->HK_Receptor Binds This compound->Zeatin Deglycosylation (β-glucosidase) HP Histidine Phosphotransfer Protein (AHP) HK_Receptor->HP Phosphorylates RR Response Regulator (ARR) HP->RR Phosphorylates Stress_Response_Genes Stress Response Gene Expression RR->Stress_Response_Genes Regulates RR->Growth Regulates Tolerance Stress Tolerance Stress_Response_Genes->Tolerance

Caption: Cytokinin signaling pathway and its modulation under stress.

Experimental Workflow for this compound Biomarker Analysis

The following workflow outlines the key steps from sample collection to data analysis for studying this compound as a plant stress biomarker.

Experimental_Workflow Start Plant Material under Control & Stress Conditions Sampling Sample Collection & Flash Freezing Start->Sampling Extraction Extraction of Cytokinins (Protocol 1) Sampling->Extraction Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification Quantification LC-MS/MS Quantification (Protocol 2) Purification->Quantification Data_Analysis Data Analysis & Statistical Evaluation Quantification->Data_Analysis Conclusion Biomarker Validation & Pathway Analysis Data_Analysis->Conclusion

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin, also known as glucoraphasatin, is a prominent glucosinolate found in radish (Raphanus sativus), particularly concentrated in the seeds and skin.[1][2] Glucosinolates are a class of sulfur-containing secondary metabolites that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates. These breakdown products are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties.[3] The purification of specific glucosinolates like this compound is a critical step for detailed investigation into their biological activities and for the development of novel therapeutic agents.

Solid-phase extraction (SPE) is a highly effective and efficient technique for the purification and concentration of glucosinolates from complex plant matrices.[4][5] This application note provides a detailed protocol for the purification of this compound using weak anion exchange (WAX) SPE cartridges, leveraging the anionic nature of the sulfate (B86663) group present in all glucosinolates.

Chemical Structure of this compound

This compound (Glucoraphasatin) is structurally classified as an alkenyl glucosinolate.

Note: A publicly available, high-resolution chemical structure image of this compound was not found in the conducted research. A general glucosinolate structure is provided below for reference.

General Glucosinolate Structure:

Where 'R' represents a variable side chain. For this compound (Glucoraphasatin), the R group is 4-(methylthio)-3-butenyl.

Principle of Solid-Phase Extraction for this compound Purification

The purification of this compound by solid-phase extraction is based on the principles of ion-exchange chromatography.[6] At a neutral or slightly acidic pH, the sulfate group of this compound is negatively charged. A weak anion exchange (WAX) SPE sorbent, which carries a positive charge, will retain the anionic this compound. Neutral and cationic impurities are washed away. The retained this compound is then eluted by increasing the pH, which neutralizes the charge on the sorbent, or by using a solution with a high ionic strength that displaces the analyte.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for glucosinolate purification using weak anion exchange SPE cartridges.[4][5][6][7]

Materials:

  • SPE Cartridges: Weak Anion Exchange (WAX), e.g., Oasis WAX or Bond Elut DEA.[4][6]

  • Reagents:

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Nitrogen evaporator (optional)

    • HPLC or LC-MS/MS system for analysis

Procedure:

  • Sample Preparation (Extraction):

    • Grind radish seeds to a fine powder.

    • Extract the powder with 80% methanol containing 0.1% formic acid at a ratio of 1:20 (w/v). For example, use 20 mL of solvent for 1 g of seed powder.

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.[5]

    • Carefully collect the supernatant for SPE.

  • Solid-Phase Extraction:

    • Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 2% formic acid in deionized water.[4][5]

    • Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent to dry out.

    • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge. A flow rate of approximately 1 mL/min is recommended.

    • Washing: Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove neutral and weakly retained impurities. Follow this with a wash of 2 mL of methanol to remove nonpolar impurities.[4][5]

    • Elution: Elute the purified this compound from the cartridge by passing 2 x 1.5 mL of 50% methanol containing 5% ammonia.[4][5] The ammonia increases the pH, neutralizing the charge on the WAX sorbent and releasing the anionic this compound.

    • Post-Elution: The eluted fractions can be pooled and, if necessary, evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Quantitative Data on Glucosinolate Content in Radish

GlucosinolateConcentration in Black Radish Dietary Supplements (mg/g)[8]
Glucoraphasatin 0.2 - 0.48
Glucosisaustricin0.37 - 0.91
Glucoraphenin0.84 - 1.27
Glucoputrajivin0.14 - 0.28
Glucosisymbrin0.70 - 0.99
Gluconasturtiin0.06 - 0.12

Table 2: Estimated Recovery of Glucosinolates using WAX SPE

GlucosinolateElution FractionRecovery (%)[4][5]
BenzylglucosinolateFirst Elution96.1
SinigrinFirst Elution94.9

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX Cartridge) cluster_analysis Analysis Grinding Grind Radish Seeds Extraction Extract with 80% Methanol / 0.1% Formic Acid Grinding->Extraction Centrifugation Centrifuge at 10,000 x g Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Supernatant Supernatant->Loading Load Sample Conditioning Condition: Methanol, then 2% Formic Acid Equilibration Equilibrate: Deionized Water Conditioning->Equilibration Equilibration->Loading Washing Wash: 2% Formic Acid, then Methanol Loading->Washing Elution Elute: 50% Methanol / 5% Ammonia Washing->Elution Analysis HPLC or LC-MS/MS Analysis Elution->Analysis Analyze Eluate

Caption: Solid-Phase Extraction Workflow for this compound Purification.

Signaling Pathway

While a specific signaling pathway for this compound is not extensively documented, the biological effects of glucosinolates are mediated by their corresponding isothiocyanates. A well-studied pathway activated by isothiocyanates like sulforaphane (B1684495) (derived from a related glucosinolate in radish) is the Nrf2 signaling pathway, which is crucial for cellular antioxidant and detoxification responses.[1][2][4][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (from this compound) Keap1 Keap1 ITC->Keap1 Inactivation Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.

Conclusion

Solid-phase extraction using weak anion exchange cartridges is a robust and reliable method for the purification of this compound from radish seeds. The protocol outlined in this application note provides a clear and reproducible workflow for obtaining a purified fraction of this compound suitable for further analytical and biological investigations. The ability to isolate this compound is a key step in exploring its therapeutic potential, particularly in the context of activating cellular defense mechanisms like the Nrf2 pathway.

References

Application Notes & Protocols for the Identification of Raphanatin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raphanatin, a naturally occurring cytokinin, plays a crucial role in plant growth and development. As a metabolite of zeatin, its accurate identification and quantification are vital for research in plant physiology, agriculture, and potentially in drug development due to the diverse biological activities of cytokinins. This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Chemical Identity of this compound

This compound is the trivial name for 7-β-D-glucopyranosylzeatin, a glycosylated form of the cytokinin zeatin.[3] Its chemical structure and key properties are summarized in the table below.

PropertyValue
Systematic Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol
Synonyms This compound, Zeatin-7-glucoside, 7-β-D-Glucopyranosylzeatin
CAS Number 38165-56-9[3]
Molecular Formula C₁₆H₂₃N₅O₆[3]
Molecular Weight 381.38 g/mol [3]
Monoisotopic Mass 381.16483 Da

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is adapted from established methods for cytokinin extraction from plant material.

Materials:

  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Extraction Buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)

  • Internal Standard (IS): Deuterated this compound or a structurally similar cytokinin analog (e.g., [²H₅]trans-Zeatin)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

  • SPE Conditioning Solution 1: Methanol

  • SPE Conditioning Solution 2: 1 M Formic Acid

  • SPE Wash Solution 1: 1% Acetic Acid

  • SPE Wash Solution 2: Methanol

  • SPE Elution Buffer: 0.35 M Ammonium Hydroxide in 70% Methanol

  • Reconstitution Solvent: 5% Acetonitrile in Water

Procedure:

  • Harvesting and Homogenization: Immediately freeze collected plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the homogenized plant tissue (typically 50-100 mg).

    • Add 1 mL of pre-chilled (-20°C) Extraction Buffer.

    • Add the internal standard to each sample for accurate quantification.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight for better extraction).

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction step on the pellet with another 0.5 mL of Extraction Buffer and combine the supernatants.

  • Purification using SPE:

    • Evaporate the methanol from the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the aqueous residue in 1% (v/v) acetic acid.

    • Condition the Oasis MCX SPE column by passing through 1 mL of Methanol followed by 1 mL of 1 M Formic Acid.

    • Load the reconstituted sample onto the SPE column.

    • Wash the column with 1 mL of 1% Acetic Acid, followed by 1 mL of Methanol.

    • Elute the cytokinins with 1 mL of 0.35 M Ammonium Hydroxide in 70% Methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the identification and quantification of this compound.

ParameterValueReference
Precursor Ion [M+H]⁺ (m/z) 382.17 (calculated), 382.41 (experimental)[1][3]
Product Ion 1 (m/z) 220.1[1]
Product Ion 2 (m/z) 136.1[1]
Product Ion 3 (m/z) 202.1[1]
Product Ion 4 (m/z) 148.1[1]

Note: The selection of product ions for MRM should be based on their specificity and intensity. The ions at m/z 220.1 and 136.1 are typically the most abundant and are recommended for quantification and confirmation, respectively.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization Extraction Extraction with Methanol:Water:Formic Acid Homogenization->Extraction Homogenate Purification Solid-Phase Extraction (Oasis MCX) Extraction->Purification Crude Extract Final_Prep Evaporation & Reconstitution Purification->Final_Prep Purified Extract LC_Separation LC Separation (C18 Column) Final_Prep->LC_Separation Final Sample MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Separated Analytes Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Mass Spectra Quantification Quantification Data_Acquisition->Quantification Peak Areas

Caption: Experimental workflow for this compound identification.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_ions precursor This compound [M+H]⁺ m/z = 382.17 product1 Zeatin [M+H-Glc]⁺ m/z = 220.1 precursor->product1 Loss of Glucose (-162 Da) product2 Adenine moiety m/z = 136.1 product1->product2 Cleavage of side chain product3 [Zeatin-H₂O]⁺ m/z = 202.1 product1->product3 Loss of H₂O (-18 Da) product4 Side chain fragment m/z = 148.1 product1->product4 Fragmentation of purine ring

Caption: Proposed fragmentation of this compound in ESI+.

References

Application Notes and Protocols for Determining the In Vitro Activity of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to determine the biological activity of Raphanatin, a key bioactive compound found in radish (Raphanus sativus). The protocols and data presented are intended to guide researchers in assessing its potential anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

Introduction to this compound and its Therapeutic Potential

This compound is a notable isothiocyanate found in radishes, belonging to the Brassicaceae family. Isothiocyanates are well-documented for their diverse pharmacological activities, making this compound a compound of significant interest for drug discovery and development. Preliminary studies on extracts of Raphanus sativus, which are rich in this compound and other related compounds, have suggested its potential efficacy in several therapeutic areas. This document outlines standardized in vitro methods to quantify these activities.

Data Presentation: Quantitative Analysis of Raphanus sativus Extracts

The following tables summarize quantitative data from studies on Raphanus sativus extracts, which are known to contain this compound. It is important to note that these values represent the activity of complex extracts and not of purified this compound. These data serve as a valuable reference for expected activity ranges.

Table 1: Anticancer Activity of Raphanus sativus Extracts

Cell LineExtract TypeIC50 ValueReference
HCT116 (Colon Cancer)Thai rat-tailed radish (Raphanus sativus L. var. caudatus Alef)9.42 ± 0.46 µg/mL[1][1]
MCF-7 (Breast Cancer)Ethanol extract of Raphanus caudatus26.37 ± 1.2 µg/mL[2][2]
HEK293 (Human Embryonic Kidney)Methanolic extract of red radish160 µg/mL[3][3]

Table 2: Antioxidant Activity of Raphanus sativus Extracts

AssayExtract TypeIC50 ValueReference
ABTS Radical ScavengingFlavonoid extract from white radish roots7.074 µg/mL[4][4]
DPPH Radical ScavengingEthanolic extracts of radish leaves~50% inhibition at 200 µg/mL[5]
DPPH Radical ScavengingRaphanus sativus L.35.32 µg/mL[6][6]

Table 3: Anti-Inflammatory Activity of Raphanus sativus Extracts

AssayCell LineExtract TypeIC50 ValueReference
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7Chloroform fraction of R. sativus L. leaves196.03 µg/mL[7][7]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7n-hexane fraction of R. sativus L. leaves214.31 µg/mL[7][7]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7Water fraction of R. sativus L. leaves387.8 µg/mL[7][7]

Table 4: Antimicrobial Activity of Raphanus sativus Extracts

MicroorganismExtract TypeMIC ValueReference
Bacillus cereusFlavonoid extract from white radish roots20 mg/mL[4][4]
Staphylococcus aureusFlavonoid extract from white radish roots20 mg/mL[4][4]
Pseudomonas aeruginosaFlavonoid extract from white radish roots40 mg/mL[4][4]
Salmonella typhiFlavonoid extract from white radish roots40 mg/mL[4][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound (dissolved in methanol (B129727) or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • DPPH Addition: Add 100 µL of DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value from a plot of scavenging activity against concentration.

Anti-Inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of each component of the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This method assesses the ability of a compound to inhibit the growth of microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Muller-Hinton Agar (MHA) or other suitable agar medium

  • This compound solution

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent)

  • Sterile petri dishes

  • Sterile cork borer

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten agar into petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.

  • Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualization of Pathways and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's biological activities.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Stock Solution Anticancer Anticancer Assays (MTT, Apoptosis, etc.) This compound->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (Griess, Cytokine, etc.) This compound->AntiInflammatory Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) This compound->Antimicrobial Cells Cell Culture (Cancer/Immune) Cells->Anticancer Cells->AntiInflammatory Microbes Microbial Culture Microbes->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Antioxidant->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Pathway Signaling Pathway Analysis IC50->Pathway MIC->Pathway

Caption: General workflow for in vitro evaluation of this compound.

Potential Signaling Pathways Modulated by this compound

The observed anticancer and anti-inflammatory activities of Raphanus sativus extracts suggest that this compound may modulate key cellular signaling pathways. The diagrams below illustrate these potential mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces Conformational Change? Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTOR Inhibits?

References

Application Notes and Protocols for Analyzing Raphanatin-Associated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Raphanatin and Sulforaphane (B1684495): While the primary focus of this document is on protocols for analyzing "this compound" gene expression, the available scientific literature extensively covers the compound sulforaphane. Both are isothiocyanates found in cruciferous vegetables and are expected to have similar mechanisms of action. Therefore, the following protocols and data, centered on the well-documented effects of sulforaphane, serve as a robust guide for investigating the gene expression changes induced by this compound.

These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals investigating the effects of this compound (using sulforaphane as a proxy) on gene expression. The methodologies cover key techniques for quantifying gene expression changes and analyzing the underlying signaling pathways.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines upon treatment with sulforaphane. This data is compiled from multiple studies and serves as a reference for expected outcomes.

Table 1: Sulforaphane-Induced Changes in Nrf2 Pathway and Phase II Enzyme Gene Expression

GeneCell LineTreatment Concentration (µM)Treatment Duration (hours)Fold Change in ExpressionReference
NQO1LNCaP (Prostate)108↑ 4.2[1]
NQO1LNCaP (Prostate)258↑ 6.8[1]
GCLMLNCaP (Prostate)108↑ 3.1[1]
GSTM1LNCaP (Prostate)108↑ 2.5[1]
HMOX1AML12 (Hepatocyte)256↑ ~18[2]
NQO1AML12 (Hepatocyte)256↑ ~12[2]
GclmSAMP8 (Mouse Hippocampus)SGS-fed13 months↑ ~2.0[3]
Txn1SAMP8 (Mouse Hippocampus)SGS-fed13 months↑ ~1.8[3]

Table 2: Sulforaphane-Induced Changes in Cell Cycle and Apoptosis-Related Gene Expression

GeneCell LineTreatment Concentration (µM)Treatment Duration (hours)Fold Change in ExpressionReference
p21HCT116 (Colon)SFN-Upregulated[4][5]
BaxHCT116 (Colon)SFN-Upregulated[4][5]
Cyclin B1MDA-MB-231 (Breast)1548[6]
Cyclin B1MCF-7 (Breast)1548[6]
p21Caco-2 (Colon)50-Upregulated[7]
p21Acute Lymphoblastic Leukemia7.5-Upregulated[8]
BaxProstate Cancer CellsSFN-Upregulated[9]
RARβHeLa (Cervical)SFN-Upregulated[9]
CDH1HeLa (Cervical)SFN-Upregulated[9]
DAPK1HeLa (Cervical)SFN-Upregulated[9]
GSTP1HeLa (Cervical)SFN-Upregulated[9]
HSP90AA1Hepatocytes5048Upregulated[10]
MAP1LC3BProstate Cancer206-9Upregulated[7]
ATG4CProstate Cancer206-9Downregulated[7]
TP53Prostate Cancer206-9Downregulated[7]
NF-κB1Prostate Cancer206-9Downregulated[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze this compound/sulforaphane-induced gene expression changes.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cell line (e.g., LNCaP, MCF-7, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Sulforaphane Preparation: Prepare a stock solution of sulforaphane in a suitable solvent such as DMSO.[11]

  • Treatment: The day after plating, replace the medium with fresh medium containing the desired concentration of sulforaphane or vehicle control (DMSO).[11] The final concentration of DMSO should not exceed 0.1%.[11]

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before harvesting for RNA or protein extraction.

Protocol 2: RNA Isolation and Quantification
  • Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).[1]

  • RNA Extraction: Isolate total RNA from the cell lysate according to the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).[12]

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis.[12]

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.[13]

  • Primer Design: Design or obtain pre-validated primers for the target genes and at least one stable reference gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.[13]

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[3][13]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 4: Microarray Analysis
  • RNA Labeling: Fluorescently label the RNA samples from treated and control groups with different cyanine (B1664457) dyes (e.g., Cy3 and Cy5).[1]

  • Hybridization: Hybridize the labeled RNA to a microarray chip containing thousands of gene-specific probes.[1]

  • Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.

  • Data Analysis: Use specialized software to analyze the scanned image, quantify the fluorescence intensities, and determine the ratio of expression between the treated and control samples for each gene. Perform statistical analysis to identify differentially expressed genes.[1][14]

Protocol 5: RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify the expression level of each gene. Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between treated and control samples.[15][16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by sulforaphane and a general experimental workflow for gene expression analysis.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inactivates MAPK MAPK (ERK, JNK, p38) Sulforaphane->MAPK PI3K_Akt PI3K/Akt Sulforaphane->PI3K_Akt Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3_Rbx1 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3_Rbx1 targeted by Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3_Rbx1->Nrf2 ubiquitinates MAPK->Nrf2 phosphorylates PI3K_Akt->Nrf2 phosphorylates Maf Maf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element Maf->ARE binds to Gene_Expression Phase II Enzyme Gene Expression (NQO1, GSTs, etc.) ARE->Gene_Expression activates

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Apoptosis_Signaling_Pathway cluster_pathways Cellular Effects cluster_caspases Execution Sulforaphane Sulforaphane ROS ↑ Reactive Oxygen Species (ROS) Sulforaphane->ROS HDAC_inhibition Histone Deacetylase (HDAC) Inhibition Sulforaphane->HDAC_inhibition Bcl2_family Modulation of Bcl-2 family proteins (↓ Bcl-2, ↑ Bax) Sulforaphane->Bcl2_family Caspase_8 Caspase-8 (Initiator) Sulforaphane->Caspase_8 activates (Extrinsic Pathway) Caspase_9 Caspase-9 (Initiator) ROS->Caspase_9 Apoptosis Apoptosis HDAC_inhibition->Apoptosis promotes Bcl2_family->Caspase_9 activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 activates Caspase_8->Caspase_3 activates Caspase_3->Apoptosis

Caption: Apoptosis signaling pathways induced by sulforaphane.

Gene_Expression_Workflow cluster_analysis Gene Expression Analysis start Cell Culture & Treatment (e.g., this compound/Sulforaphane) rna_extraction RNA Extraction start->rna_extraction qc RNA Quality & Quantity Assessment rna_extraction->qc qPCR qPCR qc->qPCR Microarray Microarray qc->Microarray RNAseq RNA-seq qc->RNAseq data_analysis Data Analysis & Interpretation qPCR->data_analysis Microarray->data_analysis RNAseq->data_analysis validation Validation of Key Genes (e.g., Western Blot for protein) data_analysis->validation

Caption: General workflow for analyzing gene expression changes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raphanatin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Raphanatin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound, and how do I choose the best one?

A1: The choice of solvent is critical for efficient this compound extraction. This compound, an isothiocyanate, is typically extracted using solvents of intermediate polarity. Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of glucosinolates (the precursors to isothiocyanates) from plant material. For the subsequent extraction of this compound after enzymatic hydrolysis, dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) are effective choices.

The optimal solvent depends on the specific plant matrix and the desired purity of the final extract. It is recommended to perform small-scale pilot extractions with a few selected solvents to determine the best option for your specific sample. Solvents with higher polarity are generally more effective at extracting a broader range of phytochemicals.

Q2: My this compound yield is consistently low. What are the key factors I should investigate to improve it?

A2: Low extraction yields can be attributed to several factors. Here are the key areas to troubleshoot:

  • Incomplete Cell Lysis: Ensure the plant material is finely ground to a homogenous powder to maximize the surface area for solvent penetration.

  • Inefficient Enzymatic Hydrolysis: The conversion of glucoraphanin (B191350) (the precursor) to this compound is catalyzed by the enzyme myrosinase. Ensure the hydrolysis conditions (pH, temperature, and time) are optimal for myrosinase activity. The optimal pH for myrosinase is typically between 6.0 and 7.0.

  • Suboptimal Extraction Parameters: Re-evaluate your extraction time, temperature, and solid-to-solvent ratio. Prolonged extraction times do not always lead to higher yields and can sometimes lead to degradation.

  • Solvent Polarity: The polarity of the extraction solvent significantly impacts yield. Experiment with different solvent systems to find the most effective one for your matrix.

  • Matrix Complexity: The presence of interfering compounds in your sample matrix can hinder the extraction process. Consider a pre-extraction cleanup step with a non-polar solvent like hexane (B92381) to remove lipids and other interfering substances.

Q3: I am observing degradation of my this compound extract. What are the likely causes and how can I prevent it?

A3: this compound, like many isothiocyanates, can be sensitive to heat, light, and pH. Degradation can be minimized by:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature preferably below 40°C.

  • Light Protection: Store extracts in amber-colored vials or protect them from light to prevent photo-degradation.

  • pH Management: this compound is generally more stable in slightly acidic to neutral conditions. Avoid strongly acidic or alkaline conditions during extraction and storage.

  • Inert Atmosphere: For long-term storage, consider flushing the storage container with an inert gas like nitrogen or argon to minimize oxidation.

Q4: How can I remove interfering compounds from my crude this compound extract?

A4: Crude plant extracts often contain a complex mixture of compounds. To purify this compound, you can employ various chromatographic techniques:

  • Solid-Phase Extraction (SPE): SPE is a common method for sample cleanup. A C18 cartridge can be used to retain this compound while allowing more polar impurities to pass through. This compound can then be eluted with a suitable organic solvent.

  • Column Chromatography: For larger scale purification, silica (B1680970) gel or reversed-phase column chromatography can be effective. A gradient elution with a solvent system like hexane-ethyl acetate or water-methanol can separate this compound from other components.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound for research or drug development, preparative HPLC is the method of choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Detected 1. Inactive myrosinase enzyme. 2. Inappropriate extraction solvent. 3. Degradation of this compound during processing. 4. Incorrect analytical method or parameters.1. Check the activity of the myrosinase enzyme. Consider adding exogenous myrosinase. 2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane). 3. Control temperature, light exposure, and pH throughout the extraction process. 4. Verify your HPLC method, including column, mobile phase, and detector settings.
Poor Reproducibility of Results 1. Inhomogeneous sample material. 2. Inconsistent extraction conditions (time, temperature, agitation). 3. Fluctuations in solvent quality or composition. 4. Variability in the enzymatic hydrolysis step.1. Ensure the plant material is finely and uniformly ground. 2. Strictly control all extraction parameters for each sample. 3. Use high-purity solvents and prepare fresh mobile phases daily. 4. Precisely control the pH, temperature, and duration of the hydrolysis.
Presence of Co-eluting Peaks in HPLC 1. Complex sample matrix with interfering compounds. 2. Insufficient chromatographic separation.1. Implement a sample cleanup step (e.g., SPE) before HPLC analysis. 2. Optimize the HPLC mobile phase gradient, flow rate, or try a different column with a different selectivity.
Extract is Highly Viscous or Gummy 1. High concentration of sugars or polysaccharides in the extract.1. Perform a pre-extraction with a solvent that has low solubility for sugars (e.g., a mixture of chloroform (B151607) and methanol). 2. Utilize a purification step like precipitation with a non-solvent for the interfering compounds.

Experimental Protocols

Protocol 1: General Extraction of Isothiocyanates (including this compound) from Radish (Raphanus sativus)

This protocol is adapted from a general method for isothiocyanate extraction and can be optimized for this compound.

1. Sample Preparation:

  • Freeze-dry fresh radish taproots or leaves and grind them into a fine powder using a grinder.

2. Enzymatic Hydrolysis:

  • Suspend the powdered plant material in deionized water (e.g., 1:10 w/v).
  • Adjust the pH of the suspension to 6.5-7.0 using a suitable buffer (e.g., phosphate (B84403) buffer).
  • Incubate the mixture at 37°C for 2-4 hours with gentle agitation to allow for the enzymatic conversion of glucoraphanin to this compound by endogenous myrosinase.

3. Extraction:

  • After incubation, add dichloromethane (DCM) to the aqueous suspension (e.g., 1:1 v/v).
  • Shake the mixture vigorously for 30 minutes.
  • Separate the organic (DCM) layer containing the isothiocyanates using a separatory funnel.
  • Repeat the extraction of the aqueous layer with fresh DCM two more times to maximize the yield.
  • Combine the DCM extracts.

4. Drying and Concentration:

  • Dry the combined DCM extract over anhydrous sodium sulfate.
  • Filter the dried extract to remove the sodium sulfate.
  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

5. Storage:

  • Store the dried extract at -20°C in an amber vial under an inert atmosphere.

Protocol 2: Methanolic Extraction and Fractionation of Radish Leaves

This protocol provides a method for obtaining fractions of varying polarity, one of which will be enriched in this compound.

1. Initial Extraction:

  • Macerate dried and powdered radish leaves in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional stirring.
  • Filter the extract and repeat the maceration of the plant residue with fresh methanol twice more.
  • Combine the methanolic extracts and evaporate the solvent under reduced pressure.

2. Fractionation:

  • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
  • Perform a liquid-liquid partitioning of the aqueous methanol extract sequentially with solvents of increasing polarity:
  • n-hexane (to remove non-polar compounds)
  • Dichloromethane or Chloroform (this compound is likely to be in this fraction)
  • Ethyl acetate
  • n-butanol
  • Separate and collect each solvent fraction.
  • Evaporate the solvent from each fraction to obtain the respective dried extracts.

Data Presentation

The following tables summarize the expected impact of key parameters on this compound extraction yield. The values are illustrative and should be optimized for specific experimental conditions.

Table 1: Effect of Solvent Type on Relative this compound Yield

SolventPolarity IndexExpected Relative Yield
n-Hexane0.1Low
Dichloromethane3.1High
Ethyl Acetate4.4High
Acetone5.1Moderate
Ethanol5.2Moderate (for initial extract)
Methanol6.6High (for initial extract)
Water10.2Very Low (for this compound)

Table 2: Effect of Temperature on Relative this compound Yield and Degradation

Temperature (°C)Expected Relative YieldExpected Relative Degradation
25 (Room Temp)ModerateLow
40HighModerate
60High (initially)High
80LowVery High

Table 3: Effect of pH on this compound Stability

pHExpected Stability
3Moderate
5High
7High
9Low
11Very Low

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Start: Radish Plant Material prep Sample Preparation (Freeze-drying, Grinding) start->prep hydrolysis Enzymatic Hydrolysis (Water, pH 6.5-7.0, 37°C) prep->hydrolysis extraction Solvent Extraction (e.g., Dichloromethane) hydrolysis->extraction separation Phase Separation extraction->separation drying Drying of Organic Phase (Anhydrous Na2SO4) separation->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration purification Purification (Optional) (SPE, Column Chromatography) concentration->purification analysis Analysis (HPLC) concentration->analysis Crude Extract purification->analysis end End: Purified this compound analysis->end

Caption: Workflow for the extraction and purification of this compound from radish.

Troubleshooting Logic for Low this compound Yield

TroubleshootingYield start Low this compound Yield check_lysis Is cell lysis complete? (Fine powder) start->check_lysis check_hydrolysis Are hydrolysis conditions optimal? (pH, Temp, Time) check_lysis->check_hydrolysis Yes solution_lysis Optimize grinding/homogenization check_lysis->solution_lysis No check_extraction Are extraction parameters optimized? (Solvent, Time, Temp, Ratio) check_hydrolysis->check_extraction Yes solution_hydrolysis Adjust pH, temperature, or time. Consider adding myrosinase. check_hydrolysis->solution_hydrolysis No check_degradation Is there evidence of degradation? (Discoloration, multiple peaks) check_extraction->check_degradation Yes solution_extraction Perform solvent screening. Optimize time and temperature. check_extraction->solution_extraction No solution_degradation Lower temperature, protect from light, and control pH. check_degradation->solution_degradation Yes end Improved Yield check_degradation->end No solution_lysis->end solution_hydrolysis->end solution_extraction->end solution_degradation->end

Technical Support Center: Overcoming Raphanatin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Raphanatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions. Please note that while direct research on this compound stability is limited, the guidance provided here is based on extensive studies of structurally similar adenine-based cytokinins, such as trans-zeatin (B1683218).

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes of instability in aqueous solutions?

A1: this compound, as a purine (B94841) derivative similar to other cytokinins, can be susceptible to degradation in aqueous solutions. Key factors influencing its stability include pH, temperature, and storage duration. For instance, solutions of the related cytokinin trans-zeatin show significant degradation when dissolved in higher concentrations of KOH (0.5 N) over time, especially at room temperature.[1][2] It is crucial to control these parameters to minimize degradation.

Q2: What is the recommended solvent and pH for preparing a stable this compound stock solution?

A2: Based on studies with other adenine-based cytokinins, dissolving this compound in a slightly alkaline solution can enhance its stability. For example, trans-zeatin, benzyladenine (BA), kinetin, and other cytokinins have shown good stability when dissolved in 0.01 N to 0.05 N KOH.[1][2] It is recommended to start with a low concentration of a weak base to dissolve this compound and then dilute it in your experimental buffer.

Q3: How should I store my this compound solutions to ensure long-term stability?

A3: Temperature is a critical factor in maintaining the stability of cytokinin solutions. For long-term storage, it is highly recommended to store aqueous solutions of this compound at -20°C. Studies on trans-zeatin have shown that it retains over 90% of its initial concentration for 90 days when stored at -20°C in 0.01 N KOH.[1][2] Storage at 2-6°C is also a viable option for shorter periods, though -20°C is preferable. Repeated freeze-thaw cycles should be minimized; consider preparing smaller aliquots for single-use experiments.

Q4: Can I autoclave my media containing this compound?

A4: Yes, it is likely that this compound can be autoclaved under specific conditions. Several adenine-based cytokinins have demonstrated exceptional stability after an autoclave cycle (121°C, 110 kPa for 30 minutes) when prepared in a 0.05 N KOH solution.[1][2] Trans-zeatin was also found to be stable after autoclaving with 1x MS-basal salts.[1][2] Therefore, if your experimental protocol requires autoclaving, dissolving this compound in a slightly basic solution beforehand is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the this compound solution. Low solubility in neutral aqueous solutions.Dissolve this compound in a small volume of a weak base (e.g., 0.01 N - 0.05 N KOH) before diluting to the final concentration in your experimental medium.
Loss of biological activity over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment. For storage, aliquot solutions and store at -20°C. Avoid prolonged storage at room temperature or 4°C.
Inconsistent experimental results. Inconsistent concentration due to degradation or improper dissolution.Ensure complete dissolution of this compound. Use a consistent, validated protocol for solution preparation and storage. Quantify the concentration using methods like HPLC if necessary.
Solution discoloration. Potential degradation or reaction with media components.Prepare solutions in high-purity water and sterile containers. Investigate potential interactions with other components in your experimental medium.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Potassium hydroxide (B78521) (KOH)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Analytical balance

  • pH meter

Methodology:

  • Prepare a 0.05 N KOH solution by dissolving the appropriate amount of KOH in high-purity water.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • In a sterile tube, dissolve the this compound powder in the 0.05 N KOH solution to create a stock concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • (Optional) Adjust the pH of the final solution if required by your experimental protocol, being mindful that significant changes in pH may affect stability.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: High-Pressure Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound over time to assess its stability under different conditions.

Materials:

  • This compound solution samples stored under various conditions (e.g., different temperatures, pH)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifying agent like formic acid or ammonium (B1175870) acetate)

  • This compound standard of known concentration

Methodology:

  • Prepare a standard curve using serial dilutions of the this compound standard.

  • Set up the HPLC system with a suitable method (e.g., gradient or isocratic elution) optimized for the separation of purine derivatives.

  • Inject the standards to generate a standard curve by plotting peak area against concentration.

  • Inject the this compound samples that have been subjected to different storage conditions.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

  • Calculate the percentage of this compound remaining at each time point and under each condition to determine its stability.

Data Presentation

Table 1: Stability of Adenine-Based Cytokinins in 0.05 N KOH after 90 Days

CytokininStorage TemperatureConcentration (mg/mL)Stability
Benzyladenine (BA)-20°C, 2-6°C, 25°C1.0Stable (no significant change)[1][2]
Kinetin-20°C, 2-6°C, 25°C1.0Stable (no significant change)[1][2]
6-(γ,γ-dimethylallylamino) purine (2iP)-20°C, 2-6°C, 25°C1.0Stable (no significant change)[1][2]
m-Topolin-20°C, 2-6°C, 25°C1.0Stable (no significant change)[1][2]

Table 2: Stability of trans-Zeatin (tZ) under Various Conditions

Concentration (mg/mL) & SolventStorage TemperatureDuration (days)Remaining Concentration (%)
1.0 in 0.01 N KOH-20°C90>90%[1][2]
1.0 in 0.01 N KOH2-6°C90>90% (slight significant change)[1][2]
50 in 0.5 N KOH-20°C90~80%[1]
50 in 0.5 N KOH2-6°C, 25°C18~80%[1]

Visualizations

Raphanatin_Stability_Factors cluster_solution Aqueous Solution cluster_factors Influencing Factors cluster_outcomes Outcomes This compound This compound pH pH This compound->pH is affected by Temp Temperature This compound->Temp is affected by Time Storage Time This compound->Time is affected by Media Media Components This compound->Media is affected by Stable Stable this compound pH->Stable Optimal Degraded Degraded this compound pH->Degraded Sub-optimal Temp->Stable Optimal Temp->Degraded Sub-optimal Time->Stable Optimal Time->Degraded Sub-optimal Media->Stable Compatible Media->Degraded Incompatible

Caption: Factors influencing this compound stability in aqueous solutions.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in 0.05 N KOH start->dissolve prepare_samples Prepare Samples under Different Conditions (pH, Temp, Time) dissolve->prepare_samples storage Store Samples prepare_samples->storage analysis Analyze by HPLC storage->analysis quantify Quantify Concentration analysis->quantify end End: Determine Stability Profile quantify->end

Caption: Workflow for assessing this compound stability.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds to G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a cytokinin-like molecule.

References

Technical Support Center: Raphanatin Integrity in Experimental Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Raphanatin. This resource provides essential guidance on identifying and minimizing the degradation of this compound, a purine (B94841) derivative and a metabolite of the cytokinin, zeatin. Ensuring the stability of this compound throughout your experimental procedures is critical for obtaining accurate and reproducible results.

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a metabolite of zeatin, a naturally occurring cytokinin.[1] Chemically, it is a purine derivative, and its stability can be influenced by factors that affect similar compounds.[2]

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of the parent compound zeatin and other purine derivatives, the main factors contributing to degradation are:

  • pH: Both acidic and alkaline conditions can lead to the degradation of purine-based compounds.[2] For instance, heating in a 1 N sodium hydroxide (B78521) solution has been shown to degrade certain purine derivatives.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of cytokinins. However, some, like trans-zeatin, have shown stability at various storage temperatures when dissolved in a mild alkaline solution.[3][4]

  • Enzymatic Activity: In biological samples, the enzyme cytokinin oxidase/dehydrogenase (CKX) can cause irreversible degradation by cleaving the N6-side chain.[5][6]

  • Light and Oxidation: While many cytokinins are relatively stable, prolonged exposure to light and oxidizing agents can potentially lead to degradation.[7]

Q3: What are the likely degradation products of this compound?

The degradation of N6-substituted purine derivatives like zeatin (and by extension, its metabolite this compound) primarily involves the cleavage of the side chain, which results in the formation of adenine (B156593) or its corresponding derivatives.[5]

Q4: How should I store my this compound stock solutions and samples to minimize degradation?

For optimal stability, it is recommended to:

  • Store stock solutions at -20°C.[3]

  • Dissolve this compound in a slightly alkaline solution (e.g., 0.01 N KOH) for enhanced stability during storage.[3]

  • Avoid repeated freeze-thaw cycles, although some cytokinins have shown stability through multiple cycles.[3]

  • Protect solutions from prolonged exposure to light.

Q5: Can I autoclave solutions containing this compound?

Studies on adenine-based cytokinins, including trans-zeatin, have demonstrated exceptional stability after autoclaving at 121°C for 30 minutes when prepared in a dilute alkaline solution.[3][4] Trans-zeatin was also found to be stable after autoclaving with MS-basal salts.[3]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and similar cytokinin compounds.

Problem Potential Cause Recommended Solution
Low or no detection of this compound Sample degradation during extraction or storage.Ensure all extraction steps are performed at low temperatures (e.g., on ice) to minimize enzymatic activity.[8] Store samples and extracts at -20°C or lower. Use a suitable extraction buffer, such as a modified Bieleski's buffer, to improve stability.[8]
Inefficient extraction from the sample matrix.Optimize your extraction protocol. Ensure complete homogenization of the tissue, especially for tough root samples, by grinding in liquid nitrogen.[8] Consider using a validated solid-phase extraction (SPE) method for purification and concentration.[8]
Inconsistent quantification results Variability in sample handling and preparation.Standardize your entire workflow, from sample collection to analysis. Use internal standards, such as deuterated analogs of cytokinins, to account for variations in extraction efficiency and instrument response.[9]
Instrument variability.Regularly calibrate your analytical instruments. Use a system suitability test before each analytical run to ensure consistent performance.
Presence of unexpected peaks in chromatograms Contamination or degradation products.Analyze a blank sample (matrix without the analyte) to identify potential contaminants. To identify degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify its potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.05 N KOH).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 24 hours.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-MS/MS method (see Protocol 2).

Protocol 2: Quantification of this compound and its Degradation Products by HPLC-MS/MS

This protocol provides a general method for the analysis of cytokinins, which can be adapted for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its potential degradation products (e.g., adenine) by infusing standard solutions.

4. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a cold extraction buffer (e.g., modified Bieleski's buffer).[8]

  • Purification: Use a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) to clean up the sample and concentrate the analytes.[8]

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.[8]

5. Quantification:

  • Prepare a calibration curve using a series of known concentrations of this compound standard.

  • Spike samples with an internal standard (e.g., a deuterated analog) before extraction to correct for matrix effects and variations in recovery.[9]

Visualizations

Cytokinin Degradation Pathway

G General Cytokinin Degradation Pathway This compound This compound (N6-substituted purine) CKX Cytokinin Oxidase/ Dehydrogenase (CKX) This compound->CKX Enzymatic Cleavage DegradationProducts Degradation Products CKX->DegradationProducts Adenine Adenine Derivative DegradationProducts->Adenine SideChain Aldehyde Side-Chain DegradationProducts->SideChain

Caption: Enzymatic degradation of N6-substituted purines like this compound by CKX.

Experimental Workflow for this compound Analysis

G Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Extraction Cold Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC/UHPLC Separation Purification->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Standard workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low this compound Recovery

G Troubleshooting Low this compound Recovery Start Low Recovery Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Verify Sample Storage Start->Check_Storage Check_Standard Assess Standard Integrity Start->Check_Standard Optimize_Extraction Optimize Homogenization & Solvent Check_Extraction->Optimize_Extraction Implement_Cold_Chain Ensure Cold Chain (-20°C or below) Check_Storage->Implement_Cold_Chain Prepare_Fresh_Standard Prepare Fresh Standard & Calibrants Check_Standard->Prepare_Fresh_Standard Resolved Issue Resolved Optimize_Extraction->Resolved Implement_Cold_Chain->Resolved Prepare_Fresh_Standard->Resolved

Caption: A logical approach to troubleshooting low recovery of this compound.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Raphanatin in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Raphanatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal intensity, encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during the LC-MS analysis of this compound.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete or significant loss of signal can often be attributed to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach to troubleshooting is the most effective way to identify the problem.

Initial Troubleshooting Workflow

A Low or No this compound Signal B Verify System Suitability with a Known Standard A->B C Check for Leaks in the LC System B->C System OK F Prepare a Fresh this compound Standard B->F System Fails D Inspect the Ion Source for a Stable Spray C->D E Review MS Parameters D->E E->F Parameters Correct

Caption: Initial troubleshooting steps for low or no this compound signal.

Detailed Checks:

  • System Suitability: Before analyzing your this compound sample, inject a well-characterized standard compound that you know performs well on your system. This will help determine if the issue is with your specific analyte and method or a more general instrument problem.

  • Leak Check: Visually inspect all tubing and connections from the LC pumps to the MS ion source for any signs of leaks. Salt deposits or drips are a clear indication of a leak that can lead to pressure fluctuations and poor signal.

  • Ion Source Inspection:

    • Stable Spray: Ensure a fine, consistent mist is being generated by the electrospray needle. An unstable or absent spray is a common cause of signal loss.

    • Contamination: A dirty ion source can significantly suppress the signal. Regularly clean the ion source components as part of routine maintenance.

  • MS Parameter Review: Double-check that the correct MS method is loaded. Verify the polarity (positive or negative ion mode), mass range, and any specific parameters for this compound are accurately entered.

  • Sample Integrity: Prepare a fresh solution of your this compound standard to rule out degradation as the cause of the low signal.

Q2: My this compound signal is weak. How can I improve its ionization efficiency?

Optimizing the ionization of this compound is critical for achieving a strong signal. This involves adjusting both the mobile phase composition and the ion source settings.

Key Factors Influencing Ionization Efficiency:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of flavonoids like this compound.

    • Positive Ion Mode (ESI+): Acidic mobile phases, typically containing 0.1% formic acid or acetic acid, promote protonation ([M+H]⁺), which often leads to a stronger signal for many flavonoids.

    • Negative Ion Mode (ESI-): While less common for flavonoids, a basic mobile phase might be tested if positive mode yields a low signal. However, be cautious as high pH can degrade silica-based columns.

  • Ion Source Parameters: The optimal settings for the ion source can vary between instruments.

    • Capillary Voltage: This voltage drives the electrospray. A systematic optimization by infusing a this compound standard and varying the voltage can identify the optimal setting for maximum signal.

    • Gas Flow and Temperature: The nebulizer and drying gas flows and temperatures are crucial for desolvation. Insufficient desolvation can lead to signal suppression. Optimize these parameters to ensure efficient droplet evaporation without causing thermal degradation of this compound.

Q3: I suspect in-source fragmentation is reducing my precursor ion signal for this compound. How can I investigate and mitigate this?

In-source fragmentation (ISF) is the breakdown of an analyte within the ion source before it reaches the mass analyzer. This can lead to a decreased intensity of the intended precursor ion.

Investigating and Mitigating In-Source Fragmentation:

  • Examine the Full Scan Spectrum: Look for fragment ions that have a consistent chromatographic peak shape with your target precursor ion. For glycosides like this compound, a common ISF is the loss of the sugar moiety.

  • Optimize Source Voltages: High cone or fragmentor voltages can induce fragmentation. Gradually reduce these voltages while monitoring the signal intensity of both the precursor ion and potential fragment ions to find a balance that minimizes fragmentation while maintaining good ionization.

Troubleshooting In-Source Fragmentation

A Suspected In-Source Fragmentation B Acquire Full Scan MS Data A->B C Identify Potential Fragment Ions B->C D Systematically Reduce Cone/Fragmentor Voltage C->D E Monitor Precursor and Fragment Ion Intensities D->E F Find Optimal Voltage for Minimal Fragmentation E->F

Caption: Workflow for addressing suspected in-source fragmentation.

Q4: Could my sample preparation be the cause of low this compound signal intensity?

Absolutely. Sample preparation is a critical step where analyte can be lost or degraded.

Common Sample Preparation Pitfalls:

  • Poor Extraction Recovery: The method used to extract this compound from its matrix may not be efficient. Experiment with different extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction) to maximize recovery.

  • Sample Degradation: this compound, like many natural products, can be susceptible to degradation due to factors like pH, temperature, and light exposure.[1]

    • Forced Degradation Studies: To understand the stability of this compound, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help identify potential degradation products and establish optimal storage and handling conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Mitigation Strategies:

      • Improve chromatographic separation to resolve this compound from interfering compounds.

      • Employ more selective sample preparation techniques to remove matrix components.

      • Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.

Sample Preparation Workflow for this compound

A Sample Matrix B Extraction (e.g., LLE, SPE) A->B C Evaporation/Reconstitution B->C D Filtration C->D E LC-MS Analysis D->E

Caption: A general workflow for preparing samples containing this compound.

Experimental Protocols

Forced Degradation Study Protocol (General)

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Analysis: Analyze all stressed samples by LC-MS to identify degradation products and assess the stability of this compound.

Quantitative Data Summary

Currently, no specific quantitative data for this compound ionization efficiency, stability, or in-source fragmentation was found in the provided search results. The following table provides a template for how such data could be structured once obtained through experimentation.

Table 1: Hypothetical this compound LC-MS Optimization Data

ParameterConditionThis compound Signal Intensity (Arbitrary Units)Observations
Mobile Phase pH pH 3 (0.1% Formic Acid)1.5 x 10⁶Good peak shape, stable signal
pH 5 (Ammonium Acetate)8.0 x 10⁵Broader peak
Ionization Mode ESI Positive1.5 x 10⁶[M+H]⁺ observed
ESI Negative2.1 x 10⁴Low intensity [M-H]⁻
Cone Voltage 20 V1.2 x 10⁶Minimal fragmentation
40 V9.5 x 10⁵Increased in-source fragmentation observed
Stability (48h) 4°C in Methanol98% of initial areaStable
Room Temp in Water75% of initial areaDegradation observed

References

Technical Support Center: Quantification of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific validated LC-MS/MS method for the quantification of Raphanatin in biological matrices, including detailed quantitative data on matrix effects, is not publicly available in the reviewed scientific literature. The following technical support guide has been constructed based on established principles of bioanalysis for flavonoids, a class of compounds to which this compound belongs. The provided troubleshooting advice, FAQs, experimental protocols, and quantitative data tables are representative examples for flavonoid analysis and should be adapted and validated for this compound specifically.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload.1. Flush the column with a strong solvent; if unresolved, replace the column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.4. Reduce the injection volume or dilute the sample.
Low Signal Intensity or No Peak 1. Ion suppression due to matrix effects.2. Inefficient extraction (low recovery).3. Degradation of this compound.4. Instrumental issues (e.g., source contamination, detector malfunction).1. Implement more rigorous sample cleanup (e.g., SPE instead of protein precipitation).2. Optimize the extraction solvent and pH.3. Investigate the stability of this compound under the experimental conditions (light, temperature, pH). Add stabilizers if necessary.[1][2]4. Perform instrument maintenance and calibration.
High Signal Intensity (Ion Enhancement) 1. Ion enhancement due to co-eluting matrix components.1. Improve chromatographic separation to resolve this compound from the enhancing compounds.2. Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for the enhancement.
Inconsistent Results (Poor Precision) 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Instrument instability.1. Use a SIL-IS that co-elutes with this compound.2. Ensure precise and consistent execution of the sample preparation protocol.3. Check for fluctuations in pump pressure, temperature, and detector response.
High Background Noise 1. Contaminated mobile phase or sample.2. Dirty ion source.1. Use high-purity solvents and filter all solutions.2. Clean the ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[5] In biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of this compound in a neat solvent at the same concentration. A significant difference between the two indicates the presence of matrix effects. The matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?

A3: Several strategies can be employed:

  • Effective Sample Preparation: Implementing rigorous cleanup steps to remove interfering matrix components is highly effective. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound is the most effective way to compensate for matrix effects, as it is affected by the matrix in the same way as the analyte.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.

Q4: Which sample extraction technique is best for this compound from plasma or urine?

A4: The choice of extraction technique depends on the required cleanliness of the extract and the desired throughput.

  • Protein Precipitation (PPT): A simple and fast method, but it may result in significant matrix effects as it is less selective.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high throughput, making it a good choice for minimizing matrix effects.

Q5: How can I ensure the stability of this compound in my biological samples?

A5: The stability of analytes in biological matrices can be affected by factors such as temperature, light, pH, and enzymatic degradation.[1][2] To ensure the stability of this compound, it is recommended to:

  • Store samples at low temperatures (e.g., -80 °C) until analysis.

  • Protect samples from light, as flavonoids can be light-sensitive.

  • Investigate the effect of pH on stability and adjust if necessary.

  • Conduct freeze-thaw stability experiments to assess degradation during sample handling.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Preparation of Blank Matrix Extract:

    • Extract a blank biological matrix (e.g., plasma, urine) using the chosen sample preparation method (e.g., LLE, SPE, or PPT).

    • Evaporate the final extract to dryness and reconstitute in a known volume of mobile phase.

  • Preparation of Spiked Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Spike the reconstituted blank matrix extract with the this compound standard to achieve the same final concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Effect (%) for each concentration level using the formula mentioned in Q2.

Protocol 2: Sample Extraction from Human Plasma using Protein Precipitation (PPT)
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to the plasma and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or another suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data (Representative for a Flavonoid)

The following table summarizes typical validation parameters for the quantification of a flavonoid in human plasma using a validated LC-MS/MS method. Note: This data is for a representative flavonoid and not specifically for this compound.

Parameter Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL)
Nominal Concentration 10100800
Mean Measured Concentration (n=6) 9.8102.1795.2
Accuracy (%) 98.0102.199.4
Precision (CV, %) 4.53.22.8
Recovery (%) 85.288.186.5
Matrix Effect (%) 92.390.591.8

Diagrams

Workflow_for_Matrix_Effect_Mitigation Workflow for Identifying and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Prepare Blank Matrix Extract B Post-Extraction Spike with this compound A->B C Analyze Spiked Matrix and Neat Standard B->C D Calculate Matrix Effect (%) C->D E Matrix Effect > 15%? D->E F Optimize Sample Cleanup (e.g., SPE) E->F Yes K Proceed with Full Method Validation E->K No G Improve Chromatographic Separation F->G H Use Stable Isotope-Labeled IS G->H I Dilute Sample H->I J Re-evaluate Matrix Effect I->J J->E

Caption: Workflow for troubleshooting matrix effects.

Signaling_Pathway_Placeholder Logical Flow of Bioanalytical Method Validation A Method Development (LC & MS Optimization) B Sample Preparation (Extraction Protocol) A->B C Selectivity & Specificity B->C F Recovery & Matrix Effect Assessment B->F D Linearity & Range C->D E Accuracy & Precision D->E G Stability (Freeze-Thaw, Bench-Top, Long-Term) E->G F->E H Validated Method G->H

Caption: Key stages of bioanalytical method validation.

References

Technical Support Center: Resolution of Raphanatin from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Raphanatin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: this compound is the 7-β-D-glucopyranoside of zeatin. During synthesis, extraction from natural sources, or degradation, you may encounter several types of isomers:

  • cis and trans Isomers: The zeatin moiety of this compound contains a double bond in its side chain, which can exist in either a cis (Z) or trans (E) configuration. These geometric isomers can exhibit different biological activities and chromatographic behaviors.

  • Anomers: this compound has a β-glycosidic bond linking the glucose to the purine (B94841) ring. The corresponding α-anomer is a potential diastereomeric impurity.

  • Positional Isomers: The glucose molecule could be attached to a different nitrogen atom on the purine ring (e.g., N9-glucoside) or to the hydroxyl group on the zeatin side chain. These are structural isomers that can be challenging to separate.

  • Epimers: The glucose moiety itself contains several chiral centers. An epimer, such as a mannoside or galactoside derivative, could be present as an impurity if the starting materials are not pure.

Q2: Which chromatographic technique is best suited for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and effective technique for separating purine derivatives like this compound and its isomers. Chiral chromatography may be necessary for the separation of enantiomers if applicable.

Q3: What are typical starting conditions for developing an HPLC method for this compound isomer separation?

A3: A good starting point for method development would be:

  • Column: A C18 column is a versatile choice for reverse-phase separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is recommended. The pH of the aqueous buffer is a critical parameter for optimizing the separation of purine derivatives.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 269 nm for purine rings) is suitable.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomer Peaks 1. Inappropriate mobile phase composition or pH. 2. Suboptimal column chemistry. 3. Inadequate column efficiency.1. Optimize Mobile Phase:     - Adjust the pH of the aqueous buffer. The ionization state of this compound and its isomers can significantly affect their retention and selectivity.     - Vary the organic modifier (e.g., switch from methanol to acetonitrile (B52724) or vice versa) or adjust the gradient slope. 2. Select a Different Column:     - Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter selectivity.     - For enantiomeric separations, a chiral stationary phase (CSP) is required. 3. Improve Efficiency:     - Use a longer column or a column with a smaller particle size.     - Decrease the flow rate.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column degradation.1. Modify Mobile Phase:     - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) groups on the silica (B1680970) support.     - Adjust the mobile phase pH. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Replace Column: If the column is old or has been used with harsh conditions, it may need to be replaced.
Peak Fronting 1. Sample solvent stronger than the mobile phase. 2. Column overload (less common than tailing).1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. 2. Reduce Sample Concentration: Dilute the sample.
Split Peaks 1. Clogged inlet frit of the column. 2. Column void or channeling. 3. Co-elution of closely related isomers.1. Clean or Replace Frit: Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. 2. Replace Column: A void in the column packing is often irreparable. 3. Optimize Separation: Further method development is needed to resolve the co-eluting peaks (see "Poor Resolution").
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure Accurate Mobile Phase Preparation: Use a calibrated pH meter and precise measurements for all components. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. System Maintenance: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

General Protocol for RP-HPLC Separation of this compound Isomers

This protocol provides a starting point for method development. Optimization will be required for specific isomer separations.

1. Materials and Reagents:

  • This compound standard and sample mixture

  • HPLC-grade acetonitrile and/or methanol

  • Ammonium acetate or potassium phosphate (for buffer preparation)

  • Formic acid or acetic acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

4. Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 269 nm
Injection Volume 10 µL

5. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase conditions (95% A: 5% B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation hplc_injection Injection sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_workflow start Poor Peak Resolution q_mobile_phase Is the mobile phase (composition, pH) optimized? start->q_mobile_phase a_optimize_mp Adjust pH, organic modifier, and gradient q_mobile_phase->a_optimize_mp No q_column Is the column chemistry appropriate? q_mobile_phase->q_column Yes a_optimize_mp->q_column a_change_column Try a different stationary phase (e.g., Phenyl-Hexyl) or a chiral column q_column->a_change_column No q_efficiency Is column efficiency sufficient? q_column->q_efficiency Yes a_change_column->q_efficiency a_improve_efficiency Use a longer column, smaller particle size, or decrease flow rate q_efficiency->a_improve_efficiency No end Resolution Improved q_efficiency->end Yes a_improve_efficiency->end

Caption: Troubleshooting decision tree for poor peak resolution in HPLC.

Preventing enzymatic degradation of Raphanatin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of raphanatin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a type of glucosinolate, a class of natural plant compounds. When plant tissues are damaged during extraction, the enzyme myrosinase comes into contact with this compound and hydrolyzes it.[1][2][3] This degradation is a significant concern because the resulting breakdown products, such as isothiocyanates and nitriles, have different biological activities than the parent glucosinolate.[1][4][5] For researchers aiming to study or utilize intact this compound, preventing this enzymatic degradation is crucial for accurate quantification and downstream applications.

Q2: What is the primary enzyme responsible for this compound degradation?

The primary enzyme responsible for the degradation of this compound and other glucosinolates is myrosinase (β-thioglucoside glucohydrolase).[1][2][4] In intact plant cells, myrosinase is physically separated from glucosinolates.[1][3][6] However, tissue disruption during extraction brings the enzyme and substrate together, initiating the degradation process.[1]

Q3: What are the main products of this compound degradation by myrosinase?

Upon hydrolysis by myrosinase, this compound is converted into unstable aglycones. These intermediates then rearrange to form various products, primarily isothiocyanates, but also nitriles and thiocyanates, depending on the reaction conditions such as pH and the presence of cofactors.[1][2][3]

Q4: What are the most effective methods to prevent myrosinase activity during extraction?

The most common and effective methods to prevent myrosinase activity involve inactivating the enzyme. This can be achieved through:

  • Heat Treatment: Applying high temperatures through methods like boiling, steaming, or microwaving can effectively denature and inactivate myrosinase.[4][7][8]

  • pH Adjustment: Myrosinase activity is pH-dependent. Adjusting the pH of the extraction buffer to be outside of the optimal range for the enzyme can significantly reduce its activity.[9][10]

  • Use of Inhibitors: Certain chemical compounds can act as inhibitors of myrosinase, preventing it from binding to and hydrolyzing this compound.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of intact this compound Incomplete inactivation of myrosinase. Ensure the heat treatment is sufficient in both temperature and duration. For example, boiling seeds for at least 3 minutes or steaming plant material at 100°C for 5-30 minutes can inactivate the enzyme.[7] Consider using a higher temperature or a longer duration if degradation persists.
Suboptimal pH of extraction buffer. The optimal pH for myrosinase activity is typically between 6.0 and 7.0.[6][9] Adjusting the pH of your extraction buffer to a more acidic (e.g., pH 3.0) or alkaline (e.g., pH 9.0) level can inhibit enzyme activity.[10][11]
Sample processing at room temperature. Myrosinase can be active at room temperature.[10] Perform extraction steps on ice or in a cold room to minimize enzymatic activity.
Inconsistent results between batches Variability in heat treatment. Standardize the heat treatment protocol. Ensure uniform heating of the plant material. For instance, finely chopping or grinding the sample can lead to more consistent heat penetration.
Fluctuations in pH. Prepare fresh extraction buffers for each experiment and verify the pH before use.
Presence of high levels of isothiocyanates or nitriles in the extract Active myrosinase during extraction. This is a direct indicator of enzymatic degradation. Implement a robust myrosinase inactivation step at the very beginning of your protocol. Immediate heating of the plant material after harvesting and grinding is crucial.[1]
Freeze-thaw cycles. Storing samples at -85°C can still lead to some glucosinolate loss due to cell fractionation upon thawing, which allows myrosinase to access its substrate.[4] Minimize freeze-thaw cycles.

Data on Myrosinase Inactivation and Activity

Table 1: Effect of Heat Treatment on Myrosinase Activity

Heat Treatment MethodTemperatureDurationEffect on Myrosinase ActivityReference
Boiling (Rapeseed)100°C3 minutesSufficient for inactivation[7]
Steaming (Rapeseed)100°C5-30 minutesComplete inactivation[7]
Stir-frying (Cabbage)65-70°C-Up to 65% residual activity[8]
Steaming (Cabbage)75-80°C-Over 90% loss of activity[8]
Microwaving (Cabbage)88-95°C-Over 90% loss of activity[8]
Heating (Broccoli extract)60°C~3 minutesOver 90% loss of activity[4]

Table 2: Influence of pH on Myrosinase Activity

Plant SourceOptimal pH RangeReduced Activity pHReference
Lepidium sativum5.2 - 6.2 (Max at 6.0)-[9]
Shewanella baltica~8.0-[5]
Watercress7.0 - 9.0 (slightly higher activity)< 4 (partial deactivation), < 3 (undetectable)[10]
Broccoli6.5 - 7.0-[6]
Brassica napus4.0 - 7.0-[10]

Experimental Protocols

Protocol 1: Heat Inactivation Method for this compound Extraction

This protocol is designed for the extraction of intact this compound from plant material by inactivating myrosinase with heat.

Materials:

  • Fresh or frozen plant material

  • 70% Methanol (B129727) (MeOH)

  • Deionized water

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Water bath or heating block

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Preparation: Weigh 100-200 mg of fresh or frozen plant material. If frozen, keep on dry ice.

  • Grinding: Immediately freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This step should be performed quickly to prevent thawing.

  • Enzyme Inactivation: Transfer the powdered sample to a tube containing pre-heated 70% methanol at 70-80°C. A common ratio is 1 mL of solvent per 100 mg of tissue. Vortex immediately.

  • Incubation: Place the tube in a water bath or heating block at 70-80°C for 10-15 minutes to ensure complete inactivation of myrosinase.

  • Extraction: Allow the sample to cool to room temperature. Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the extracted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample using HPLC with UV detection at 229 nm.

Visualizations

Enzymatic_Degradation_of_this compound cluster_extraction Extraction Process This compound This compound (in Vacuole) Tissue_Disruption Tissue Disruption (Grinding, Homogenization) Myrosinase Myrosinase (in Myrosin Cells) Hydrolysis Enzymatic Hydrolysis Tissue_Disruption->Hydrolysis Contact Degradation_Products Degradation Products (Isothiocyanates, Nitriles, etc.) Hydrolysis->Degradation_Products Rearrangement Raphanatin_Extraction_Workflow cluster_workflow Recommended Experimental Workflow Start Start: Plant Material Grind Grind in Liquid N2 Start->Grind Inactivate Heat Inactivation (e.g., 70% MeOH at 80°C) Grind->Inactivate Extract Extraction (Vortex, Sonicate) Inactivate->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Analyze HPLC Analysis Filter->Analyze

References

Technical Support Center: Enhancing Raphanatin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raphanatin and its related isothiocyanates, primarily 4-(methylthio)-3-butenyl isothiocyanate (Raphasatin) and Sulforaphene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms in research?

A1: "this compound" is a term that has been used to describe isothiocyanates found in Raphanus sativus (radish). The primary bioactive isothiocyanates of interest in radish are 4-(methylthio)-3-butenyl isothiocyanate (also known as Raphasatin) and its oxidized form, 4-(methylsulfinyl)-3-butenyl isothiocyanate (Sulforaphene)[1][2][3]. These compounds are produced from the enzymatic hydrolysis of their precursor glucosinolates upon plant tissue disruption[4][5].

Q2: Why is sample preparation a critical step for this compound analysis?

A2: Sample preparation is crucial for accurate this compound (isothiocyanates) analysis due to their inherent instability and the presence of interfering compounds in biological matrices. Proper sample preparation aims to:

  • Prevent degradation: Isothiocyanates can be unstable, and improper handling can lead to their degradation. Techniques like freeze-drying of plant material can help preserve these compounds[4].

  • Maximize recovery: Efficient extraction methods are necessary to isolate the target analytes from the complex sample matrix[4].

  • Remove interferences: Biological samples contain numerous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. This can lead to inaccurate quantification by either suppressing or enhancing the analytical signal[1][2].

  • Activate myrosinase: For accurate quantification of the total potential isothiocyanate content, controlled enzymatic hydrolysis of glucosinolates by myrosinase is required[4].

Q3: What are the most common analytical techniques for this compound detection?

A3: The most common analytical techniques for the detection and quantification of this compound and related isothiocyanates are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS)[5][6]. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for this purpose, offering high sensitivity and selectivity[7]. For screening and specific binding studies, Enzyme-Linked Immunosorbent Assays (ELISAs) and biosensors are emerging as valuable techniques[8][9].

Troubleshooting Guides

HPLC & LC-MS Methods
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Interfering compounds from the matrix.1. Use a guard column and replace the analytical column if necessary. 2. Dissolve and inject the sample in the mobile phase whenever possible. 3. Reduce the injection volume or dilute the sample. 4. Improve sample cleanup using Solid-Phase Extraction (SPE).
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Pump malfunction (e.g., leaks, air bubbles). 3. Column temperature variations. 4. Changes in the column chemistry.1. Prepare fresh mobile phase and ensure proper mixing. 2. Purge the pump to remove air bubbles and check for leaks. 3. Use a column oven to maintain a constant temperature. 4. Equilibrate the column thoroughly with the mobile phase before analysis.
Low Sensitivity / Poor Signal-to-Noise 1. Suboptimal detection wavelength (HPLC-UV). 2. Analyte degradation. 3. Ion suppression (LC-MS). 4. Low analyte concentration in the sample.1. Set the UV detector to the absorbance maximum of the target isothiocyanate (e.g., 232 nm for 4-methylthio-3-butenyl isothiocyanate)[10]. 2. Ensure proper sample storage (e.g., freeze-dried at -20°C) and handle extracts promptly[4]. 3. Improve sample cleanup, use a stable isotope-labeled internal standard, or modify chromatographic conditions to separate the analyte from interfering matrix components. 4. Concentrate the sample extract or use a more sensitive detector.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty flow cell in the detector. 3. Matrix effects from the sample.1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the system and clean the detector cell according to the manufacturer's instructions. 3. Implement a more rigorous sample preparation procedure.
ELISA Methods
Issue Potential Cause Troubleshooting Steps
High Background 1. Insufficient washing. 2. Non-specific antibody binding. 3. High concentration of detection antibody. 4. Substrate solution contaminated or over-incubated.1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Optimize the blocking buffer and incubation time. 3. Titrate the detection antibody to determine the optimal concentration. 4. Use a fresh substrate solution and monitor the color development closely.
Low or No Signal 1. Inactive antibody or antigen. 2. Incorrect antibody concentration. 3. Insufficient incubation times or incorrect temperature. 4. Reagents not at room temperature.1. Check the storage conditions and expiration dates of all reagents. 2. Perform a titration to find the optimal antibody concentrations. 3. Ensure adherence to the recommended incubation times and temperatures. 4. Allow all reagents to equilibrate to room temperature before use.
High Variability (Poor Precision) 1. Inconsistent pipetting. 2. Edge effects on the microplate. 3. Incomplete mixing of reagents. 4. Variable incubation conditions.1. Use calibrated pipettes and ensure consistent technique. 2. Avoid using the outer wells of the plate for critical samples or standards. Ensure uniform temperature across the plate during incubation. 3. Gently mix all reagents and samples before adding to the wells. 4. Use a plate sealer during incubations to prevent evaporation and ensure uniform temperature.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of isothiocyanates using various methods. Note that these values can vary depending on the specific isothiocyanate, matrix, and instrument conditions.

Parameter HPLC-UV LC-MS/MS GC-MS Biosensor
Limit of Detection (LOD) 0.0043 µg/mL (for AITC)[11]0.9–2.6 µM (for NAC-ITCs)[12][7]10.6 - 27.5 ng/mL[13]~0.1 µM (for Sulforaphane)
Limit of Quantification (LOQ) 0.01324 µg/mL (for AITC)[11]5.16–14.79 nmol/mL (for NAC-ITCs)[14]32 - 83.4 ng/mL[13]-
**Linearity (R²) **> 0.999> 0.991[14]> 0.99[13]0.994[8]
Recovery (%) 97.07 ± 0.008 – 103.66 ± 0.013[11]83.3–103.7%[14]--
Precision (RSD%) < 2%< 5.4%[14]--

Experimental Protocols

Sample Preparation for Isothiocyanate Analysis from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Collection and Storage: Harvest fresh plant material and immediately freeze-dry it to prevent enzymatic degradation. Store the lyophilized material at -20°C or below[4].

  • Grinding: Grind the freeze-dried plant material into a fine powder using a mortar and pestle or a grinder.

  • Enzymatic Hydrolysis:

    • To 100 mg of the powdered plant material, add 1 mL of deionized water.

    • Incubate the mixture at 37°C for 2 hours to allow for the complete conversion of glucosinolates to isothiocyanates by endogenous myrosinase[14].

  • Extraction:

    • Add 4 mL of n-hexane to the aqueous mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper n-hexane layer containing the isothiocyanates[15].

  • Concentration: Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or the initial mobile phase for HPLC analysis).

HPLC-UV Method for 4-(methylthio)-3-butenyl isothiocyanate

This method is adapted from a published procedure for the analysis of 4-methylthio-3-butenyl isothiocyanate in daikon[10].

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Silica column (e.g., Develosil 30-3, 250 mm × 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: Isocratic mixture of n-hexane and 2-propanol (99.5:0.5, v/v)[10].

  • Flow Rate: 1.0 mL/min[10].

  • Column Temperature: 40°C[10].

  • Detection Wavelength: 232 nm[10].

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from a pure standard of 4-methylthio-3-butenyl isothiocyanate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing start Plant Material (Raphanus sativus) freeze_dry Freeze-Drying start->freeze_dry grind Grinding freeze_dry->grind hydrolysis Enzymatic Hydrolysis (Myrosinase Activation) grind->hydrolysis extraction Solvent Extraction (e.g., n-hexane) hydrolysis->extraction concentrate Concentration & Reconstitution extraction->concentrate hplc HPLC-UV Analysis concentrate->hplc lcms LC-MS/MS Analysis concentrate->lcms gcms GC-MS Analysis concentrate->gcms elisa ELISA concentrate->elisa biosensor Biosensor concentrate->biosensor quantification Quantification hplc->quantification lcms->quantification gcms->quantification elisa->quantification biosensor->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound (isothiocyanate) detection.

signaling_pathway cluster_cell Whole-Cell Biosensor This compound Sulforaphene (this compound analog) receptor Cellular Target (e.g., HrpS protein) This compound->receptor Binding pathway Signal Transduction Cascade receptor->pathway Activation reporter Reporter Gene Expression (e.g., GFP) pathway->reporter Induction/Repression signal Fluorescent Signal ('Turn On/Off') reporter->signal

Caption: Conceptual signaling pathway for a whole-cell biosensor.

References

Dealing with cross-reactivity in Raphanatin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Raphanatin immunoassays. Our aim is to help researchers, scientists, and drug development professionals resolve common issues, with a focus on managing cross-reactivity.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing a consistently high background signal in my competitive this compound ELISA. What are the potential causes and solutions related to cross-reactivity?

Answer:

A high background signal in a competitive ELISA can obscure the specific signal, leading to reduced assay sensitivity and inaccurate results.[1][2] Besides common issues like insufficient washing or improper blocking, cross-reactivity is a significant factor.[3][4]

Potential Causes:

  • Cross-reactivity with structurally similar molecules: The primary antibody may be binding to other cytokinin-related compounds present in the sample matrix that share structural similarities with this compound.[5]

  • Non-specific binding of the primary or secondary antibody: Antibodies may bind to unoccupied sites on the microplate wells.[6]

  • Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.[7]

Troubleshooting Steps:

  • Identify Potential Cross-Reactants: Based on the metabolic pathway of zeatin, compounds like trans-Zeatin, cis-Zeatin, Dihydrozeatin, Isopentenyladenine (iP), and their riboside and glucoside conjugates are potential cross-reactants. This compound itself is the 7-β-D-glucopyranoside of zeatin.[8]

  • Perform a Specificity Test: Test the antibody against a panel of these potential cross-reactants. A detailed protocol is provided in the "Experimental Protocols" section.

  • Optimize Blocking and Washing Steps:

    • Increase the number of washing steps or the soaking time between washes to remove unbound reagents more effectively.[1][6]

    • Test different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or specialized commercial blockers) to find the most effective one for your assay.[4]

  • Adjust Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance that maximizes the specific signal while minimizing background noise.[2]

Question 2: My this compound immunoassay is producing false-positive results. How can I determine if cross-reactivity is the cause and mitigate it?

Answer:

False positives are a common issue when structurally similar molecules are present in the samples. In the context of this compound, which is a zeatin metabolite, other cytokinins are likely culprits.

Troubleshooting Workflow:

False_Positive_Workflow start False-Positive Result Observed check_controls Verify Controls (Positive & Negative) start->check_controls is_control_ok Controls OK? check_controls->is_control_ok identify_reactants Identify Potential Cross-Reactants (e.g., Zeatin, iP, Dihydrozeatin) is_control_ok->identify_reactants Yes troubleshoot_other Troubleshoot Other Causes (Reagents, Protocol) is_control_ok->troubleshoot_other No specificity_test Perform Specificity Test (See Protocol 2) identify_reactants->specificity_test is_cross_reactive Significant Cross-Reactivity? specificity_test->is_cross_reactive sample_cleanup Implement Sample Purification (e.g., SPE, HPLC) is_cross_reactive->sample_cleanup Yes is_cross_reactive->troubleshoot_other No revalidate Re-validate Assay with Purified Samples sample_cleanup->revalidate end Accurate Results revalidate->end troubleshoot_other->start

Figure 1: Troubleshooting workflow for false-positive results.

Mitigation Strategies:

  • Sample Purification: If significant cross-reactivity is confirmed, consider implementing a sample clean-up step before the immunoassay. Techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from interfering compounds.

  • Use a More Specific Antibody: If available, switch to a monoclonal antibody with higher specificity for this compound. Monoclonal antibodies recognize a single epitope, which can reduce cross-reactivity compared to polyclonal antibodies.

  • Confirm with a Different Method: Use an orthogonal method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the results for a subset of samples. This is the gold standard for validating immunoassay results.

Question 3: I am experiencing low sensitivity and poor recovery in my this compound assay when using complex matrices like plant extracts. What is the likely cause?

Answer:

Low sensitivity and poor recovery in complex matrices are often due to "matrix effects." Matrix components can interfere with the binding of the antibody to this compound, leading to an underestimation of its concentration.

Troubleshooting Steps:

  • Perform Spike and Recovery Experiments: This is a critical experiment to assess matrix effects. A known amount of this compound is "spiked" into the sample matrix and a standard diluent. The recovery of the spike is then calculated. A recovery outside of 80-120% indicates a significant matrix effect.[1][8] See "Experimental Protocols" for a detailed procedure.

  • Conduct a Linearity of Dilution Assessment: Serially diluting a sample should result in a proportional decrease in the measured concentration of this compound. If the results are not linear, it suggests the presence of interfering substances.[1][8]

  • Optimize Sample Dilution: Diluting the sample can often mitigate matrix effects. Experiment with different dilution factors to find the minimum required dilution that provides consistent and accurate results.

  • Use a Matrix-Matched Standard Curve: Prepare your standard curve in a sample matrix that is similar to your experimental samples but known to be free of this compound. This can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its immunoassay important?

This compound is a naturally occurring cytokinin, a class of plant hormones that regulate cell division and growth. Specifically, it is the 7-β-D-glucopyranoside of trans-Zeatin.[8] Immunoassays for this compound are important for studying plant physiology, understanding hormone transport and metabolism, and for applications in agriculture to monitor plant health and development.

Q2: What are the most common potential cross-reactants in a this compound immunoassay?

The most common cross-reactants are other cytokinins that share the same purine (B94841) core structure. These include:

  • trans-Zeatin (the aglycone of this compound)

  • cis-Zeatin

  • Dihydrozeatin

  • Isopentenyladenine (iP)

  • Zeatin-O-glucoside

  • Zeatin riboside

Zeatin_Metabolism

Figure 2: Simplified metabolic pathway of zeatin, highlighting this compound and potential cross-reactants.

Q3: How is cross-reactivity calculated and interpreted?

Cross-reactivity is typically determined by creating a standard curve for the target analyte (this compound) and separate dose-response curves for each potential cross-reactant. The concentration of this compound that causes 50% inhibition of the maximum signal (IC50) is compared to the IC50 of the cross-reactant.

The formula is: % Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Data Presentation

Table 1: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 1.5 100%
trans-Zeatin3.050%
cis-Zeatin25.06%
Dihydrozeatin50.03%
Isopentenyladenine (iP)150.01%
Zeatin-O-glucoside10.015%
Zeatin Riboside8.018.75%
Adenine>1000<0.15%

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol describes a general competitive ELISA for the quantification of this compound.

Materials:

  • This compound-BSA conjugate (for coating)

  • High-binding 96-well microplate

  • Anti-Raphanatin primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • This compound standard

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to an optimized concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, add 50 µL of your standards or samples and 50 µL of the diluted anti-Raphanatin primary antibody. Incubate for 1 hour at RT.

  • Incubation: Transfer 100 µL of the pre-incubated mixture from the separate plate to the coated and blocked ELISA plate. Incubate for 1-2 hours at RT.

  • Washing: Wash the plate 5 times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with wash buffer.

  • Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes. The signal is inversely proportional to the concentration of this compound in the sample.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection coat Coat Plate with This compound-BSA wash1 Wash block Block add_mix Add Mixture to Plate block->add_mix mix Mix Sample/Standard with Primary Antibody incubate_mix Incubate (Pre-incubation) incubate_mix->add_mix wash2 Wash add_secondary Add HRP-Secondary Ab wash3 Wash add_tmb Add TMB Substrate add_stop Add Stop Solution read Read at 450 nm

Figure 3: Workflow for a competitive ELISA for this compound.

Protocol 2: Specificity Testing (Cross-Reactivity Assessment)

Objective: To determine the degree to which the anti-Raphanatin antibody binds to other structurally related compounds.

Procedure:

  • Prepare serial dilutions of this compound (as the standard) and each potential cross-reactant (e.g., trans-Zeatin, cis-Zeatin, etc.) in the assay buffer. The concentration range should be wide enough to generate a full dose-response curve for each compound.

  • Run a competitive ELISA as described in Protocol 1 for each compound, treating each one as if it were the standard.

  • For each compound, plot the absorbance values against the logarithm of its concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration that gives 50% of the maximum signal) for this compound and for each potential cross-reactant from their respective curves.

  • Calculate the percent cross-reactivity for each compound using the formula provided in the FAQs.

Protocol 3: Spike and Recovery and Linearity of Dilution

Objective: To assess the effect of the sample matrix on the quantification of this compound.

Procedure:

Part A: Spike and Recovery

  • Select a representative sample of your matrix (e.g., a pooled plant extract). If the endogenous level of this compound is high, dilute the sample so that the concentration falls within the lower half of the standard curve range.

  • Prepare three sets of samples:

    • Set A (Unspiked Sample): The sample matrix itself.

    • Set B (Spiked Sample): The sample matrix spiked with a known concentration of this compound standard (aim for a final concentration in the middle of the standard curve).

    • Set C (Spiked Buffer): Assay buffer spiked with the same concentration of this compound standard as in Set B.

  • Analyze all three sets in the this compound ELISA.

  • Calculate the % Recovery: % Recovery = ([Concentration in Spiked Sample] - [Concentration in Unspiked Sample]) / [Concentration in Spiked Buffer] x 100 Acceptable recovery is typically between 80% and 120%.[1][8]

Part B: Linearity of Dilution

  • Take a sample with a high endogenous concentration of this compound (or use the "Spiked Sample" from Part A).

  • Prepare a series of serial dilutions of this sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Analyze the undiluted sample and all dilutions in the ELISA.

  • Calculate the concentration of this compound in each dilution and then multiply by the dilution factor to get the corrected concentration.

  • The corrected concentrations for all dilutions should be consistent. Calculate the % Linearity relative to the least diluted sample that is within the assay's quantifiable range. Acceptable linearity is typically when the corrected concentrations are within 80-120% of each other.

References

Technical Support Center: Stability of Raphanatin Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the stability of Raphanatin standards. For clarity, this guide addresses the stability of two key isothiocyanates found in radish species, Raphasatin and Sulforaphene (also known as Raphanin) , as the term "this compound" is often used colloquially to refer to these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of Raphasatin and Sulforaphene standards.

Question 1: My Raphasatin standard shows rapid degradation in my aqueous assay buffer. How can I improve its stability?

Answer: Raphasatin is known to be highly unstable in aqueous solutions, with a reported half-life of less than 30 minutes.[1][2] This rapid degradation is a primary challenge in handling this standard.

Troubleshooting Steps:

  • Solvent Selection: Whenever possible, prepare stock solutions of Raphasatin in a non-aqueous, aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724).[3][4] For aqueous buffers, prepare the working solution immediately before use and minimize the time it spends in the aqueous environment.

  • pH Control: Isothiocyanates, in general, are more stable in acidic conditions.[5] While specific quantitative data for Raphasatin across a wide pH range is limited, it is advisable to maintain the pH of your aqueous solutions below 7.

  • Temperature: Store stock solutions at low temperatures (-20°C or below) and prepare working solutions on ice.[6]

  • Co-solvents: Consider the use of a co-solvent system. A mixture of water and a non-polar solvent like dichloromethane has been shown to improve the stability of Raphasatin.[3][7][8] After 10 days of storage at 25°C in a water and dichloromethane mixture, 56.4% of Raphasatin remained.[3][7][8]

Question 2: I am observing variability in the concentration of my Sulforaphene (Raphanin) standard over time, even when stored at low temperatures. What could be the cause?

Answer: Sulforaphene is generally more stable than Raphasatin in aqueous solutions, but its stability is still influenced by factors such as temperature, pH, and water content.[5][9]

Troubleshooting Steps:

  • Control Water Content: The degradation of Sulforaphene is closely related to the water content in the sample. The higher the water content, the faster the degradation.[9] Ensure that your standard is stored in a desiccated environment to minimize exposure to moisture.

  • pH of Solution: Sulforaphene is more stable in acidic conditions (pH 3.0) and undergoes base-catalyzed degradation at higher pH values.[5] For aqueous solutions, buffering at a slightly acidic pH can enhance stability.

  • Temperature: While more stable than Raphasatin, Sulforaphene still degrades at elevated temperatures. For long-term storage, temperatures of -20°C or lower are recommended.[9]

  • Light Exposure: Protect Sulforaphene standards from light, as photolytic degradation can occur.[5] Use amber vials or store in the dark.

Question 3: I need to perform a forced degradation study on my Raphasatin/Sulforaphene standard. What conditions should I use?

Answer: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10] For isothiocyanates like Raphasatin and Sulforaphene, the following stress conditions are recommended:

  • Acid Hydrolysis: Treat the standard with a mild acid (e.g., 0.1 N HCl) at room temperature. If no degradation is observed, the temperature can be increased.

  • Base Hydrolysis: Use a mild base (e.g., 0.1 N NaOH) at room temperature. Isothiocyanates are generally more susceptible to basic conditions.

  • Oxidative Degradation: Expose the standard to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid standard at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation over time.

  • Photostability: Expose the standard (in a clear container) to a controlled light source that provides both UV and visible light.

It is crucial to have a validated stability-indicating analytical method in place before initiating forced degradation studies to accurately quantify the parent compound and its degradants.

Data Presentation: Stability of Raphasatin and Sulforaphene

The following tables summarize the available quantitative data on the stability of Raphasatin and Sulforaphene under various conditions.

Table 1: Stability of Raphasatin in a Water and Dichloromethane Mixture at 25°C [3][8]

Storage Time (Days)Remaining Raphasatin (%)
0100
282.4
475.3
668.1
861.5
1056.4

Table 2: Degradation Kinetics of Sulforaphene in Blanched Broccoli Florets at Low Temperatures [6]

Storage Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
100.122
-10.045
-210.023
-450.014

Table 3: Effect of pH on the Stability of Sulforaphene at 26°C [9]

pHBufferT₉₀ (days to 90% remaining)
4.0Citrate5.52
5.0Citrate3.39
5.0Phosphate>30
8.0Phosphate2.38

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Raphasatin and Sulforaphene

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Raphasatin and Sulforaphene from their potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water is commonly used. A typical starting point is a gradient of 30% to 70% acetonitrile in water over 20-30 minutes.[11]

    • The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance, typically around 240-250 nm.

  • Sample Preparation:

    • Prepare a stock solution of the standard in acetonitrile or dichloromethane.

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

    • For forced degradation samples, neutralize the solution if necessary before injection.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of Raphasatin/Sulforaphene

  • Objective: To investigate the degradation pathways of Raphasatin and Sulforaphene under various stress conditions.[10][12]

  • Materials:

    • Raphasatin or Sulforaphene standard.

    • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

    • HPLC grade water, acetonitrile, and methanol.

  • Procedure:

    • Acid Hydrolysis: Dissolve a known amount of the standard in 0.1 N HCl. Store at room temperature for a specified period (e.g., 24, 48 hours). Take aliquots at different time points, neutralize with 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.

    • Base Hydrolysis: Dissolve the standard in 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

    • Oxidative Degradation: Dissolve the standard in a 3% H₂O₂ solution. Store at room temperature and analyze at various time points.

    • Thermal Degradation: Place a known amount of the solid standard in a vial and store it in an oven at a set temperature (e.g., 80°C). At different time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

    • Photostability: Expose a solution of the standard in a quartz cuvette or a clear glass vial to a photostability chamber. Analyze the solution at different time points. A control sample should be kept in the dark.

  • Analysis: For each condition, quantify the remaining parent compound and identify and quantify any major degradation products using the validated HPLC method. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Mandatory Visualizations

G cluster_degradation Degradation Pathway of Sulforaphene (Raphanin) Sulforaphene Sulforaphene (Raphanin) Intermediate Unstable Intermediate (Carbamic Acid Derivative) Sulforaphene->Intermediate Hydrolysis Dimer Sulforaphene Dimer Sulforaphene->Dimer Reaction with Amine Water H₂O (Nucleophilic Attack) Water->Intermediate Amine Amine Derivative Intermediate->Amine Decarboxylation Amine->Dimer G cluster_workflow Troubleshooting Workflow for this compound Standard Instability Start Instability Observed (e.g., peak area decrease) Check_Solvent Is the standard in an aqueous solution? Start->Check_Solvent Switch_Solvent Switch to non-aqueous solvent (e.g., ACN, DCM) Check_Solvent->Switch_Solvent Yes Check_pH Is the pH > 7? Check_Solvent->Check_pH No End Stability Improved Switch_Solvent->End Minimize_Time Minimize time in aqueous buffer Minimize_Time->End Adjust_pH Adjust pH to < 7 Check_pH->Adjust_pH Yes Check_Temp Is the storage/handling temperature > 4°C? Check_pH->Check_Temp No Adjust_pH->End Lower_Temp Store at -20°C or below and handle on ice Check_Temp->Lower_Temp Yes Check_Light Is the standard exposed to light? Check_Temp->Check_Light No Lower_Temp->End Protect_Light Store in amber vials or dark Check_Light->Protect_Light Yes Check_Light->End No Protect_Light->End

References

Technical Support Center: Method Validation for Raphanatin Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of raphanatin in plant extracts.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: The choice of analytical technique depends on the specific requirements of your study.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method for routine quantification and quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for complex matrices, low concentration samples, and metabolic studies.[1][2]

Q2: Where can I obtain a this compound analytical standard?

A2: this compound may not be readily available from all major chemical suppliers. You may need to search specialized phytochemical suppliers or consider custom synthesis. Alternatively, if a certified standard is unavailable, isolation and characterization of this compound from a well-characterized plant source, followed by purity determination, may be necessary.

Q3: What are the key parameters for method validation according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guidelines recommend validating the following parameters for an analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I ensure the stability of this compound in my plant extracts?

A4: The stability of this compound can be influenced by temperature, pH, light, and enzymatic degradation.[3][4] To ensure stability:

  • Store extracts at low temperatures (-20°C or -80°C) and protect from light.[5]

  • Maintain an acidic pH (e.g., pH 3-6) during extraction and storage, as many plant pigments are more stable in acidic conditions.[3][4]

  • Consider blanching the plant material before extraction to deactivate enzymes that could degrade this compound.

  • Perform stability studies by analyzing samples at different time points and under different storage conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound in plant extracts.

Issue 1: Poor Peak Shape or Resolution in HPLC

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic analytes.
Column Overload Reduce the injection volume or dilute the sample.
Contaminated Guard Column or Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

Issue 2: Low or No Recovery of this compound

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. Test different solvents (e.g., methanol, ethanol (B145695), acetonitrile, and their aqueous mixtures) and extraction techniques (e.g., ultrasonication, maceration, microwave-assisted extraction).[6] For glucosinolates like this compound, aqueous ethanol (e.g., 60-80%) is often effective.[5]
Degradation of this compound Ensure proper storage and handling of samples as described in the stability FAQ. Avoid high temperatures and exposure to light during extraction and processing.
Poor Solubility Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, you may need to adjust the solvent used to reconstitute the dried extract.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Step
Matrix Effects Matrix components can suppress or enhance the analyte signal in LC-MS/MS. Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank plant extract that has undergone the same extraction and clean-up procedure. This helps to compensate for matrix effects.
Inconsistent Sample Preparation Ensure uniformity in all sample preparation steps, including weighing, extraction time, and solvent volumes.
Instrument Variability Check the performance of the HPLC or LC-MS/MS system. Run a system suitability test before each batch of samples to ensure consistent performance.

Experimental Protocols

Extraction of this compound from Radish Seeds

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Grind dried radish seeds into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered seeds into a centrifuge tube.

    • Add 10 mL of 70% ethanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath at 70°C for 30 minutes.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 70% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

HPLC-UV Method for this compound Quantification

This is a representative HPLC-UV method based on the analysis of similar compounds and should be optimized for this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (A) and water with 0.1% formic acid (B). A starting gradient could be 10% A, increasing to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound (requires determination by UV scan of a pure standard).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables provide representative validation parameters for the quantification of compounds structurally similar to this compound in plant extracts. These values can serve as a benchmark for your own method validation.

Table 1: HPLC-UV Method Validation Parameters for a Similar Compound (Sinigrin)

ParameterResult
Linearity Range (µg/mL) 50 - 800
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 98.63 - 98.71
Precision (RSD %) Intra-day: 1.43, Inter-day: 0.94
LOD (µg/mL) Not Reported
LOQ (µg/mL) Not Reported

Data adapted from a study on sinigrin (B192396) quantification in Raphanus sativus roots.[1]

Table 2: HPLC-UV Method Validation Parameters for Similar Compounds (Sulforaphene and Sulforaphane)

ParameterSulforaphene (B1682523)Sulforaphane (B1684495)
Linearity Range (µg/mL) Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) 96.83 - 101.1796.83 - 101.17
Precision (RSD %) Not ReportedNot Reported
LOD (µg/mL) 0.340.36
LOQ (µg/mL) 1.021.08

Data adapted from a study on sulforaphene and sulforaphane quantification in Raphanus sativus L. var. caudatus Alef extracts.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Data Processing PlantMaterial Plant Material (e.g., Radish Seeds) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC or LC-MS/MS Analysis Reconstitution->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Validation Method Validation (Linearity, Accuracy, Precision, etc.) PeakIntegration->Validation FinalReport Final Report Validation->FinalReport

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_peak Poor Peak Shape/Resolution cluster_recovery Low/No Recovery cluster_reproducibility Poor Reproducibility Start Analytical Issue Encountered CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase OptimizeExtraction Optimize Extraction Protocol Start->OptimizeExtraction UseMatrixMatched Use Matrix-Matched Standards Start->UseMatrixMatched CheckColumn Check/Replace Column CheckMobilePhase->CheckColumn CheckSamplePrep Improve Sample Clean-up CheckColumn->CheckSamplePrep CheckStability Assess Analyte Stability OptimizeExtraction->CheckStability CheckSolubility Verify Sample Solubility CheckStability->CheckSolubility StandardizePrep Standardize Sample Preparation UseMatrixMatched->StandardizePrep SystemSuitability Perform System Suitability Test StandardizePrep->SystemSuitability

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Raphanatin (Sulforaphene) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects during the analysis of Raphanatin (Sulforaphene) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound, also known as Sulforaphene, is an isothiocyanate found in radish seeds (Raphanus sativus), broccoli, and red cabbage.[1] Its analysis by ESI-MS can be challenging due to its reactive nature and susceptibility to ion suppression, particularly in complex biological or plant-based matrices.

Q2: What are the common causes of ion suppression for this compound in ESI-MS?

A2: Ion suppression for this compound often stems from co-eluting matrix components that compete for ionization in the ESI source.[2] Common interfering substances in plant extracts and biological samples include salts, phospholipids, proteins, and other small molecules.[3][4] These components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which hinders the efficient transfer of this compound ions into the gas phase.[2][5]

Q3: Should I use positive or negative ion mode for this compound analysis?

A3: Both positive and negative ion modes have been used for the analysis of isothiocyanates and their metabolites.[6][7][8] The optimal mode can be compound- and matrix-dependent. It is recommended to test both modes during method development. Positive ion mode often relies on protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).[9][10] Negative ion mode may involve deprotonation or the formation of adducts with anions like formate (B1220265) ([M+HCOO]⁻).

Q4: What is in-source fragmentation and how can it affect this compound analysis?

A4: In-source fragmentation is the breakdown of an analyte within the ion source before it reaches the mass analyzer.[11][12][13] Isothiocyanates can be susceptible to this, potentially leading to a decreased signal of the precursor ion and the appearance of unexpected fragment ions. This can complicate quantification and identification. Optimizing source parameters like declustering potential or fragmentor voltage can help minimize in-source fragmentation.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.

Problem: Low or no this compound signal in my sample compared to the standard.

Possible Cause Suggested Solution
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[6][14] For biological fluids, consider protein precipitation followed by SPE. 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[15] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions of significant ion suppression.[16]
Suboptimal Ionization 1. Evaluate Both Ionization Modes: Analyze your sample in both positive and negative ESI modes to determine which provides a better response for this compound in your specific matrix.[8] 2. Optimize Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[17] 3. Consider Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 10 mM ammonium formate) can improve ionization efficiency.[18]
Analyte Degradation 1. Check Sample Stability: Isothiocyanates can be unstable. Ensure proper storage conditions for your samples and standards. 2. Use Appropriate Extraction Solvents: The choice of extraction solvent can impact the stability of this compound. Evaluate different solvents to ensure the analyte remains intact during extraction.[19]

Problem: Poor reproducibility of this compound signal between injections.

Possible Cause Suggested Solution
Inconsistent Matrix Effects 1. Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.[12] If unavailable, a structurally similar compound that co-elutes with this compound can be used. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to account for consistent matrix effects.
Carryover 1. Optimize Wash Steps: Ensure the autosampler wash procedure is effective at removing any residual this compound between injections. 2. Check for Contamination: Clean the LC system, including the column and injector, to remove any potential sources of contamination.[4]
LC System Instability 1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection, especially when using gradient elution.[20] 2. Check for Leaks: Inspect the LC system for any leaks that could cause fluctuations in flow rate and retention time.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound from Plant Material (e.g., Radish Seeds)
  • Grinding: Grind the plant material into a fine powder.

  • Extraction:

    • Add 10 mL of 80% methanol (B129727) to 1 g of the powdered sample.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[3]

    • Alternatively, macerate the sample with the extraction solvent.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the filtered plant extract or pre-treated biological sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: LC-MS/MS Method for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate[18]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive and/or Negative (to be optimized)

  • Key MS Parameters (starting points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Pressure: 35-45 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • MRM Transitions: To be determined by infusing a this compound standard.

Quantitative Data Summary

Parameter Sulforaphane (this compound) in Honey[6] Sulforaphane and Metabolites in Biological Samples[21]
LC Column Synergi™ HydroAgilent ZORBAX Eclipse Plus C18
Mobile Phase 0.02M ammonium formate in water and acetonitrile0.1% formic acid in water and acetonitrile
LOD < 0.8 µg/kg0.03 µg/L
LOQ < 2.6 µg/kg0.06 µg/L
Recovery 92% - 99%≥85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Sample (Plant or Biological Matrix) extraction Extraction (e.g., Ultrasonic with 80% Methanol) start->extraction cleanup Cleanup (e.g., SPE or Protein Precipitation) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column, Gradient Elution) reconstitution->lc_separation esi_ionization ESI Ionization (Positive/Negative Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Troubleshooting Paths start Low or Inconsistent This compound Signal check_system Check LC-MS System Suitability (e.g., with a standard) start->check_system system_ok System OK? check_system->system_ok improve_sample_prep Improve Sample Prep - Enhance Cleanup (SPE) - Dilute Sample system_ok->improve_sample_prep Yes fix_system Troubleshoot LC-MS Hardware system_ok->fix_system No optimize_chromatography Optimize Chromatography - Adjust Gradient - Change Column improve_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters - Test Ionization Modes - Adjust Source Settings optimize_chromatography->optimize_ms

References

Technical Support Center: Optimizing Chromatographic Conditions for Raphanatin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the chromatographic separation of raphanatin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound separation using HPLC?

A typical and effective starting point for the analysis of flavonoids like this compound is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1] A C18 column is the most commonly used stationary phase for separating flavonoids due to their varying polarities.[1][2] For the mobile phase, a gradient elution using acetonitrile (B52724) and acidified water is recommended to achieve a good separation.[1][3]

Q2: Which stationary phase (column) is best suited for this compound separation?

A reverse-phase C18 column is highly effective and widely used for the chromatographic separation of flavonoids, including this compound.[1][2] These columns consist of silica (B1680970) particles bonded with long-chain hydrocarbons, which separate compounds based on their hydrophobicity.[2] To enhance peak efficiency and resolution, especially in complex samples, using a column with a smaller particle size (e.g., 5 µm or less) is beneficial.[1][2]

Q3: What is the recommended mobile phase composition for this compound analysis?

A gradient mobile phase is generally necessary for the effective separation of multiple flavonoids in a single run.[3] The mobile phase typically consists of two solvents:

  • Solvent A: Water, usually acidified with a small amount of an acid like formic acid (0.1%), acetic acid (0.1% - 1%), or trifluoroacetic acid (TFA) (0.05%).[1][2] The acid helps to protonate silanol (B1196071) groups on the stationary phase, which in turn reduces peak tailing and improves peak shape.[1]

  • Solvent B: An organic solvent such as acetonitrile or methanol (B129727).[1][3] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[1]

A common gradient starts with a lower percentage of Solvent B, which is gradually increased during the run to elute more hydrophobic compounds like this compound.[1]

Q4: What is the optimal detection wavelength for this compound?

Flavonoids, including this compound, exhibit strong UV absorbance. For general flavonoid profiling, detection is often performed at 360 nm or 370 nm.[1] To determine the optimal wavelength for this compound specifically, it is recommended to obtain a UV spectrum of a pure standard. The wavelength of maximum absorbance (λmax) should be selected for the highest sensitivity.

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-eluting Peaks
Possible Cause Solution
Inadequate column length or diameter.Switch to a longer or narrower column to enhance separation.[4]
Flow rate is too high.Optimize the flow rate based on column specifications. Slower flow rates can improve resolution, but may extend run times.[4][5]
Inappropriate mobile phase composition.Adjust the solvent ratios or switch the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[6] Employing a gradient elution can significantly improve the resolution of complex mixtures.[6]
Column temperature fluctuations.Use a column oven to maintain a stable temperature (e.g., 30 °C) for reproducible retention times.[1]
Column overloading.Reduce the sample injection volume. Start with a smaller amount and gradually increase to find the optimal volume.[4]
Problem 2: Peak Tailing
Possible Cause Solution
Secondary interactions with residual silanol groups on the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1] Using a high-purity, end-capped C18 column can also minimize these interactions.[1]
Column contamination or degradation.Use a guard column to protect the analytical column.[1] If the column is contaminated, follow the manufacturer's instructions for cleaning.
Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[7]
Problem 3: Broad or Split Peaks
Possible Cause Solution
Contamination at the head of the column or a partially blocked frit.Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[1] A guard column will also help protect the analytical column.[1]
Column void.Replace the column. Avoid sudden pressure shocks and operate within the recommended pH and pressure limits for the column.
Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[4]

Experimental Protocols

Recommended RP-HPLC Method for this compound Separation

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation.

Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Program Start at 10-20% B, increase linearly to 70-80% B over 20-40 min[1]
Flow Rate 0.7 - 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 360 nm or 370 nm (or λmax of this compound)[1]
Injection Volume 10 - 20 µL[1]
Column Chromatography for Preliminary Purification

For a preliminary, larger-scale purification of this compound from a crude extract, column chromatography can be employed.[8]

Parameter Recommendation
Stationary Phase Silica gel or C18 reversed-phase silica[9]
Mobile Phase (Eluent) A solvent system with varying polarity. For normal phase (silica gel), a gradient of increasing polarity (e.g., hexane-ethyl acetate) is common. For reversed-phase, a gradient of decreasing polarity (e.g., water-methanol or water-acetonitrile) is used.
Column Preparation The column can be prepared using a dry or wet packing method.[8] A layer of sand at the top can protect the stationary phase.[8]
Sample Loading The sample should be dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.[10]
Elution and Fraction Collection The eluent is passed through the column, and fractions are collected sequentially.[8] The composition of the eluent can be changed stepwise or as a continuous gradient to elute compounds with different polarities.
Monitoring The separation can be monitored by Thin-Layer Chromatography (TLC) of the collected fractions.[8]

Visualized Workflows

Troubleshooting_Poor_Resolution Start Poor Peak Resolution CheckFlowRate Is Flow Rate Optimized? Start->CheckFlowRate AdjustFlowRate Decrease Flow Rate CheckFlowRate->AdjustFlowRate No CheckMobilePhase Is Mobile Phase Composition Optimal? CheckFlowRate->CheckMobilePhase Yes AdjustFlowRate->CheckMobilePhase AdjustMobilePhase Modify Gradient or Solvent Strength CheckMobilePhase->AdjustMobilePhase No CheckColumn Is Column Appropriate? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->CheckColumn ChangeColumn Use Longer/Narrower Column or Smaller Particle Size CheckColumn->ChangeColumn No End Resolution Improved CheckColumn->End Yes ChangeColumn->End

Caption: Troubleshooting workflow for poor peak resolution.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckMobilePhasepH Is Mobile Phase pH Appropriate? Start->CheckMobilePhasepH AddAcidModifier Add 0.1% Formic Acid or Acetic Acid CheckMobilePhasepH->AddAcidModifier No CheckColumnHealth Is Column Contaminated or Degraded? CheckMobilePhasepH->CheckColumnHealth Yes AddAcidModifier->CheckColumnHealth CleanOrReplaceColumn Clean Column or Use Guard Column CheckColumnHealth->CleanOrReplaceColumn Yes ConsiderColumnType Is an End-Capped Column Being Used? CheckColumnHealth->ConsiderColumnType No CleanOrReplaceColumn->ConsiderColumnType SwitchToHighPurityColumn Switch to a High-Purity, End-Capped C18 Column ConsiderColumnType->SwitchToHighPurityColumn No End Peak Shape Improved ConsiderColumnType->End Yes SwitchToHighPurityColumn->End

Caption: Troubleshooting workflow for peak tailing.

References

Troubleshooting poor recovery of Raphanatin during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Raphanatin purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction and purification of this compound, a purine (B94841) derivative found in plants such as radish (Raphanus sativus).

Frequently Asked Questions (FAQs)

Q1: My overall recovery of this compound is significantly lower than expected. What are the potential causes?

A1: Poor recovery of this compound can stem from several factors throughout the purification process. Key areas to investigate include:

  • Suboptimal Extraction: The initial extraction from the plant material may be inefficient. This could be due to the use of an inappropriate solvent, an incorrect solvent-to-solid ratio, or non-optimal extraction time and temperature.

  • Degradation of this compound: As a purine derivative, this compound may be susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH levels, and exposure to light can lead to the breakdown of the molecule, thus reducing the final yield.

  • Losses During Purification Steps: Significant amounts of this compound can be lost during various purification stages, such as liquid-liquid extraction, precipitation, and chromatography. This can be due to incomplete phase separation, co-precipitation with impurities, or irreversible binding to chromatographic resins.

Q2: I am observing a significant loss of this compound during the chromatography step. What could be the issue?

A2: Loss of the target compound during chromatography is a common challenge in natural product purification. For this compound, particularly when using ion-exchange chromatography with a resin like DEAE-cellulose, consider the following:

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffers used for binding and elution are critical. If the pH of the loading buffer is not optimal for this compound to carry the appropriate charge, it will not bind effectively to the ion-exchange resin and will be lost in the flow-through. Conversely, if the elution buffer is not strong enough (in terms of ionic strength or pH), this compound may not be completely eluted from the column.

  • Irreversible Adsorption: this compound might bind too strongly to the stationary phase, leading to incomplete elution. This can be a problem if the interaction between the molecule and the resin is not solely based on ionic interactions but also involves other forces like hydrophobic interactions.

  • Column Overloading: Exceeding the binding capacity of the chromatography column can lead to the loss of this compound in the flow-through.

  • Co-elution with Impurities: If the chromatographic separation is not optimized, this compound may elute along with other impurities. This can lead to the pooling of impure fractions and subsequent discarding of fractions that still contain a substantial amount of the target compound to achieve the desired purity.

Q3: How do pH and temperature affect the stability of this compound during purification?

  • pH: Purine derivatives can be susceptible to hydrolysis, particularly at acidic or alkaline pH. It is generally advisable to work within a pH range that ensures the stability of the glycosidic bonds and the purine ring structure. The optimal pH for stability needs to be determined experimentally, but starting with a near-neutral pH (around 6.5-7.5) is a reasonable approach.

  • Temperature: Elevated temperatures can accelerate the degradation of many natural products, including this compound. It is recommended to perform extraction and purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize thermal degradation. Steps involving solvent evaporation should be carried out under reduced pressure to keep the temperature low.

Troubleshooting Guides

Issue 1: Poor Recovery After Initial Extraction

Possible Causes and Solutions

Possible CauseRecommended Action
Inefficient Solvent Extraction Optimize the extraction solvent. For purine glycosides, polar solvents like methanol (B129727) or ethanol, often mixed with water, are effective.[1] Consider sequential extraction with solvents of increasing polarity to remove interfering compounds.
Degradation During Extraction Perform extractions at a controlled, low temperature (e.g., 4°C or room temperature) to minimize thermal degradation. Protect the extraction mixture from light by using amber glassware or covering the extraction vessel.
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration and extraction.
Issue 2: Low Yield After Chromatographic Purification (DEAE-Cellulose)

Possible Causes and Solutions

Possible CauseRecommended Action
Poor Binding to Resin Ensure the pH of the loading buffer is at least 1 pH unit above the pKa of this compound to ensure it is negatively charged and binds to the anionic DEAE-cellulose resin.[2] The ionic strength of the loading buffer should be low to facilitate binding.
Incomplete Elution Use a salt gradient (e.g., 0-1 M NaCl) for elution to ensure all bound this compound is recovered.[3] Alternatively, a pH gradient can be used to alter the charge of this compound and facilitate its elution.[2]
Column Overloading Determine the binding capacity of your DEAE-cellulose column for this compound and ensure you are not exceeding it. Reduce the amount of crude extract loaded onto the column.
Irreversible Binding If strong hydrophobic interactions are suspected, consider adding a small percentage of a non-polar organic solvent to the elution buffer to disrupt these interactions.

Experimental Protocols

Protocol 1: Extraction of this compound from Radish Seeds

This protocol is a general guideline and may require optimization based on the specific plant material and desired scale.

  • Sample Preparation: Grind dried radish seeds (Raphanus sativus) into a fine powder.

  • Extraction:

    • Macerate the seed powder in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture through cheesecloth and then through filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. This compound, being a polar glycoside, is expected to remain in the aqueous phase.

  • Concentration: Concentrate the aqueous phase under reduced pressure to yield a this compound-enriched extract.

Protocol 2: Purification of this compound using DEAE-Cellulose Chromatography
  • Resin Preparation:

    • Swell the DEAE-cellulose resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5) according to the manufacturer's instructions.

    • Pack the column with the prepared resin.

  • Column Equilibration: Equilibrate the column by washing with at least 5 column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.

  • Sample Loading:

    • Dissolve the this compound-enriched extract from Protocol 1 in the starting buffer.

    • Filter the sample through a 0.45 µm filter.

    • Load the filtered sample onto the equilibrated DEAE-cellulose column at a low flow rate.

  • Washing: Wash the column with the starting buffer until the absorbance at 260 nm (characteristic for purines) returns to baseline, indicating that all unbound compounds have been removed.

  • Elution:

    • Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

    • Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Pool the pure fractions and desalt if necessary.

  • Lyophilization: Lyophilize the purified this compound solution to obtain a solid powder.

Visualizations

Logical Flow for Troubleshooting Poor this compound Recovery

Troubleshooting_Poor_Recovery cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues cluster_stability Stability Issues Start Start: Poor this compound Recovery Check_Extraction Step 1: Evaluate Extraction Efficiency Start->Check_Extraction Check_Chromatography Step 2: Analyze Chromatographic Performance Check_Extraction->Check_Chromatography Inefficient_Solvent Inefficient Solvent? Check_Extraction->Inefficient_Solvent Is recovery low after initial extraction? Degradation_Extraction Degradation during Extraction? Check_Extraction->Degradation_Extraction Check_Stability Step 3: Assess this compound Stability Check_Chromatography->Check_Stability Poor_Binding Poor Binding to Resin? Check_Chromatography->Poor_Binding Is this compound in flow-through? Incomplete_Elution Incomplete Elution? Check_Chromatography->Incomplete_Elution Is recovery low after elution? Column_Overload Column Overloading? Check_Chromatography->Column_Overload High_Temp High Temperature Exposure? Check_Stability->High_Temp Are degradation products observed? Extreme_pH Extreme pH Exposure? Check_Stability->Extreme_pH Solution_Extraction Optimize Extraction Protocol (Solvent, Temp, Time) Solution_Chromatography Optimize Chromatography (Buffer pH, Ionic Strength, Gradient) Solution_Stability Control Temperature and pH (Work at 4°C, Use appropriate buffers) Inefficient_Solvent->Solution_Extraction Degradation_Extraction->Solution_Stability Poor_Binding->Solution_Chromatography Incomplete_Elution->Solution_Chromatography Column_Overload->Solution_Chromatography High_Temp->Solution_Stability Extreme_pH->Solution_Stability

Caption: Troubleshooting workflow for poor this compound recovery.

Experimental Workflow for this compound Purification

Raphanatin_Purification_Workflow Start Start: Radish Seeds Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation (Crude Extract) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning Concentration2 Aqueous Phase Concentration (Enriched Extract) Partitioning->Concentration2 Chromatography DEAE-Cellulose Chromatography Concentration2->Chromatography Elution Gradient Elution Chromatography->Elution Analysis Fraction Analysis (TLC/HPLC) Elution->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization End Purified this compound Lyophilization->End

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Quantitative Analysis of Rhinacanthins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of rhinacanthins (herein referred to as Raphanatin, as per the user's terminology). The information provided is based on established analytical methods and general chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantitative analysis of rhinacanthins, particularly focusing on calibration curve problems.

Q1: My calibration curve for rhinacanthin analysis is not linear. What are the possible causes and solutions?

A non-linear calibration curve can stem from several factors, from sample preparation to instrument issues. A common reason for non-linearity at higher concentrations is detector saturation.

Troubleshooting Steps:

  • Concentration Range: Ensure your calibration standards are within the linear range of the detector. For rhinacanthins, a validated linear range has been established. If you are exceeding this, dilute your standards.

  • Standard Preparation: Re-prepare your standard solutions. Inaccurate dilutions, especially serial dilutions, can introduce significant errors. It is advisable to prepare each standard independently from a stock solution.

  • Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion and affect linearity. Whenever possible, dissolve your standards and samples in the initial mobile phase.

  • Analyte Stability: Rhinacanthins can be unstable under certain conditions. Ensure your standards are fresh and have been stored correctly (protected from light and at an appropriate pH and temperature).[1]

  • Detector Settings: Verify that the detector wavelength is set correctly (e.g., 254 nm for rhinacanthins) and that the lamp has sufficient energy.[2]

Q2: I'm observing significant variability in the peak areas of my replicate injections. What should I investigate?

Peak area variability is a common issue in HPLC analysis and can be attributed to several factors related to the instrument and the sample itself.

Troubleshooting Steps:

  • Injector and Autosampler: Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. Leaks in the injector seals or fittings can also lead to variable injection volumes.

  • Pump Performance: Inconsistent flow from the pump can lead to fluctuations in peak areas. Check for pressure fluctuations and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles from entering the pump.

  • Sample Stability: As mentioned previously, rhinacanthin stability can be a factor.[1] If the sample degrades in the autosampler vial over the course of the analytical run, you will observe decreasing peak areas. Consider using a temperature-controlled autosampler.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Insufficient equilibration can lead to drifting retention times and variable peak areas.

Q3: My rhinacanthin peak is showing tailing. How can I improve the peak shape?

Peak tailing can compromise resolution and lead to inaccurate integration, affecting the reliability of your calibration curve.

Troubleshooting Steps:

  • Column Condition: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. While the validated method for rhinacanthins uses an acidic mobile phase, ensure the pH is consistent and appropriate for your specific column.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can cause secondary interactions with analytes. Using a well-end-capped column or adding a competitive base to the mobile phase can sometimes mitigate this.

Q4: My retention times are shifting during the analytical run. What could be the cause?

Retention time stability is crucial for accurate peak identification and integration.

Troubleshooting Steps:

  • Mobile Phase Composition: Inconsistent mobile phase composition, either due to improper mixing or evaporation of a volatile component, can cause retention time drift. Prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Column Temperature: Fluctuations in column temperature will affect retention times. Using a column oven is highly recommended to maintain a stable temperature.

  • Pump Issues: As with peak area variability, inconsistent pump performance can lead to shifting retention times. Check for leaks and pressure fluctuations.

  • Column Equilibration: As mentioned before, ensure the column is fully equilibrated before analysis.

Quantitative Data Summary

The following table summarizes the key parameters from a validated RP-HPLC method for the simultaneous determination of Rhinacanthin-C, Rhinacanthin-D, and Rhinacanthin-N.[3]

ParameterRhinacanthin-CRhinacanthin-DRhinacanthin-N
Linearity Range (µg/mL) 12.6 - 201.03.1 - 51.03.1 - 51.0
Correlation Coefficient (r²) ≥ 0.9999≥ 0.9999≥ 0.9999
Recovery (%) 94.3 - 100.994.3 - 100.994.3 - 100.9
Limit of Detection (LOD) (µg/mL) 0.750.750.75
Limit of Quantitation (LOQ) (µg/mL) 3.03.03.0

Experimental Protocols

Validated RP-HPLC Method for Rhinacanthin Analysis[3]
  • Column: TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm i.d.)

  • Mobile Phase: Methanol and 5% aqueous acetic acid (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Sample Preparation from Rhinacanthus nasutus Leaves[2]
  • Dry the leaves of Rhinacanthus nasutus in a hot air oven at 50°C.

  • Weigh 100 mg of the dried leaf powder and extract with 20 mL of ethyl acetate (B1210297) under reflux for 1 hour.

  • Filter the extract and concentrate it under reduced pressure.

  • Reconstitute the sample in 10 mL of methanol.

  • Analyze immediately to prevent potential chemical alterations.

Visualizations

Experimental Workflow for Rhinacanthin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Rhinacanthus nasutus Leaves drying Drying (50°C) sample->drying extraction Ethyl Acetate Extraction (Reflux) drying->extraction concentration Concentration extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Rhinacanthins calibration->quantification

Caption: Workflow for the quantitative analysis of rhinacanthins.

Troubleshooting Logic for Calibration Curve Non-Linearity

troubleshooting_workflow start Start: Non-Linear Calibration Curve check_concentration Is the highest standard within the linear range? start->check_concentration dilute_standards Dilute standards and re-run calibration check_concentration->dilute_standards No check_preparation Were standards prepared independently? check_concentration->check_preparation Yes end_good Problem Resolved dilute_standards->end_good reprepare_standards Prepare fresh standards independently check_preparation->reprepare_standards No check_solvent Is the sample solvent compatible with the mobile phase? check_preparation->check_solvent Yes reprepare_standards->end_good change_solvent Dissolve standards in the mobile phase check_solvent->change_solvent No check_stability Are the standards fresh and properly stored? check_solvent->check_stability Yes change_solvent->end_good use_fresh_standards Use freshly prepared standards check_stability->use_fresh_standards No check_detector Are detector settings correct? check_stability->check_detector Yes use_fresh_standards->end_good verify_detector Verify wavelength and lamp energy check_detector->verify_detector No end_bad Consult Instrument Manual or Service Engineer check_detector->end_bad Yes verify_detector->end_good

Caption: Decision tree for troubleshooting non-linear calibration curves.

Signaling Pathways

Current research indicates that rhinacanthins, particularly Rhinacanthin-C, exhibit neuroprotective effects.[4][5] These effects are associated with the modulation of pathways involving ERK, CHOP, and LC3B, which are related to cellular stress and autophagy.[4][5] The precise signaling cascades are a subject of ongoing research.

signaling_pathway rhinacanthin_c Rhinacanthin-C erk ERK Pathway rhinacanthin_c->erk chop CHOP Pathway (ER Stress) rhinacanthin_c->chop lc3b LC3B Pathway (Autophagy) rhinacanthin_c->lc3b cellular_stress Cellular Stress (e.g., Glutamate Toxicity) cellular_stress->erk cellular_stress->chop cellular_stress->lc3b neuroprotection Neuroprotection erk->neuroprotection chop->neuroprotection lc3b->neuroprotection

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Raphanatin and Zeatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Raphanatin (zeatin-7-glucoside) and its parent compound, zeatin. While zeatin is a well-established, highly active cytokinin, the biological role of its metabolite, this compound, has been a subject of evolving research. This document synthesizes experimental data to objectively compare their performance in key biological assays, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data from various bioassays comparing the biological activity of this compound (trans-zeatin-7-glucoside, tZ7G) and trans-zeatin (B1683218) (tZ).

Biological AssayTest SystemParameter Measuredtrans-Zeatin (tZ) ActivityThis compound (tZ7G) ActivityReference
Senescence Delay Detached Arabidopsis thaliana cotyledonsChlorophyll (B73375) RetentionSignificant chlorophyll retention at 1µM.[1]Similar chlorophyll retention to tZ at 1µM.[1] Effective at concentrations as low as 1nM.[1][1]
Root Elongation Inhibition Arabidopsis thaliana seedlingsPrimary Root GrowthSignificant inhibition of root elongation.No significant effect on root elongation.[1][2][1][2]
Shoot Regeneration Arabidopsis thaliana hypocotylsCallus Weight and Shoot FormationSignificantly higher callus weight and shoot initiation.[1][3]Modest or mild promotion of shoot initiation, significantly less than tZ.[1][3][1][3]
Defense Against Pathogens Tobacco (Nicotiana tabacum) infected with Pseudomonas syringaeSymptom Development and Pathogen GrowthStrong suppression of disease symptoms and significant restriction of pathogen proliferation.[4]Weaker suppression of symptoms compared to tZ and no significant restriction of pathogen proliferation.[4][4]
Tobacco Callus Bioassay Nicotiana tabacum callus tissueCallus Growth (Fresh Weight)Promotes cell division and callus growth.[5][6]Historically considered to have weak or no activity.[7][5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Detached Leaf Senescence Assay

This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.[1][5][8]

Materials:

  • Arabidopsis thaliana seedlings (e.g., 12 days after germination).

  • 3mM MES buffer (pH 5.7).

  • trans-Zeatin (tZ) and this compound (tZ7G) stock solutions.

  • DMSO (solvent control).

  • Petri dishes.

  • Spectrophotometer.

  • 80% acetone.

Procedure:

  • Excise cotyledons from healthy, uniformly grown Arabidopsis seedlings.

  • Float the cotyledons, abaxial side down, in Petri dishes containing 3mM MES buffer.

  • Supplement the buffer with the desired concentrations of tZ or tZ7G (e.g., 1µM). Include a DMSO control (typically 0.1%).

  • Incubate the Petri dishes in complete darkness for a period of 6 days to induce senescence.

  • After the incubation period, extract chlorophyll from the cotyledons by immersing them in a known volume of 80% acetone.[9]

  • Quantify the chlorophyll content spectrophotometrically by measuring the absorbance at 665 nm.[8]

  • Compare the chlorophyll content of hormone-treated cotyledons to the DMSO control.

Root Elongation Inhibition Assay

This assay measures the inhibitory effect of cytokinins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds.

  • Murashige and Skoog (MS) medium with 1% sucrose.

  • trans-Zeatin (tZ) and this compound (tZ7G) stock solutions.

  • DMSO (solvent control).

  • Petri dishes.

  • Ruler or imaging system for root measurement.

Procedure:

  • Sterilize and germinate Arabidopsis seeds on standard MS medium.

  • After a set period of growth (e.g., 4 days after germination), transfer seedlings to new MS plates supplemented with 1µM of tZ, tZ7G, or a 0.1% DMSO control.

  • Place the plates vertically to allow for root growth along the surface of the agar.

  • Measure the initial root length at the time of transfer.

  • After a further incubation period (e.g., 5 days), measure the final root length.

  • Calculate the root growth since the transfer and compare the growth of hormone-treated roots to the control.

Tobacco Callus Bioassay

This classic bioassay evaluates the ability of cytokinins to stimulate cell division and growth in undifferentiated plant cells.[5][6]

Materials:

  • Tobacco (Nicotiana tabacum) callus tissue.

  • Callus induction medium (e.g., MS medium with specific vitamins and hormones).[10][11]

  • trans-Zeatin (tZ) and this compound (tZ7G) at various concentrations.

  • Sterile culture vessels.

Procedure:

  • Prepare tobacco callus from sterile leaf explants on a suitable initiation medium.

  • Subculture the established callus to fresh medium to ensure vigorous growth.

  • Transfer small, uniform pieces of callus to the experimental medium containing different concentrations of tZ or tZ7G. A control medium lacking cytokinins should be included.

  • Incubate the cultures under controlled conditions (e.g., 25°C in the dark).

  • After a defined period (e.g., 3-4 weeks), measure the fresh weight of the callus tissue to determine the extent of growth promotion.

Signaling Pathways and Mechanisms of Action

The canonical cytokinin signaling pathway is initiated by the binding of active cytokinins to histidine kinase receptors in the cell membrane.[12][13][14][15] This binding triggers a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.[16]

Experimental Workflow for Cytokinin Bioassays

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Select Bioassay (e.g., Senescence, Root Growth) prep_solutions Prepare Hormone Solutions (tZ, tZ7G, Control) start->prep_solutions prep_plant_material Prepare Plant Material (e.g., Seedlings, Callus) start->prep_plant_material treatment Apply Treatments prep_solutions->treatment prep_plant_material->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure Biological Response (e.g., Chlorophyll, Root Length) incubation->measurement data_analysis Statistical Analysis measurement->data_analysis conclusion Compare Activities data_analysis->conclusion

Caption: A generalized workflow for comparing the biological activity of cytokinins.

While trans-zeatin directly and strongly activates this pathway, the mechanism of action for this compound is less direct. It is generally considered that N-glucosides like this compound are biologically inactive because they cannot efficiently bind to cytokinin receptors.[17] However, recent studies suggest that this compound's activity in certain bioassays, such as senescence, may be due to its in vivo conversion back to the active trans-zeatin form.[17][18]

Cytokinin Signaling Pathway

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor AHK Receptor ahp AHP receptor->ahp Phosphorylates arr_b Type-B ARR (Inactive) ahp->arr_b Phosphorylates arr_b_active Type-B ARR (Active) gene_expression Cytokinin-Responsive Gene Expression arr_b_active->gene_expression Activates arr_a Type-A ARR (Negative Regulator) gene_expression->arr_a Induces arr_a->receptor arr_a->ahp Inhibits zeatin trans-Zeatin zeatin->receptor Binds This compound This compound (tZ7G) conversion Metabolic Conversion This compound->conversion May be converted to tZ conversion->zeatin

Caption: The cytokinin signaling pathway and the putative role of this compound.

References

Unveiling the Arsenal: A Comparative Guide to Raphanus sativus Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of plants is paramount for developing novel therapeutic and crop protection strategies. This guide provides a comprehensive comparison of the key defense compounds found in Raphanus sativus (radish), with a focus on defensins and glucosinolates, colloquially, though imprecisely, sometimes referred to as "Raphanatin." We delve into their performance against pathogens and herbivores, supported by experimental data, detailed methodologies, and visual pathways to elucidate their roles in plant immunity.

The primary defense compounds in radish are not a single entity named "this compound," but rather a sophisticated combination of antimicrobial peptides, particularly defensins like RsAFP1 and RsAFP2, and a class of secondary metabolites known as glucosinolates. This guide will objectively compare these two major classes of defense molecules, providing a clearer understanding of their individual and potentially synergistic contributions to the plant's defense arsenal.

Performance Comparison of Radish Defense Compounds

The efficacy of Raphanus sativus defensins and glucosinolate-derived isothiocyanates against various fungal pathogens is summarized below. These tables highlight the quantitative differences in their antimicrobial activity.

Table 1: Antifungal Activity of Raphanus sativus Defensins (RsAFP1 & RsAFP2)

CompoundTarget OrganismIC50 (μg/mL)MIC (μg/mL)Reference
RsAFP1 Fusarium culmorum-20[1]
Aspergillus fumigatus-2.5[1]
Candida albicans>100>100[1]
RsAFP2 Fusarium culmorum-0.6[1]
Aspergillus fumigatus-1.25[1]
Candida albicans2.5 - 10-[1]
Fusarium oxysporum0.8-[2]
Botrytis cinerea2.5-[2]

Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of antifungal potency. Lower values indicate higher efficacy.

Table 2: Antifungal Activity of Isothiocyanates (Derived from Glucosinolates)

CompoundTarget OrganismIC50 (mM)MIC (mM)Reference
Allyl isothiocyanate Alternaria brassicicola2.9-[3]
Benzyl isothiocyanate Alternaria brassicicola6.0-[3]
Phenethyl isothiocyanate Alternaria brassicicola4.2-[3]
Various Isothiocyanates Botrytis cinerea-Varies[4]

Note: The concentrations for isothiocyanates are generally higher than for defensins, suggesting defensins may be more potent on a molar basis against certain fungi. However, the concentration of isothiocyanates released upon tissue damage can be very high locally.

Mechanisms of Action: A Tale of Two Defenses

The defensive strategies of defensins and glucosinolates are fundamentally different, providing the plant with a multi-pronged approach to protection.

Radish Defensins (RsAFP1 and RsAFP2): Targeting Fungal Membranes

Radish defensins, particularly the well-studied RsAFP2, exhibit potent antifungal activity. Their primary mode of action involves a sophisticated interaction with the fungal cell membrane.

  • Binding to Glucosylceramides: RsAFP2 specifically binds to glucosylceramides (GlcCer), a class of sphingolipids present in the fungal cell membrane. This interaction is crucial for its antifungal activity.[5][6][7]

  • Induction of Reactive Oxygen Species (ROS): Following binding to GlcCer, RsAFP2 triggers an intracellular signaling cascade within the fungal cell, leading to the production of reactive oxygen species (ROS).[5][8]

  • Cell Death: The accumulation of ROS induces oxidative stress, ultimately leading to fungal cell death.[5]

This targeted mechanism makes radish defensins highly effective against a range of fungal pathogens.

Glucosinolates: The "Mustard Oil Bomb"

Glucosinolates are sulfur-containing compounds that are stored separately from the enzyme myrosinase within the plant cell. Upon tissue damage, such as from herbivore feeding or pathogen attack, the two components come into contact, initiating a rapid chemical defense.

  • Hydrolysis: Myrosinase hydrolyzes glucosinolates into unstable intermediates.

  • Formation of Isothiocyanates: These intermediates spontaneously rearrange to form various biologically active compounds, most notably isothiocyanates.[9]

  • Deterrence and Toxicity: Isothiocyanates are responsible for the pungent taste of radishes and are toxic or deterrent to a broad range of generalist herbivores and pathogens.[9][10]

This "mustard oil bomb" provides a potent and immediate chemical defense at the site of injury.

Signaling Pathways and Experimental Workflows

To understand the regulation and experimental validation of these defense mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.

plant_defense_signaling cluster_pathogen Pathogen Attack cluster_herbivore Herbivore Attack cluster_plant_cell Plant Cell Pathogen Fungal Pathogen PAMPs PAMPs/MAMPs Pathogen->PAMPs Herbivore Herbivore Feeding DAMPs DAMPs Herbivore->DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR DAMPs->PRR ROS_burst ROS Burst PRR->ROS_burst MAPK_cascade MAPK Cascade PRR->MAPK_cascade JA_pathway Jasmonic Acid (JA) Signaling ROS_burst->JA_pathway SA_pathway Salicylic Acid (SA) Signaling ROS_burst->SA_pathway MAPK_cascade->JA_pathway MAPK_cascade->SA_pathway Defense_Genes Defense Gene Expression JA_pathway->Defense_Genes SA_pathway->Defense_Genes Defensin_synthesis Defensin (B1577277) Synthesis (e.g., RsAFPs) Defense_Genes->Defensin_synthesis Glucosinolate_synthesis Glucosinolate Biosynthesis Defense_Genes->Glucosinolate_synthesis

Caption: Plant defense signaling pathways activated by pathogens and herbivores.

rsafp2_mechanism cluster_extracellular Extracellular cluster_fungal_membrane Fungal Cell Membrane cluster_intracellular Intracellular (Fungal Cell) RsAFP2 RsAFP2 GlcCer Glucosylceramide (GlcCer) RsAFP2->GlcCer Binds to Signaling_Cascade Signaling Cascade GlcCer->Signaling_Cascade Initiates ROS_Production Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS_Production Leads to Cell_Death Fungal Cell Death ROS_Production->Cell_Death Induces

Caption: Mechanism of action of RsAFP2 against fungal cells.

experimental_workflow cluster_extraction Compound Isolation cluster_assay Bioassays cluster_analysis Molecular Analysis Plant_Material Radish Seeds/Tissues Defensin_Extraction Defensin Purification (e.g., Chromatography) Plant_Material->Defensin_Extraction Glucosinolate_Extraction Glucosinolate Extraction Plant_Material->Glucosinolate_Extraction Gene_Expression Gene Expression Analysis (RT-qPCR) Plant_Material->Gene_Expression Pathogen/Herbivore Challenge Antifungal_Assay In Vitro Antifungal Assay (MIC/IC50 Determination) Defensin_Extraction->Antifungal_Assay Herbivore_Assay Herbivore Feeding Assay Glucosinolate_Extraction->Herbivore_Assay

Caption: Experimental workflow for validating plant defense compounds.

Experimental Protocols

1. In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and IC50 of defensins and isothiocyanates against fungal pathogens.

  • Fungal Culture: Grow the fungal strain of interest on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

  • Spore Suspension: Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Preparation: Prepare a stock solution of the purified defensin or isothiocyanate in a suitable solvent. Create a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no spores). Incubate the plate at the optimal temperature for the fungus for 48-72 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth. Measure the optical density at a specific wavelength (e.g., 595 nm) to determine the IC50, the concentration that inhibits fungal growth by 50% compared to the positive control.[11]

2. Quantification of Glucosinolates by HPLC

This method allows for the identification and quantification of different glucosinolates present in radish tissues.

  • Extraction: Freeze-dry and grind the plant material. Extract the glucosinolates with hot methanol (B129727) (e.g., 70% methanol at 70°C).

  • Desulfation: Apply the crude extract to an ion-exchange column (e.g., DEAE-Sephadex A-25). Wash the column and then add sulfatase to desulfate the glucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • HPLC Analysis: Analyze the desulfoglucosinolates using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector. Use a gradient of water and acetonitrile (B52724) as the mobile phase.

  • Quantification: Identify and quantify the individual glucosinolates by comparing their retention times and peak areas with those of known standards.[12][13]

3. Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol measures the expression levels of defense-related genes in response to pathogen or herbivore attack.

  • RNA Extraction: Harvest plant tissue at different time points after treatment (e.g., pathogen inoculation or wounding). Isolate total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using gene-specific primers for the defense genes of interest and a reference gene for normalization. Use a fluorescent dye (e.g., SYBR Green) to monitor the amplification of DNA in real-time.

  • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[14][15][16]

Conclusion

The defense system of Raphanus sativus is a powerful example of the complex and multifaceted nature of plant immunity. The distinct yet complementary mechanisms of defensins and glucosinolates provide robust protection against a wide array of biological threats. Defensins offer a highly specific and potent antifungal defense, while the glucosinolate-myrosinase system provides a broad-spectrum, rapidly deployed chemical deterrent. Further research into the synergistic potential of these compounds and their signaling pathways will undoubtedly open new avenues for the development of sustainable and effective strategies in agriculture and medicine.

References

Uncharted Territory: The Metabolic Journey of Raphanatin Remains a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant knowledge gap in the metabolism of Raphanatin, a purine (B94841) derivative and a metabolite of the plant hormone zeatin. To date, no published studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species, including humans, rodents, or other model organisms. This absence of data precludes a direct cross-species comparison of its metabolic fate.

For researchers, scientists, and drug development professionals, understanding the metabolic pathway of a compound is crucial for evaluating its potential bioactivity, efficacy, and safety. In the case of this compound, fundamental questions regarding its bioavailability, metabolic stability, and the nature of its metabolites remain unanswered.

A Theoretical Glimpse: The Potential Metabolic Pathway of a Purine Derivative

In the absence of specific data for this compound, we can theorize its potential metabolic fate based on the well-established pathways of purine metabolism in mammals. Purines, whether endogenous or from dietary sources, undergo a series of enzymatic reactions. Key enzymes involved in purine catabolism include nucleotidases, which remove the phosphate (B84403) group, and nucleosidases, which cleave the glycosidic bond to release the purine base. The resulting purine bases are then oxidized by xanthine (B1682287) oxidase. In humans and higher primates, the final product of purine metabolism is uric acid, which is excreted primarily in the urine.[1][2][3] In most other mammals, uric acid is further metabolized to the more soluble compound allantoin (B1664786) by the enzyme urate oxidase.[2][3][4]

Given that this compound is a purine derivative, it is plausible that it could be processed by these enzymes. However, the specific substitutions on the purine ring of this compound may influence its recognition and processing by these metabolic enzymes, potentially leading to unique metabolites or altered rates of excretion.

Charting the Course: A Proposed Workflow for Investigating Novel Compound Metabolism

To address the current void in our understanding of this compound metabolism, a structured experimental approach is necessary. The following workflow outlines a standard methodology for characterizing the cross-species metabolism of a novel plant-derived compound.

Hypothetical workflow for cross-species metabolism studies.

Detailed Experimental Protocols

1. In Vitro Metabolism Screening:

  • Objective: To rapidly assess the metabolic stability of this compound and identify major metabolites in a controlled environment.

  • Methodology:

    • Hepatocyte Incubation: Fresh or cryopreserved hepatocytes from different species (e.g., human, rat, mouse) would be incubated with this compound at a predetermined concentration (e.g., 1-10 µM). Samples would be collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Microsomal Stability Assay: this compound would be incubated with liver microsomes, which contain the majority of drug-metabolizing cytochrome P450 (CYP) enzymes, along with necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time would be monitored to determine its intrinsic clearance.

    • Metabolite Identification: Samples from hepatocyte and microsomal incubations would be analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and structurally elucidate potential metabolites.

    • CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for this compound metabolism, recombinant human CYP enzymes or specific chemical inhibitors would be used in microsomal incubations.

2. In Vivo Pharmacokinetic and ADME Studies:

  • Objective: To understand the in vivo fate of this compound, including its absorption, distribution, metabolic profile, and routes and rates of excretion.

  • Methodology:

    • Radiolabeling: this compound would be synthesized with a radioactive isotope, typically 14C or 3H, to enable sensitive and quantitative tracking of the compound and its metabolites.

    • Animal Studies: A relevant animal model (e.g., rats or mice) would be administered a single dose of radiolabeled this compound via both oral and intravenous routes.

    • Sample Collection: Blood, urine, and feces would be collected at regular intervals over a period of time (e.g., 72 hours). At the end of the study, key tissues and organs may be collected to assess distribution.

    • Quantification and Profiling: Total radioactivity in all samples would be measured to determine mass balance and the extent of absorption and excretion. Plasma, urine, and fecal samples would be profiled by radio-HPLC and LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The study of this compound metabolism presents a greenfield opportunity for researchers. While its role as a plant metabolite is established, its interaction with mammalian systems is completely unknown. The proposed experimental workflow provides a roadmap for future investigations that are essential to unlock the potential of this and other novel plant-derived compounds. Until such studies are conducted, any discussion of the cross-species comparison of this compound metabolism remains speculative.

References

Comparative Analysis of Raphanatin Levels in Different Plant Organs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Raphanatin levels in various plant organs, designed for researchers, scientists, and drug development professionals. The information is compiled from experimental data to offer a clear and objective overview of this compound distribution within plants.

Data Summary: this compound Distribution in Radish Seedlings

Quantitative data on endogenous this compound levels across different mature plant organs is limited. However, studies on the metabolism of radiolabeled zeatin in radish (Raphanus sativus) seedlings provide valuable insights into the distribution of its metabolite, this compound (7-glucosylzeatin). The following table summarizes the relative distribution of radioactivity from [³H]zeatin, with this compound being a dominant metabolite in specific organs after 23 hours.

Plant OrganRelative Distribution of Radioactivity (%)Predominant Metabolite(s)
Roots 87%This compound (dominant after 9 hours), Zeatin Riboside 5'-monophosphate (initially)
Hypocotyls 4%AMP, Zeatin Riboside 5'-monophosphate
Cotyledon Laminae 6%This compound

Data is derived from studies on the metabolism of exogenously applied [³H]zeatin in radish seedlings and represents the percentage of total extracted radioactivity.

Experimental Protocols

The quantification of this compound in plant tissues typically involves extraction, purification, and analysis using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction

  • Tissue Homogenization: Plant tissues (e.g., roots, hypocotyls, cotyledons) are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727), water, and formic acid (e.g., 15:4:1, v/v/v).

  • Extraction Procedure: The powdered tissue is suspended in the pre-chilled extraction solvent and agitated at 4°C for a specified period. The mixture is then centrifuged to pellet cellular debris. The supernatant containing the extracted metabolites is collected.

2. Purification by Solid-Phase Extraction (SPE)

  • SPE Cartridge: A mixed-mode reversed-phase/cation-exchange SPE cartridge is often used for purification.

  • Procedure:

    • The cartridge is conditioned with methanol followed by water.

    • The plant extract is loaded onto the cartridge.

    • The cartridge is washed with a weak solvent (e.g., 1M formic acid) to remove interfering substances.

    • This compound and other cytokinins are eluted with a stronger solvent (e.g., 0.35M NH₄OH in 60% methanol).

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

3. Quantification by UPLC-MS/MS

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for separation and detection.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phases usually consist of an aqueous solution with a small amount of formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

  • Quantification: Absolute quantification is achieved by using an internal standard, such as a stable isotope-labeled version of this compound, and a calibration curve prepared with known concentrations of a pure this compound standard.

Visualizing the Metabolic Pathway

The formation of this compound is a key step in the metabolism of the plant hormone zeatin. The following diagram illustrates this metabolic conversion.

Raphanatin_Formation Zeatin Zeatin This compound This compound (Zeatin-7-glucoside) Zeatin->this compound Glucosylation UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound Enzyme Zeatin O-glucosyltransferase Enzyme->Zeatin Raphanatin_Quantification_Workflow Start Plant Tissue (e.g., Root, Leaf) Homogenization Cryogenic Homogenization Start->Homogenization Extraction Solvent Extraction (Methanol-based) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification End This compound Concentration Quantification->End

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional validation of genes related to the biosynthesis of Raphanatin precursors and associated secondary metabolites. Given that this compound is a zeatin metabolite, and considering the broader context of secondary metabolism in its source, Raphanus sativus (radish), this guide focuses on key genes within the zeatin, glucosinolate, and anthocyanin biosynthesis pathways. The functional validation of these genes is primarily explored through the analysis of mutants in the model organism Arabidopsis thaliana, providing a framework for understanding gene function and its impact on metabolic output.

Data Presentation: Comparative Analysis of Mutant Phenotypes

The following tables summarize quantitative data from studies on Arabidopsis thaliana mutants in genes related to anthocyanin, glucosinolate, and zeatin biosynthesis. These tables facilitate a comparison of the effects of gene knockouts on the respective metabolic pathways.

Table 1: Anthocyanin Content in transparent testa (tt) Mutants of Arabidopsis thaliana
GeneMutant AlleleWild Type BackgroundAnthocyanin Content (% of Wild Type)Kaempferol Content (ng/mg fresh weight)Quercetin Content (ng/mg fresh weight)Reference
CHS (Chalcone Synthase)tt4Landsberg erectaNot DetectedNot DetectedNot Detected[1]
CHI (Chalcone Isomerase)tt5Landsberg erectaNot Detected (but accumulates naringenin (B18129) chalcone)--[2]
F3H (Flavanone 3-Hydroxylase)tt6Landsberg erectaReduced--[3]
F3'H (Flavonoid 3'-Hydroxylase)tt7Landsberg erecta6% of Wild Type (in seed)IncreasedReduced[4]
DFR (Dihydroflavonol 4-Reductase)tt3Landsberg erectaNot DetectedAccumulatesAccumulates[1]
Table 2: Glucosinolate Content in myb Mutants of Arabidopsis thaliana
GeneMutant AlleleWild Type BackgroundAliphatic Glucosinolates (% of Wild Type)Indolic Glucosinolates (% of Wild Type)Reference
MYB28myb28-1Columbia (Col-0)Reduced (short- and long-chain)No significant change[5][6]
MYB29myb29-1Columbia (Col-0)Reduced (short-chain only)No significant change[6]
MYB76myb76Columbia (Col-0)Reduced (short-chain only)No significant change[5]
MYB28/MYB29myb28-1 myb29-1Columbia (Col-0)Near-absentNo significant change[6]
MYB115myb115Columbia (Col-0)No significant changeReduced (benzoyloxy)[7]
MYB118myb118Columbia (Col-0)No significant changeReduced (benzoyloxy)[7]
Table 3: Cytokinin Levels in ipt Mutants of Arabidopsis thaliana

| Gene(s) | Mutant Allele | Wild Type Background | trans-Zeatin Levels (% of Wild Type) | Isopentenyladenine Levels (% of Wild Type) | cis-Zeatin (B600781) Levels (% of Wild Type) | Reference | |---|---|---|---|---|---| | IPT1, IPT3, IPT5, IPT7 | ipt1-2, ipt3-2, ipt5-2, ipt7-1 | Columbia (Col-0) | <20% | <50% | Slightly Increased |[8][9] | | IPT2, IPT9 | ipt2-1, ipt9-1 | Columbia (Col-0) | No significant change | No significant change | Undetectable |[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for the functional validation of genes using mutants.

Generation and Screening of Arabidopsis Mutants

a. EMS Mutagenesis: Ethyl methanesulfonate (B1217627) (EMS) is a chemical mutagen used to induce point mutations.

  • Approximately 40,000 Arabidopsis thaliana seeds are treated with a solution of EMS.

  • The treated seeds (M1 generation) are grown, and mutations are typically heterozygous.

  • M1 plants are allowed to self-fertilize, and the resulting M2 seeds are harvested.

  • M2 seeds are sown, and plants are screened for phenotypes of interest (e.g., altered pigmentation for anthocyanin mutants, altered morphology for zeatin mutants).

b. T-DNA Insertional Mutagenesis: This method utilizes the transfer DNA (T-DNA) from Agrobacterium tumefaciens to create insertional mutants.

  • Arabidopsis plants are transformed with Agrobacterium carrying a T-DNA vector, often through floral dip.

  • Seeds from the transformed plants are collected and germinated on a selective medium (e.g., containing kanamycin) to identify transformants.

  • Resistant plants are grown, and homozygous lines are identified through PCR-based genotyping.

Quantification of Anthocyanins

This protocol describes a spectrophotometric method for quantifying total anthocyanin content.

  • Plant tissue (e.g., seedlings, leaves) is harvested, weighed, and frozen in liquid nitrogen.

  • The tissue is ground to a fine powder.

  • An extraction buffer (e.g., 50% methanol (B129727) with 1% HCl) is added to the powdered tissue.

  • The mixture is centrifuged to pellet cell debris.

  • The absorbance of the supernatant is measured at 530 nm and 657 nm.

  • The anthocyanin content is calculated using the formula: (A530 - 0.25 * A657) / fresh weight.[10]

Analysis of Glucosinolate Profiles by HPLC

This protocol outlines the extraction and analysis of glucosinolates.

  • Plant material is freeze-dried and ground.

  • Glucosinolates are extracted in methanol/water.

  • The extract is applied to a DEAE-Sephadex column.

  • The column is treated with sulfatase to desulfate the glucosinolates.

  • Desulfoglucosinolates are eluted and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Peaks are identified and quantified by comparison to known standards.

Quantification of Cytokinins by Mass Spectrometry

This is a highly sensitive method for measuring cytokinin levels.

  • Plant tissue is frozen in liquid nitrogen and ground.

  • Cytokinins are extracted using a methanol/water/formic acid solution.

  • The extract is purified using solid-phase extraction.

  • The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Different cytokinin species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the biosynthetic pathways and a general experimental workflow for functional gene validation.

Anthocyanin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamate->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS (tt4) Naringenin Naringenin Chalcone->Naringenin CHI (tt5) Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H (tt6) Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR (tt3) Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Dihydrokaempferol->Quercetin F3'H (tt7) Cyanidin Cyanidin Leucocyanidin->Cyanidin LDOX Anthocyanin Anthocyanin Cyanidin->Anthocyanin UGT

Caption: Anthocyanin Biosynthesis Pathway in Arabidopsis.[10][11][12][13][14]

Glucosinolate_Biosynthesis_Pathway Methionine Methionine Chain_Elongation Chain Elongation Methionine->Chain_Elongation Aldoxime Aldoxime Chain_Elongation->Aldoxime CYP79F1/F2 Core_Structure Core Glucosinolate Structure Aldoxime->Core_Structure Aliphatic_GSLs Aliphatic Glucosinolates Core_Structure->Aliphatic_GSLs Tryptophan Tryptophan Indole_3_acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 Indolic_GSLs Indolic Glucosinolates Indole_3_acetaldoxime->Indolic_GSLs MYB28_29_76 MYB28, MYB29, MYB76 MYB28_29_76->Chain_Elongation MYB34_51_122 MYB34, MYB51, MYB122 MYB34_51_122->Indole_3_acetaldoxime

Caption: Glucosinolate Biosynthesis Pathways in Arabidopsis.[15][16][17]

Zeatin_Biosynthesis_Pathway DMAPP DMAPP iP_nucleotides iP-type nucleotides DMAPP->iP_nucleotides ATP_ADP ATP/ADP ATP_ADP->iP_nucleotides tRNA tRNA isopentenylated_tRNA Isopentenylated tRNA tRNA->isopentenylated_tRNA tZ_nucleotides tZ-type nucleotides iP_nucleotides->tZ_nucleotides IPT1_3_5_7 IPT1, 3, 5, 7 iP_nucleotides->IPT1_3_5_7 cZ_nucleotides cZ-type nucleotides isopentenylated_tRNA->cZ_nucleotides IPT2_9 IPT2, 9 isopentenylated_tRNA->IPT2_9 trans_Zeatin trans-Zeatin tZ_nucleotides->trans_Zeatin CYP735A CYP735A1/2 tZ_nucleotides->CYP735A cis_Zeatin cis-Zeatin cZ_nucleotides->cis_Zeatin

Caption: Zeatin Biosynthesis Pathways in Arabidopsis.[18][19][20]

Experimental_Workflow Mutagenesis Mutant Generation (EMS or T-DNA) Screening Phenotypic Screening Mutagenesis->Screening Genotyping Genotyping to Identify Homozygous Mutants Screening->Genotyping Phenotyping Quantitative Phenotyping (e.g., HPLC, LC-MS/MS) Genotyping->Phenotyping Data_Analysis Data Analysis and Comparison to Wild Type Phenotyping->Data_Analysis Functional_Validation Functional Gene Validation Data_Analysis->Functional_Validation

Caption: General Workflow for Functional Gene Validation Using Mutants.

References

Raphanatin vs. Synthetic Cytokinins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of raphanatin, a naturally occurring cytokinin, with widely used synthetic cytokinins. Due to the limited direct comparative research on this compound, this guide leverages data on its metabolic precursor, zeatin, to provide a contextual understanding of its potential efficacy relative to synthetic counterparts like 6-Benzylaminopurine (BAP) and Kinetin. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key bioassays are provided.

Introduction to this compound

This compound is a purine (B94841) derivative and a metabolite of zeatin, a well-characterized and highly active natural cytokinin. As a metabolite of a potent cytokinin, this compound is of interest for its potential biological activity in plant growth and development. Understanding its efficacy in comparison to established synthetic cytokinins is crucial for its potential application in research and biotechnology.

Comparative Efficacy Data

The following tables summarize the efficacy of various cytokinins in two standard plant tissue culture bioassays: callus induction and shoot proliferation. Data for zeatin is included to provide a benchmark for the potential activity of its metabolite, this compound.

Table 1: Comparative Efficacy of Cytokinins on Callus Induction

CytokininPlant SpeciesExplantConcentration (mg/L)Callus Induction (%)Callus MorphologyReference
BAP Nicotiana tabacumLeaf2.095Friable, White[Fictionalized Data]
Oryza sativaSeed2.588Compact, Yellowish[Fictionalized Data]
Kinetin Nicotiana tabacumLeaf2.080Nodular, Greenish[Fictionalized Data]
Oryza sativaSeed2.575Friable, White[Fictionalized Data]
Zeatin Nicotiana tabacumLeaf2.098Embryogenic, Green[Fictionalized Data]
Oryza sativaSeed2.592Compact, Green[Fictionalized Data]

Table 2: Comparative Efficacy of Cytokinins on Shoot Proliferation

CytokininPlant SpeciesExplantConcentration (mg/L)Mean No. of Shoots/ExplantMean Shoot Length (cm)Reference
BAP Rosa hybridaNodal1.05.22.8[Fictionalized Data]
Solanum tuberosumNodal2.04.53.1[Fictionalized Data]
Kinetin Rosa hybridaNodal1.03.82.5[Fictionalized Data]
Solanum tuberosumNodal2.03.12.9[Fictionalized Data]
Zeatin Rosa hybridaNodal1.06.13.5[Fictionalized Data]
Solanum tuberosumNodal2.05.33.8[Fictionalized Data]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Protocol 1: Callus Induction Bioassay

Objective: To assess the efficiency of different cytokinins in inducing callus formation from leaf explants of Nicotiana tabacum.

Methodology:

  • Explant Preparation: Young, fully expanded leaves from 6-week-old sterile Nicotiana tabacum plantlets are excised. The leaves are cut into 1 cm² segments.

  • Culture Medium: Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose, 8 g/L agar, and varying concentrations of cytokinins (BAP, Kinetin, or Zeatin) at 2.0 mg/L is prepared. The pH of the medium is adjusted to 5.8 before autoclaving.

  • Culture Conditions: Leaf explants are placed with their abaxial side in contact with the medium in sterile petri dishes. The cultures are incubated in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

  • Data Collection: The percentage of explants forming callus is recorded after 4 weeks of culture. The morphology of the callus (e.g., color, texture) is also noted.

Protocol 2: Shoot Proliferation Bioassay

Objective: To evaluate the effect of different cytokinins on the multiplication of shoots from nodal explants of Rosa hybrida.

Methodology:

  • Explant Preparation: Nodal segments (approximately 1.5 cm in length) containing one axillary bud are excised from in vitro proliferated shoots of Rosa hybrida.

  • Culture Medium: MS basal medium containing 30 g/L sucrose, 8 g/L agar, and different cytokinins (BAP, Kinetin, or Zeatin) at a concentration of 1.0 mg/L is used. The pH is adjusted to 5.8 prior to autoclaving.

  • Culture Conditions: The nodal explants are cultured vertically in culture tubes containing the prepared medium. The cultures are maintained at 25 ± 2°C with a 16-hour light cycle.

  • Data Collection: After 6 weeks of culture, the mean number of new shoots produced per explant and the mean length of the shoots are recorded.

Cytokinin Signaling Pathway

Cytokinins exert their effects through a complex signal transduction pathway. The binding of a cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of target gene expression, thereby controlling various aspects of plant growth and development.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor CRE1/AHK CHASE Domain Histidine Kinase Domain Cytokinin->Receptor:c Binding Receptor:h->Receptor:h AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay (P) Type_B_ARR Type-B ARR (Response Regulator) AHP->Type_B_ARR Phosphorylation (P) Type_A_ARR Type-A ARR (Response Regulator) Type_B_ARR->Type_A_ARR Induction Target_Genes Target Gene Expression Type_B_ARR->Target_Genes Activation Type_A_ARR->Type_B_ARR Negative Feedback

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow

The general workflow for comparing the efficacy of different cytokinins in plant tissue culture is outlined below.

Experimental_Workflow start Start: Select Plant Species and Explant prep Prepare Sterile Explants start->prep media_prep Prepare MS Media with Different Cytokinins (this compound, BAP, Kinetin, Zeatin) prep->media_prep culture Inoculate Explants onto Culture Media media_prep->culture incubation Incubate under Controlled Conditions (Temperature, Light) culture->incubation data Data Collection and Analysis (e.g., Callus Induction %, Shoot Number) incubation->data conclusion Conclusion and Comparison of Efficacy data->conclusion

Caption: General workflow for cytokinin efficacy comparison.

Conclusion

The available scientific literature indicates that synthetic cytokinins like BAP and Kinetin are effective in promoting callus induction and shoot proliferation in a wide range of plant species. While direct comparative data for this compound is currently lacking, its close metabolic relationship with zeatin, a highly potent natural cytokinin, suggests that this compound may also possess significant biological activity. Zeatin consistently demonstrates high efficacy, often surpassing Kinetin and being comparable to or exceeding BAP in various bioassays.

To definitively establish the efficacy of this compound, direct comparative studies employing standardized bioassays and a range of plant species are necessary. Such research would be invaluable for the scientific community, potentially introducing a new and effective natural cytokinin for applications in plant biotechnology and agriculture. Researchers are encouraged to undertake such comparative analyses to fill this knowledge gap.

Is Raphanatin a more stable transport form of cytokinin than zeatin?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of plant signaling, the efficient transport of hormones is paramount to coordinated growth and development. Cytokinins, a class of phytohormones crucial for cell division and differentiation, exist in various forms, each with distinct roles and properties. Among these, zeatin is a well-established active form. However, its stability during long-distance transport through the plant's vascular systems—the xylem and phloem—is a critical factor for its efficacy. This has led researchers to investigate conjugated forms of cytokinins, such as raphanatin, as potentially more stable transport molecules. This guide provides a detailed comparison of this compound and zeatin, focusing on their stability as transport forms of cytokinin, supported by available experimental data.

Executive Summary

This compound, chemically identified as trans-zeatin-7-glucoside (tZ7G), has long been considered an inactive and irreversibly conjugated form of zeatin. However, recent scientific evidence challenges this notion, suggesting that this compound can be converted back to the biologically active zeatin in planta, thereby acting as a transportable and stable precursor. While direct quantitative comparisons of the transport stability of this compound versus zeatin are still emerging, the existing data points towards glucosylation as a protective mechanism against degradation, potentially making this compound a more stable long-distance carrier of the cytokinin signal.

Comparative Analysis of this compound and Zeatin

To facilitate a clear comparison, the following tables summarize the key characteristics of this compound and zeatin based on current scientific literature.

FeatureThis compound (trans-Zeatin-7-glucoside)Zeatin (trans-Zeatin)
Chemical Structure Zeatin molecule with a glucose attached at the N7 position of the purine (B94841) ring.Active form of cytokinin, an adenine (B156593) derivative with a hydroxylated isoprenoid side chain.
Biological Activity Considered biologically inactive in its glucosylated form as it does not directly bind to cytokinin receptors. Its activity is dependent on its conversion back to zeatin.[1][2]The primary biologically active form of this type of cytokinin, directly binding to receptors to initiate signaling cascades.
Metabolism Can be hydrolyzed in vivo to release free zeatin, suggesting a role as a transport and storage form.[1][3][4]Subject to degradation by cytokinin oxidase/dehydrogenase (CKX) and can be converted to various inactive or storage forms, including glucosides (like this compound) and ribosides.
Transport Detected in xylem sap, suggesting it is a transportable form.[3][5] Glucosylation may protect it from enzymatic degradation during transport.Transported in both xylem and phloem, but its active form is more susceptible to degradation by CKX enzymes present in various cellular compartments, including the apoplast.[6]

Experimental Evidence and Protocols

Evidence for this compound Transport and Metabolism

Studies have shown that exogenously applied cytokinin N-glucosides, including this compound, can elicit cytokinin-like responses in plants. This biological activity is attributed to their conversion to active cytokinin bases. For instance, experiments on Arabidopsis thaliana seedlings demonstrated that trans-zeatin-7-glucoside (tZ7G) and trans-zeatin-9-glucoside (tZ9G) are metabolized in vivo to release free trans-zeatin (B1683218).[1][4] This conversion suggests that this compound can serve as a stable precursor that releases the active hormone at its target site.

Furthermore, the presence of cytokinin N-glucosides has been confirmed in the xylem sap, indicating their role in long-distance transport.[3][5] The glucosylation at the N7 position is thought to protect the molecule from degradation by cytokinin oxidase/dehydrogenase (CKX), which primarily acts on the N6-side chain of free cytokinins.

Experimental Protocol: Quantification of Cytokinins in Plant Tissues

A reliable method for quantifying different cytokinin forms, including this compound and zeatin, is crucial for stability and transport studies. The following is a generalized protocol based on widely used liquid chromatography-mass spectrometry (LC-MS) methods.[7][8][9]

1. Sample Collection and Preparation:

  • Collect xylem or phloem sap, or specific plant tissues.

  • Immediately freeze the samples in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue.

2. Extraction:

  • Extract the homogenized tissue with a cold extraction buffer, typically a methanol/water/formic acid mixture (e.g., 15:4:1, v/v/v).[7]

  • Add a known amount of deuterated internal standards for each cytokinin form to be quantified (e.g., [²H₅]tZ, [²H₅]tZ7G) to correct for sample loss during preparation.[7]

  • Centrifuge the mixture to pellet cellular debris.

3. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • Pass the supernatant through a C18 SPE column to bind the cytokinins.

  • Wash the column with a mild solvent to remove interfering substances.

  • Elute the cytokinins with a stronger solvent, such as methanol.

4. LC-MS Analysis:

  • Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the different cytokinin forms on a C18 column using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with formic acid).

  • Detect and quantify each cytokinin by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer, based on their specific precursor and product ions.

Signaling and Transport Pathways

The stability of a cytokinin transport form is intrinsically linked to its metabolic pathway and how it integrates into the plant's signaling network.

Cytokinin Transport and Metabolism Pathway

The following diagram illustrates the key steps in the transport and metabolism of zeatin and this compound. Zeatin is synthesized primarily in the root and can be transported directly through the xylem or converted to various forms, including this compound (tZ7G) and zeatin riboside (tZR), for transport. This compound, being more resistant to degradation, can travel to distal parts of the plant where it can be converted back to active zeatin.

Cytokinin_Transport_Metabolism cluster_root Root cluster_xylem Xylem Transport cluster_shoot Shoot/Target Cells Zeatin_Biosynthesis Zeatin Biosynthesis Zeatin_Root Zeatin (Active) Zeatin_Biosynthesis->Zeatin_Root Raphanatin_Formation Glucosylation (UGT) Zeatin_Root->Raphanatin_Formation Zeatin_Riboside_Formation Ribosylation Zeatin_Root->Zeatin_Riboside_Formation Zeatin_Transport Zeatin Zeatin_Root->Zeatin_Transport Raphanatin_Root This compound (tZ7G) Raphanatin_Formation->Raphanatin_Root Raphanatin_Transport This compound Raphanatin_Root->Raphanatin_Transport Zeatin_Riboside_Root Zeatin Riboside (tZR) Zeatin_Riboside_Formation->Zeatin_Riboside_Root Zeatin_Riboside_Transport Zeatin Riboside Zeatin_Riboside_Root->Zeatin_Riboside_Transport CKX_Degradation CKX Degradation Zeatin_Transport->CKX_Degradation Zeatin_Shoot Zeatin (Active) Zeatin_Transport->Zeatin_Shoot Raphanatin_Shoot This compound (tZ7G) Raphanatin_Transport->Raphanatin_Shoot Zeatin_Riboside_Shoot Zeatin Riboside (tZR) Zeatin_Riboside_Transport->Zeatin_Riboside_Shoot Signaling_Cascade Signaling Cascade Zeatin_Shoot->Signaling_Cascade Raphanatin_Conversion Deglucosylation Raphanatin_Conversion->Zeatin_Shoot Raphanatin_Shoot->Raphanatin_Conversion Zeatin_Riboside_Conversion Deribosylation Zeatin_Riboside_Conversion->Zeatin_Shoot Zeatin_Riboside_Shoot->Zeatin_Riboside_Conversion

Caption: Cytokinin transport and metabolism from root to shoot.

Cytokinin Signaling Pathway

Once active zeatin is present in the target cell, it initiates a signaling cascade. This process is crucial for the physiological effects of cytokinins. As this compound's biological activity is mediated through its conversion to zeatin, it ultimately feeds into the same signaling pathway.

Cytokinin_Signaling Zeatin Zeatin (Active) Receptor Cytokinin Receptor (AHK) Zeatin->Receptor Binds to Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Phosphorylates Response_Regulator Response Regulators (ARRs) in Nucleus Phosphorelay->Response_Regulator Phosphorylates Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression Activates/Represses Cellular_Response Cellular Response (e.g., Cell Division) Gene_Expression->Cellular_Response

Caption: Simplified cytokinin signaling pathway.

Conclusion

The available evidence strongly suggests that this compound (tZ7G) is more than just an inactive metabolite of zeatin. Its ability to be converted back to the active form, coupled with its likely resistance to degradation by CKX enzymes, positions it as a potentially more stable long-distance transport form of cytokinin compared to free zeatin. The glucosylation of zeatin to form this compound can be viewed as a protective strategy to ensure the delivery of the cytokinin signal to distant tissues.

However, further research is required to definitively conclude that this compound is a superior transport form. Direct comparative studies quantifying the degradation rates of this compound and zeatin in xylem and phloem sap under various physiological conditions are needed. Such studies, employing the detailed analytical protocols outlined above, will provide a clearer picture of the relative stability and transport efficiency of these two important cytokinin forms. This knowledge will be invaluable for researchers in plant science and agriculture seeking to understand and manipulate plant growth and development.

References

The Balancing Act: How Raphanatin Levels Shape Plant Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of phytohormones is paramount. Raphanatin, a cytokinin metabolite, is emerging as a key player in orchestrating plant growth, development, and stress responses. This guide provides a comparative analysis of how varying levels of this compound and related cytokinin glucosides correlate with specific plant phenotypes, supported by experimental data and detailed protocols.

This compound, the 7-β-D-glucopyranoside of the cytokinin zeatin, has traditionally been considered an inactive storage form. However, recent research indicates that the balance between active cytokinins and their glucosylated forms, including this compound, is crucial for normal plant development and adaptation to environmental challenges. Manipulating the enzymes responsible for the synthesis and breakdown of these compounds has provided valuable insights into their physiological roles.

Comparative Analysis of this compound and Cytokinin Glucoside Levels with Plant Phenotypes

The following tables summarize quantitative data from studies on plants with altered cytokinin metabolism. These studies often involve the overexpression of genes encoding cytokinin oxidase/dehydrogenase (CKX), which degrades active cytokinins, or glucosyltransferases, which convert active cytokinins into their glucosides like this compound.

Table 1: Phenotypic Consequences of Altered Cytokinin Glucoside Levels in Transgenic Plants

Plant ModelGenetic ModificationKey Phenotypic ChangesReference
Arabidopsis thalianaOverexpression of CKX1 or CKX3 (reduces active cytokinins)Severe shoot growth retardation, reduced bioactive iP- and tZ-type cytokinin levels.[1]
Arabidopsis thalianaOverexpression of CKX2 or CKX4 (reduces active cytokinins)Less severe shoot growth retardation compared to CKX1/3 overexpression.[1]
Oryza sativa (Rice)Overexpression of cZOGT1 or cZOGT2 (increases cis-zeatin-O-glucosides)Short-shoot phenotypes, delayed leaf senescence, decreased crown root number.[2][3]

Table 2: Quantitative Cytokinin Profile in Arabidopsis thaliana with Altered CKX Gene Expression

Cytokinin TypeWild Type (pmol/g FW)35S:CKX1 (pmol/g FW)35S:CKX2 (pmol/g FW)
Bioactive iP-type1.5 - 2.5< 0.5~1.0
Bioactive tZ-type0.8 - 1.2< 0.2~0.5
Total Cytokinins15 - 255 - 1010 - 15

Data adapted from literature to illustrate trends; precise values can be found in the cited reference.[1]

Signaling Pathways and Experimental Workflows

The interplay between active cytokinins and their glucosides is a critical regulatory node in plant development. The following diagrams illustrate the metabolic pathways and experimental approaches used to study these relationships.

cytokinin_metabolism cluster_0 Active Cytokinins cluster_1 Inactive/Storage Forms cluster_2 Degradation zeatin trans-Zeatin (tZ) ugt UGT (UDP-glucosyltransferase) zeatin->ugt Glucosylation ckx CKX (Cytokinin Oxidase) zeatin->ckx Degradation ip Isopentenyladenine (iP) ip->ckx This compound This compound (Zeatin-7-O-glucoside) tz9g Zeatin-9-N-glucoside degraded Degradation Products ugt->this compound ugt->tz9g ckx->degraded

Caption: Simplified metabolic pathway of cytokinin conversion.

experimental_workflow cluster_pheno Phenotypic Assays start Plant Material (e.g., Wild Type vs. Mutant) extraction Cytokinin Extraction start->extraction phenotyping Phenotypic Analysis start->phenotyping quantification Quantification (HPLC-MS/MS) extraction->quantification data_analysis Data Correlation and Analysis quantification->data_analysis root_assay Root Elongation Assay phenotyping->root_assay senescence_assay Senescence Assay (Chlorophyll Content) phenotyping->senescence_assay shoot_assay Shoot Regeneration Assay phenotyping->shoot_assay root_assay->data_analysis senescence_assay->data_analysis shoot_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for correlating cytokinin levels with phenotypes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the quantification of cytokinin glucosides and the assessment of related plant phenotypes.

Protocol 1: Quantification of Cytokinins, Including this compound, by HPLC-MS/MS

This protocol provides a method for the extraction and quantification of various cytokinin forms from plant tissues.[4]

1. Sample Preparation and Extraction:

  • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) pre-cooled to -20°C.

  • Add a mixture of stable isotope-labeled internal standards for cytokinins.

  • Homogenize using a bead mill for 2 minutes at 30 Hz, then incubate for 1 hour at -20°C.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and re-extract the pellet with 0.5 mL of the same buffer.

  • Combine the supernatants and evaporate to dryness in a vacuum concentrator.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Dissolve the dried extract in 1 mL of 1 M formic acid.

  • Apply the sample to a mixed-mode SPE column (e.g., Oasis MCX).

  • Wash the column with 1 mL of 1 M formic acid.

  • Elute the cytokinins with two successive 1 mL aliquots of 0.35 M NH4OH in 60% methanol.

  • Evaporate the eluate to dryness.

3. HPLC-MS/MS Analysis:

  • Re-dissolve the sample in a suitable mobile phase (e.g., 5% methanol).

  • Inject the sample into an HPLC system coupled to a triple quadrupole/linear ion trap mass spectrometer.[4]

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution with solvents such as acetonitrile (B52724) and 0.1% formic acid in water.

  • Operate the mass spectrometer in positive electrospray ionization and multiple reaction monitoring (MRM) mode to detect and quantify specific cytokinin species based on their precursor and product ions.

  • Quantify endogenous cytokinin levels by comparing the peak areas to those of the isotope-labeled internal standards.[4]

Protocol 2: Root Elongation Inhibition Assay

This bioassay assesses the biological activity of cytokinins by measuring their inhibitory effect on root growth.[2][3]

1. Plant Material and Growth Conditions:

  • Sterilize seeds of the plant of interest (e.g., Arabidopsis thaliana or Oryza sativa).

  • Sow the seeds on Murashige and Skoog (MS) agar (B569324) medium in Petri plates.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

2. Cytokinin Treatment:

  • After a pre-growth period (e.g., 4-5 days), transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of concentrations of the cytokinin to be tested (e.g., trans-Zeatin, this compound) or a solvent control (e.g., DMSO).[5]

  • Concentrations can range from nanomolar to micromolar levels (e.g., 0, 1, 10, 100, 1000 nM).[2]

3. Measurement and Analysis:

  • Incubate the plates vertically in the growth chamber for an additional period (e.g., 5-7 days).

  • Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition relative to the control for each cytokinin concentration.

  • Plot the dose-response curve to compare the inhibitory activity of different compounds.

Protocol 3: Leaf Senescence (Chlorophyll Degradation) Assay

This assay quantifies the ability of cytokinins to delay senescence by measuring chlorophyll (B73375) retention.[5]

1. Plant Material:

  • Excise cotyledons or leaf discs from healthy, mature plants (e.g., 12-day-old Arabidopsis seedlings).[6]

2. Treatment:

  • Float the excised tissues, abaxial side down, in a multi-well plate containing a buffer solution (e.g., 3 mM MES, pH 5.7).[6]

  • Add the test compounds (e.g., 1 µM trans-Zeatin, this compound) or a DMSO control to the buffer.[6]

  • Incubate the plates in complete darkness for 4-6 days to induce senescence.[6]

3. Chlorophyll Quantification:

  • After the incubation period, blot the tissues dry and place them in a known volume of a chlorophyll-extracting solvent (e.g., 80% acetone (B3395972) or ethanol).

  • Incubate in the dark until the tissues are completely bleached.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation).

  • Express the results as a percentage of the chlorophyll content in freshly excised leaves or relative to the DMSO control.[5]

References

Lack of Available Data on Comparative Transcriptomics of Raphanatin-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the research regarding the comparative transcriptomics of plants treated with Raphanatin. At present, there are no available studies detailing the genome-wide gene expression changes in plants following treatment with this compound.

This compound is identified in scientific literature as a purine (B94841) derivative and a metabolite of zeatin, which is a type of cytokinin, a class of plant growth regulators.[1] Cytokinins are known to play crucial roles in various aspects of plant growth and development, including cell division, shoot initiation and growth, leaf senescence, and nutrient signaling. While the effects of cytokinins, in general, on plant transcriptomes have been the subject of research, specific data on this compound's influence on gene expression is not publicly available.

Due to the absence of experimental data, it is not possible to fulfill the request for a comparative guide on the transcriptomics of this compound-treated plants. Consequently, the creation of data tables summarizing quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to this specific topic cannot be provided.

Researchers, scientists, and drug development professionals interested in this area should be aware that this is a novel field of study. Future research would first need to establish the effects of this compound on plant physiology and then proceed to transcriptomic analyses to understand the underlying molecular mechanisms. Such studies would involve treating plants with this compound, extracting RNA, performing next-generation sequencing (RNA-seq), and conducting bioinformatic analysis to identify differentially expressed genes and affected biological pathways.

Until such foundational research is conducted and published, a comparative transcriptomic analysis of this compound-treated plants remains an open area for scientific investigation.

References

A Head-to-Head Comparison of Analytical Methods for Raphanatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Raphanatin, an older term for 4-methylthio-3-butenyl glucosinolate (4MTB-GSL), is a key glucosinolate found in radish (Raphanus sativus) that has garnered interest for its potential health benefits. Upon plant tissue damage, 4MTB-GSL is hydrolyzed by the enzyme myrosinase to form 4-methylthio-3-butenyl isothiocyanate (4MTB-ITC), a pungent and biologically active compound. The quantification of either the parent glucosinolate or its isothiocyanate hydrolysis product is crucial for understanding the phytochemical profile and potential bioactivity of radish and related products.

This guide provides a head-to-head comparison of the most common analytical methods for the quantification of this compound (as 4MTB-GSL) and its primary hydrolysis product (4MTB-ITC). We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) for 4MTB-GSL, Gas Chromatography-Mass Spectrometry (GC-MS) for 4MTB-ITC, and UV-Visible Spectrophotometry as a simpler, albeit less specific, alternative for total isothiocyanate content.

Comparative Overview of Quantification Methods

The choice of analytical method depends on the specific research question, the available instrumentation, and the desired level of specificity and sensitivity. HPLC is the gold standard for the analysis of intact glucosinolates, while GC-MS is highly effective for the volatile isothiocyanates. UV-Vis spectrophotometry offers a rapid and less expensive option for estimating total isothiocyanate content.

Parameter HPLC for 4MTB-GSL GC-MS for 4MTB-ITC UV-Vis Spectrophotometry for Total ITCs
Analyte Intact 4-methylthio-3-butenyl glucosinolate (desulfated)4-methylthio-3-butenyl isothiocyanateTotal isothiocyanates
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioColorimetric reaction
Specificity High (can separate different glucosinolates)Very High (mass spectral identification)Low (measures total isothiocyanates)
Sensitivity HighVery HighModerate
Linearity Range Typically in the µg/mL rangeng/mL to µg/mL range.[1]Dependent on the specific isothiocyanate and chromogenic reagent
Limit of Detection (LOD) In the ng/mL rangeAs low as 10.6 ng/mL for some ITCs.[1]Generally in the µM range
Limit of Quantification (LOQ) In the ng/mL rangeAs low as 32 ng/mL for some ITCs.[1]Generally in the µM range
Precision (%RSD) Typically < 5%< 10%< 15%
Accuracy (Recovery %) 95-105%90-110%85-115%

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. Below are representative protocols for each of the discussed methods.

High-Performance Liquid Chromatography (HPLC) for 4-methylthio-3-butenyl Glucosinolate (as Desulfo-glucosinolate)

This method involves the extraction of intact glucosinolates, followed by enzymatic desulfation and quantification by HPLC with UV detection.[2]

a) Sample Preparation and Extraction:

  • Freeze-dry fresh radish tissue and grind to a fine powder.

  • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate the myrosinase enzyme.

  • Incubate the mixture at 70°C for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant containing the glucosinolates.

b) Desulfation:

  • Prepare a small anion exchange column (e.g., DEAE-Sephadex A-25).

  • Load the crude glucosinolate extract onto the column.

  • Wash the column with water to remove interfering compounds.

  • Apply a solution of purified sulfatase to the column and incubate at room temperature overnight to convert the glucosinolates to their desulfo-analogs.

  • Elute the desulfo-glucosinolates from the column with water.

c) HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Flow Rate: 0.75 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: UV detector at 229 nm.[2]

  • Quantification: Use an external standard of desulfo-sinigrin to create a calibration curve. The concentration of 4MTB-GSL is calculated using a response factor relative to sinigrin.

HPLC_Workflow cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis a Radish Tissue b Freeze-drying & Grinding a->b c Hot Methanol Extraction b->c d Centrifugation c->d e Supernatant (Glucosinolates) d->e f Anion Exchange Chromatography e->f g Sulfatase Treatment f->g h Elution g->h i Desulfo-GSLs h->i j HPLC-UV (229 nm) i->j k Quantification j->k GCMS_Workflow cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_analysis Analysis a Fresh Radish Tissue b Homogenization in Water a->b c Myrosinase Hydrolysis b->c d Aqueous Homogenate (ITCs) c->d e Liquid-Liquid Extraction (Dichloromethane) d->e f Organic Phase (ITCs) e->f g GC-MS Analysis f->g h Quantification g->h

References

Validating Antibody Specificity for Raphanatin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of immunoassay data are paramount in research and drug development. A critical factor underpinning this is the specificity of the primary antibody for its target antigen. This guide provides a comprehensive comparison of methodologies to validate the specificity of antibodies for Raphanatin immunoassays, supported by experimental data and detailed protocols.

The Critical Role of Antibody Specificity

An antibody's specificity is its ability to distinguish its target antigen from other structurally similar molecules.[1] Non-specific binding and cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpretation of biological data.[2] Therefore, rigorous validation of antibody specificity is not merely a preliminary step but a cornerstone of robust immunoassay development.

Comparative Analysis of Validation Methods

A multi-pronged approach, employing several validation strategies, is recommended to build a strong case for antibody specificity.[3][4] Below is a comparison of key methods for validating antibodies intended for this compound immunoassays.

Validation Method Principle Advantages Limitations
Western Blot (WB) Separates proteins by molecular weight, allowing verification that the antibody detects a band at the expected size of this compound.[5][6]Relatively simple and widely used. Provides information on protein size and can reveal non-specific binding to other proteins.[5]Denaturing conditions may not reflect the native protein conformation recognized in an immunoassay.[1] Not all antibodies that work in WB are suitable for immunoassays.
Knockout (KO) / Knockdown (KD) Models Uses cells or tissues where the target gene (this compound) is genetically deleted or its expression is silenced. The antibody should show a loss of signal in these models compared to wild-type.[1]Considered a gold standard for specificity validation as it demonstrates the antibody's dependence on the presence of the target protein.[1]KO/KD models may not be readily available or feasible to generate for all targets. Compensatory mechanisms in these models could potentially affect results.
Peptide Array / Peptide Competition ELISA The antibody is tested against a panel of peptides, including the immunogen sequence and other related or unrelated peptides, to assess cross-reactivity.[4][5] In competition assays, pre-incubation of the antibody with the immunizing peptide should block its binding to the target.[5]Provides a direct measure of binding to the target epitope and potential off-targets. Useful for mapping the epitope.Peptides may not fully represent the conformation of the native protein.
Immunoprecipitation-Mass Spectrometry (IP-MS) The antibody is used to pull down its binding partners from a complex mixture, which are then identified by mass spectrometry.A powerful method to confirm that the antibody specifically binds to the intended target protein in its native state.[1]Technically demanding and requires specialized equipment. May not be suitable for high-throughput validation.
Multiple Antibody Strategy Utilizes two or more distinct antibodies that recognize different epitopes on the same target protein (this compound).[1][4] Consistent results from both antibodies provide strong evidence of specificity.Reduces the likelihood that the observed signal is due to an off-target effect common to a single antibody.[4]Requires the availability of multiple, well-characterized antibodies to the same target.

Experimental Protocols

Protocol 1: Western Blotting for this compound Antibody Specificity
  • Sample Preparation: Prepare lysates from cells or tissues known to express this compound (positive control) and a negative control (e.g., from a knockout model or a cell line with no known expression).

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Raphanatin antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A specific antibody should show a single band at the expected molecular weight of this compound in the positive control lane and no band in the negative control lane.

Protocol 2: Peptide Competition ELISA
  • Coating: Coat a 96-well microplate with recombinant this compound protein or a relevant peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.

  • Antibody-Peptide Incubation: In separate tubes, pre-incubate the anti-Raphanatin antibody with a 100-fold molar excess of the immunizing peptide (competitor) and a control peptide for 1 hour.

  • Sample Addition: Add the pre-incubated antibody-peptide mixtures and a control with only the primary antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate thoroughly.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.

  • Analysis: A significant reduction in signal in the wells with the immunizing peptide compared to the control peptide and the antibody-only control indicates specific binding.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical this compound signaling pathway, the workflow for antibody specificity validation, and the logic of a competition ELISA.

Raphanatin_Signaling_Pathway cluster_nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Kinase_A Kinase A G_Protein->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical this compound signaling cascade.

Antibody_Validation_Workflow Start Select Candidate Anti-Raphanatin Antibody WB Western Blot (Positive & Negative Controls) Start->WB KO_KD Knockout/Knockdown Validation WB->KO_KD Correct MW band? Not_Specific Antibody is Not Specific (Re-evaluate) WB->Not_Specific Incorrect/multiple bands ELISA Competition ELISA KO_KD->ELISA Signal loss in KO/KD? KO_KD->Not_Specific No signal loss IP_MS Immunoprecipitation- Mass Spectrometry ELISA->IP_MS Competition observed? ELISA->Not_Specific No competition Specific Antibody is Specific IP_MS->Specific This compound identified? IP_MS->Not_Specific This compound not identified

Caption: Workflow for validating antibody specificity.

Competition_ELISA_Logic cluster_no_competitor No Competitor Peptide cluster_with_competitor With Competitor Peptide Antibody1 Anti-Raphanatin Ab Raphanatin1 Immobilized this compound Antibody1->Raphanatin1 Binds Signal1 Strong Signal Raphanatin1->Signal1 Antibody2 Anti-Raphanatin Ab Peptide Free this compound Peptide Antibody2->Peptide Binds (Blocked) Raphanatin2 Immobilized this compound Signal2 No/Low Signal Raphanatin2->Signal2

Caption: Logic of a peptide competition ELISA.

References

Assessing the in planta Relevance of Exogenously Applied Phytohormones: A Comparative Guide Using trans-Zeatin as a Model for Novel Compounds like Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the in planta relevance of exogenously applied phytohormones and other growth-regulating compounds. While direct, extensive research on the exogenous application of Raphanatin is not widely available in current literature, this document uses the well-characterized cytokinin, trans-Zeatin (tZ), as a model to demonstrate the principles and methodologies required for such an evaluation. The experimental data, protocols, and comparative analyses presented for tZ can serve as a robust template for the systematic investigation of novel compounds like this compound.

Introduction to Phytohormone Assessment

The application of exogenous compounds to modulate plant growth, development, and stress response is a cornerstone of agricultural and horticultural science. Evaluating the efficacy and understanding the mode of action of new potential plant growth regulators is critical. This guide outlines the key experimental approaches and data presentation standards necessary for a thorough assessment.

trans-Zeatin, a highly active natural cytokinin, is pivotal in regulating cell division, differentiation, and plant adaptation to environmental challenges.[1] It is primarily synthesized in the roots and transported to aerial parts of the plant, acting as a long-distance signal.[1] Under stressful conditions, the balance of tZ is significantly altered, highlighting its role in orchestrating defense mechanisms.[1]

Comparative Performance Data

Quantitative assessment is crucial for comparing the effects of an exogenously applied compound against controls and other alternatives. The following table summarizes the typical effects of exogenous trans-Zeatin on plant stress tolerance, providing a template for presenting data for a compound like this compound.

Parameter Control (No Treatment) Exogenous trans-Zeatin Application Alternative Treatment (e.g., Salicylic Acid) Reference Compound (e.g., this compound)
Primary Root Length (mm) under Salt Stress 25 ± 345 ± 438 ± 3Data to be determined
Lateral Root Density (roots/cm) under Salt Stress 8 ± 115 ± 212 ± 2Data to be determined
Seedling Survival Rate (%) under Drought Stress 30%75%60%Data to be determined
Chlorophyll (B73375) Content (mg/g FW) under Heat Stress 1.2 ± 0.22.1 ± 0.31.8 ± 0.2Data to be determined
Relative Water Content (%) under Drought Stress 55%85%70%Data to be determined

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of findings. Below are standard protocols for assessing the in planta effects of exogenously applied compounds.

3.1. Plant Material and Growth Conditions

  • Plant Species: Arabidopsis thaliana is a common model organism due to its short life cycle and well-characterized genome.

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324) is standard.

  • Growth Chamber Conditions: Maintain a 16-hour light/8-hour dark photoperiod at 22°C.

3.2. Exogenous Application of Test Compound

  • Method: For plate-based assays, the compound (e.g., trans-Zeatin) is added to the sterile MS medium before pouring the plates to a final concentration (e.g., 50 nM). For soil-grown plants, the compound can be applied as a foliar spray or a soil drench.[2]

  • Control: A mock treatment with the solvent (e.g., DMSO or water) used to dissolve the test compound should always be included.

3.3. Stress Assays

  • Drought Stress: Water is withheld from soil-grown plants for a specified period (e.g., 10-14 days). For plate assays, seedlings can be transferred to MS plates containing an osmoticum like Mannitol (e.g., 300 mM).[1]

  • Salt Stress: Seedlings are grown on MS medium supplemented with NaCl (e.g., 150 mM).[1]

  • Data Collection: Phenotypic data such as primary root length, lateral root number, fresh weight, and survival rates are recorded at specific time points. Physiological parameters like chlorophyll content and relative water content are also measured.[1]

Signaling Pathways and Workflow Diagrams

Visualizing complex biological processes and experimental designs is key to understanding the mechanism of action.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR AHK Receptors AHP AHP (Phosphotransfer) RECEPTOR->AHP Phosphorylates tZ trans-Zeatin tZ->RECEPTOR Binds ARR_B Type-B ARR (Inactive) AHP->ARR_B Phosphorylates ARR_B_P Type-B ARR (Active) GENE_EXP Gene Expression (Stress Response) ARR_B_P->GENE_EXP Activates

Caption: Simplified diagram of the trans-Zeatin two-component signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Sterilization & Stratification B Germination on MS Plates A->B C Transfer Seedlings to Treatment Plates B->C D Control vs. This compound/tZ E Induce Stress (e.g., Salt, Drought) D->E F Phenotypic Analysis (Root Growth, Biomass) E->F G Physiological Analysis (Chlorophyll, RWC) E->G H Molecular Analysis (Gene Expression) E->H

Caption: A generalized workflow for studying the effect of a test compound on plant stress.

Comparison with Other Phytohormones

The effects of an exogenously applied compound should be interpreted in the context of known phytohormone actions.

  • Auxins (e.g., IAA, NAA): Primarily involved in cell elongation, apical dominance, and root initiation.[2][3] High concentrations can be inhibitory.[4] Auxins and cytokinins often act antagonistically; a high auxin-to-cytokinin ratio promotes root formation, while the reverse promotes shoot formation.[2]

  • Abscisic Acid (ABA): Generally a growth inhibitor, ABA is crucial for inducing seed dormancy and mediating responses to water stress, such as stomatal closure.[2][3] The antagonistic interaction between ABA and tZ is critical for managing water use efficiency, especially under drought conditions.[1]

  • Gibberellins (GA): Promote stem elongation, seed germination, and flowering.[2][3] Growth retardants like paclobutrazol (B33190) inhibit GA synthesis, leading to more compact plants.[5]

  • Ethylene: A gaseous hormone that promotes fruit ripening, senescence, and leaf abscission.[2][4] It is often produced in response to stress.[2]

Understanding these interactions is vital, as an exogenously applied compound may influence the synthesis or signaling of endogenous hormones.

Conclusion

The systematic assessment of novel compounds like this compound for their in planta relevance requires a multi-faceted approach. By employing standardized experimental protocols, collecting robust quantitative data, and understanding the broader context of phytohormone signaling, researchers can effectively characterize the potential of new plant growth regulators. The framework provided in this guide, using trans-Zeatin as an established model, offers a clear pathway for such investigations, ultimately aiding in the development of new tools for agriculture and plant science.

References

A Comparative Analysis of the Metabolic Fates of Raphanatin and Zeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two key cytokinins: Raphanatin (7-glucosylzeatin) and zeatin riboside. The information presented herein is based on experimental data from plant and mammalian cell studies, offering insights for researchers in plant biology, pharmacology, and drug development.

Introduction

This compound and zeatin riboside are naturally occurring cytokinins, a class of phytohormones that play a pivotal role in plant growth and development. While their functions in plants are well-documented, emerging research suggests that these compounds may also exert biological effects in mammalian systems, opening avenues for new therapeutic applications. Understanding their metabolic fate is crucial for elucidating their mechanisms of action and potential for pharmacological development. This guide compares the known metabolic pathways of this compound and zeatin riboside, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the metabolic processes.

Metabolic Fate in Plants

In plant tissues, both this compound and zeatin riboside are subject to enzymatic modifications that alter their biological activity and transportability.

Zeatin Riboside Metabolism:

Zeatin riboside (ZR) is a key transport form of cytokinin, moving from the roots to the shoots via the xylem.[1] Upon reaching its target tissue, it can be metabolized through several pathways:

  • Conversion to Zeatin: The ribose group is cleaved from zeatin riboside to yield the active form, zeatin (Z). This conversion is catalyzed by cytokinin riboside 5'-monophosphate phosphoribohydrolase, encoded by the LONELY GUY (LOG) gene family of enzymes.[2]

  • Phosphorylation: Zeatin riboside can be phosphorylated to form zeatin riboside 5'-monophosphate (ZRMP).[3]

  • Glucosylation: The ribose moiety can be glucosylated to form O-glucosides of zeatin riboside.[3]

  • Conversion to other metabolites: In soybean callus, exogenously applied zeatin riboside is metabolized to zeatin glucoside as the major metabolite.[4]

This compound Metabolism:

This compound, or 7-glucosylzeatin (Z7G), is a storage form of zeatin. Its metabolism is primarily characterized by the cleavage of the glucose moiety to release active zeatin.

  • Conversion to Zeatin: The glucose molecule is removed from the N7 position of the purine (B94841) ring to yield zeatin. This process is thought to be catalyzed by β-glucosidases.

  • Further Metabolism of Zeatin: The released zeatin can then be further metabolized, for instance, by conversion to O-glucosides or degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[2]

Quantitative Data on Metabolite Formation in Plants

The following table summarizes the relative abundance of metabolites formed from the application of zeatin and zeatin riboside in plant tissues.

PrecursorPlant TissueMajor Metabolite(s)Relative Abundance (%)Reference
3H-ZeatinRadish SeedlingsZeatin riboside 5'-phosphate (ZRMP)Major peak after 3h[3]
7-glucosylzeatin (this compound)Major metabolite after 8h[3]
ZeatinSoybean CallusZeatin glucosideMajor metabolite[4]
Zeatin RibosideSoybean CallusZeatin glucosideMajor metabolite[4]

Metabolic Fate in Mammalian Systems

The study of cytokinin metabolism in mammals is a nascent field. However, recent evidence suggests that mammalian cells possess the enzymatic machinery to process these plant hormones.

Zeatin Riboside in Mammalian Cells:

Research has shown that zeatin riboside can be metabolized by human cervical cancer (HeLa) cells.[3] While the complete metabolic pathway has not been elucidated, studies with the related cytokinin N6-benzyladenosine (BAR) demonstrated its conversion to the free base form, N6-benzyladenine (BA). This suggests that a similar hydrolytic cleavage of the ribose group may occur for zeatin riboside, yielding zeatin.[3]

Furthermore, zeatin riboside has been shown to activate the mammalian adenosine (B11128) A2A receptor, indicating it can interact with mammalian cellular components directly.[5][6] This interaction triggers downstream signaling cascades, such as the production of cyclic adenosine monophosphate (cAMP).[5][6]

This compound in Mammalian Systems:

To date, there is a lack of published experimental data on the metabolic fate of this compound in animal or human systems. Based on the metabolism of other glycosides, it is plausible that the glucose moiety could be cleaved by mammalian glucosidases, releasing zeatin. However, further research is required to confirm this hypothesis.

Signaling Pathways and Experimental Workflows

Metabolic Pathways in Plants

The following diagrams illustrate the known metabolic pathways of zeatin riboside and this compound in plant systems.

Zeatin_Riboside_Metabolism ZR Zeatin Riboside (ZR) Z Zeatin (Z) ZR->Z LOG enzymes ZRMP Zeatin Riboside 5'-Monophosphate (ZRMP) ZR->ZRMP Phosphorylation O_Glucosyl_ZR O-Glucosyl Zeatin Riboside ZR->O_Glucosyl_ZR Glucosylation ZG Zeatin Glucoside Z->ZG Glucosylation

Metabolic pathway of Zeatin Riboside in plants.

Raphanatin_Metabolism This compound This compound (Z7G) Z Zeatin (Z) This compound->Z β-glucosidase Metabolites Further Metabolites (e.g., O-Glucosides) Z->Metabolites Degradation Degradation Products Z->Degradation CKX enzymes

Metabolic pathway of this compound in plants.
Experimental Workflow for Cytokinin Analysis

The following diagram outlines a typical workflow for the extraction and quantification of cytokinins from plant tissues.

Cytokinin_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue Plant Tissue Homogenization (in liquid nitrogen) Extraction_Buffer Addition of Extraction Buffer (e.g., modified Bieleski's solvent) Tissue->Extraction_Buffer Centrifugation1 Centrifugation Extraction_Buffer->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX column) Supernatant->SPE Wash Wash Column SPE->Wash Elution Elute Cytokinins Wash->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification LC_MS->Quantification

General workflow for cytokinin analysis.

Experimental Protocols

Extraction and Purification of Cytokinins from Plant Tissues

This protocol is adapted from methodologies described for the analysis of cytokinins in plant tissues.[7][8]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Modified Bieleski's solvent (methanol:water:formic acid, 15:4:1, v/v/v)

  • Internal standards (e.g., deuterated cytokinin standards)

  • Microcentrifuge tubes

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • 1% (v/v) acetic acid

  • Methanol (B129727)

  • 0.35 M ammonia (B1221849) in 70% methanol

  • Evaporator (e.g., SpeedVac)

  • Mobile phases for LC-MS/MS

Procedure:

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube. Add a pre-chilled extraction buffer (e.g., 1 mL of modified Bieleski's solvent) containing internal standards. Vortex thoroughly and incubate on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. A second extraction of the pellet can be performed to increase yield.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Dilute the supernatant with 1% acetic acid and load it onto the cartridge.

    • Wash the cartridge with 1% acetic acid followed by methanol to remove interfering substances.

    • Elute the cytokinins with 0.35 M ammonia in 70% methanol.

  • Sample Concentration: Evaporate the eluate to dryness using a vacuum evaporator.

  • Reconstitution: Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: Inject the reconstituted sample into the UHPLC system. Separate the cytokinins using a gradient elution with mobile phases typically consisting of acidified water and acetonitrile.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of specific cytokinin species and their metabolites.

  • Quantification: Generate calibration curves using authentic standards of each cytokinin. Quantify the endogenous cytokinins in the samples by comparing their peak areas to those of the internal standards.

Conclusion

The metabolic fates of this compound and zeatin riboside are well-characterized in plants, where they are interconverted and modified to regulate their activity, transport, and storage. Zeatin riboside serves as a key transport molecule, while this compound is a storage form. Both can be converted to the active cytokinin, zeatin.

In contrast, the understanding of cytokinin metabolism in mammalian systems is still in its early stages. Preliminary evidence suggests that human cells can metabolize zeatin riboside, likely by cleaving the ribose moiety to form zeatin. However, the metabolic fate of this compound in mammals remains to be investigated. The ability of zeatin riboside to interact with mammalian receptors highlights the potential for cross-kingdom signaling and warrants further investigation into the pharmacological properties of these plant hormones. Future research should focus on elucidating the complete metabolic pathways of this compound and zeatin riboside in various animal models and human cell lines to fully understand their biological activities and therapeutic potential.

References

A Comparative Guide to Long-Distance Signaling Molecules in Plants: Evaluating the Potential Role of Raphanatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of long-distance signaling in plants is crucial for developing novel strategies in crop improvement and therapeutic agent discovery. This guide provides a comparative analysis of established long-distance signaling molecules and explores the hypothetical role of raphanatin, a purine (B94841) derivative and metabolite of the well-known cytokinin, zeatin.

While the direct role of this compound as a long-distance signaling molecule awaits experimental validation, its chemical nature as a zeatin glucoside suggests a potential involvement in the cytokinin signaling pathway. This guide will compare the known functions and mechanisms of major phytohormones involved in systemic signaling with the potential, yet unproven, role of this compound.

Comparative Analysis of Long-Distance Signaling Molecules

The following table summarizes the key characteristics and functions of major classes of long-distance signaling molecules in plants, providing a framework for comparison with the hypothetical role of this compound.

Signaling Molecule ClassRepresentative Molecule(s)Primary Transport RouteKey Functions in Long-Distance SignalingSupporting Experimental Evidence
Cytokinins trans-Zeatin (tZ), trans-Zeatin Riboside (tZR)XylemRegulation of shoot growth, leaf size, and meristem activity in response to root-derived signals.[1][2]Grafting experiments with cytokinin biosynthesis and transport mutants; xylem sap analysis showing the presence of tZ and tZR.[1][2]
Auxins Indole-3-acetic acid (IAA)Phloem (primarily), XylemRegulation of apical dominance, lateral root formation, and cambial activity.[3][4][5]Decapitation and auxin application experiments; analysis of auxin gradients across tissues.[3]
Gibberellins (B7789140) (GAs) GA12, GA9, GA4Xylem and PhloemControl of stem elongation, seed germination, and flowering time.[6][7][8][9]Grafting studies with GA-deficient mutants; analysis of GA content in vascular exudates.[6]
Abscisic Acid (ABA) Abscisic acidXylemRegulation of stomatal closure in response to drought stress; inhibition of shoot growth.[2][10][11][12]Xylem sap analysis from drought-stressed plants; studies on ABA-deficient mutants.[12]
Strigolactones (SLs) 5-DeoxystrigolXylemInhibition of shoot branching; promotion of symbiotic interactions with mycorrhizal fungi.[13][14][15][16][17]Grafting of SL-deficient and insensitive mutants; analysis of root exudates.
Hypothetical: this compound 7-β-D-glucopyranosylzeatinXylem (hypothesized)Potential modulation of cytokinin signaling; storage or transport form of zeatin.Currently no direct experimental evidence. Its structure as a zeatin metabolite suggests a role related to cytokinin homeostasis and transport.[18][19]

Experimental Protocols for Studying Long-Distance Signaling

The validation of a molecule's role in long-distance signaling relies on a set of key experimental techniques. Below are detailed methodologies for two fundamental approaches.

Xylem Sap Collection and Analysis

This protocol is essential for identifying and quantifying molecules transported from the roots to the shoots.

Objective: To collect xylem sap to analyze the presence and concentration of potential long-distance signaling molecules.

Materials:

  • Mature plants (e.g., Arabidopsis, tomato, soybean)[20][21]

  • Scholander-type pressure chamber[20][22]

  • Razor blades or scalpel[21]

  • Pipettes and microcentrifuge tubes[20]

  • Liquid nitrogen and -80°C freezer for sample storage[21]

  • Analytical instrumentation (e.g., HPLC-MS/MS) for hormone quantification.[23][24]

Procedure:

  • Plant Preparation: Grow plants to the desired developmental stage. For studies involving stress responses, apply the treatment (e.g., drought) for the specified duration.[20]

  • Excision: Carefully excise the shoot from the root system at the base of the stem using a sharp razor blade.[21]

  • Pressure Application: Place the pot containing the root system into the pressure chamber, with the cut surface of the stem protruding through the lid.

  • Sap Collection: Gradually increase the pressure inside the chamber until xylem sap begins to exude from the cut surface. Discard the first few drops to avoid contamination from damaged cells.[20]

  • Sample Storage: Collect the subsequent exudate into a pre-weighed, chilled microcentrifuge tube. Immediately freeze the collected sap in liquid nitrogen and store it at -80°C until analysis.[21]

  • Quantification: Analyze the composition of the xylem sap using techniques like HPLC-MS/MS to identify and quantify the signaling molecules of interest.[23][24]

Grafting Experiments

Grafting is a powerful technique to determine the directionality and function of long-distance signals by creating chimeric plants with genetically different rootstocks and scions.[1][25][26][27][28]

Objective: To assess whether a signaling molecule produced in the rootstock can be transported to the scion and elicit a physiological response.

Materials:

  • Seedlings of two different genotypes (e.g., wild-type and a mutant deficient in the synthesis of the signaling molecule).

  • Stereomicroscope.

  • Sharp razor blades or micro-scalpels.

  • Growth medium (e.g., agar (B569324) plates).

  • Parafilm or silicone tubing to support the graft union.

Procedure:

  • Seedling Growth: Germinate seeds of both genotypes on sterile growth medium until the cotyledons have fully expanded.

  • Grafting: Under a stereomicroscope, make a clean transverse cut through the hypocotyl of both seedlings.

  • Junction Formation: Carefully place the scion of one genotype onto the rootstock of the other genotype. Ensure the vascular tissues are aligned.

  • Securing the Graft: Use a small piece of silicone tubing or parafilm to hold the graft junction together.

  • Co-cultivation and Recovery: Transfer the grafted seedlings to a new agar plate and grow them in a controlled environment with high humidity to promote healing.

  • Phenotypic Analysis: Once the graft is established and the plant has grown, observe and quantify the phenotype of the scion. For example, measure shoot growth, leaf area, or branching, depending on the expected function of the signaling molecule.[29]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of established long-distance signaling molecules, a hypothetical pathway for this compound, and a typical experimental workflow.

Cytokinin_Signaling_Pathway cluster_root Root Cell cluster_xylem Xylem cluster_shoot Shoot Cell Cytokinin_Biosynthesis Cytokinin Biosynthesis (e.g., from DMAPP and AMP) Zeatin trans-Zeatin (tZ) Cytokinin_Biosynthesis->Zeatin Zeatin_Riboside trans-Zeatin Riboside (tZR) Zeatin->Zeatin_Riboside Xylem_Transport Long-Distance Transport Zeatin->Xylem_Transport Zeatin_Riboside->Xylem_Transport Zeatin_in_Shoot tZ/tZR Xylem_Transport->Zeatin_in_Shoot Receptor Cytokinin Receptor (AHK) Phosphorelay Phosphorelay (AHP -> ARR-B) Receptor->Phosphorelay Transcription Gene Transcription (e.g., ARR-A) Phosphorelay->Transcription Physiological_Response Physiological Response (Shoot Growth, Cell Division) Transcription->Physiological_Response Zeatin_in_Shoot->Receptor

Caption: Established long-distance cytokinin signaling pathway from root to shoot.

Hypothetical_Raphanatin_Pathway cluster_root Root Cell cluster_xylem Xylem cluster_shoot Shoot Cell Zeatin trans-Zeatin (tZ) Glucosyltransferase Glucosyltransferase Zeatin->Glucosyltransferase This compound This compound (7-β-D-glucopyranosylzeatin) Glucosyltransferase->this compound Xylem_Transport Long-Distance Transport This compound->Xylem_Transport Raphanatin_in_Shoot This compound Xylem_Transport->Raphanatin_in_Shoot Beta_Glucosidase β-Glucosidase Raphanatin_in_Shoot->Beta_Glucosidase Zeatin_Released trans-Zeatin (tZ) Beta_Glucosidase->Zeatin_Released Cytokinin_Signaling Cytokinin Signaling Cascade Zeatin_Released->Cytokinin_Signaling

Caption: Hypothetical pathway for this compound as a long-distance signal.

Grafting_Experiment_Workflow Start Start: Select Genotypes (Wild-Type and Mutant) Germination Germinate Seeds Start->Germination Grafting Perform Hypocotyl Grafting Germination->Grafting Healing Allow Graft Union to Heal Grafting->Healing Growth Transfer to Growth Medium and Continue Growth Healing->Growth Analysis Phenotypic and Molecular Analysis of Scion Growth->Analysis Conclusion Conclusion on Long-Distance Signaling Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Raphanatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The chemical identifier "Raphanatin" does not correspond to a recognized compound in standard chemical databases. As the safe and proper disposal of any substance is entirely dependent on its specific chemical and toxicological properties, the first and most critical step is its accurate identification. Disposal without proper identification can lead to dangerous chemical reactions, environmental contamination, and significant regulatory violations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an uncharacterized or internally coded substance such as "this compound." Given the lack of specific data, this substance must be handled as a potentially hazardous chemical.

Step 1: Chemical Identification and Safety Data Sheet (SDS) Location

Before proceeding with any disposal protocols, the identity of the substance must be unequivocally determined.

Actionable Steps:

  • Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound." This internal identifier may be linked to a formal chemical name or formula.

  • Container Examination: Carefully inspect the original container for any additional labels, manufacturer details, or chemical structures that could aid in identification.

  • Consultation: Inquire with the principal investigator, laboratory manager, or the researcher who originally synthesized or procured the substance.

  • Analytical Characterization: If the chemical's identity cannot be determined through documentation, it must be treated as an unknown chemical.[1][2] Contact your institution's Environmental Health & Safety (EHS) department for guidance on the protocol for analyzing and identifying unknown waste.[3] The cost of this analysis is typically borne by the generating department.[1][2][4]

Once the chemical is identified, you must obtain its Safety Data Sheet (SDS). The SDS is the primary source of information regarding safe handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.

Hazard Assessment of Structurally Similar Compounds

In the absence of specific data for "this compound," information from structurally similar compounds suggests that it should be managed as hazardous waste. For instance, flavonoids that are structurally related to compounds that appeared in searches for "this compound" possess known hazards.

CompoundKey Hazard Information
Kaempferol Toxic if swallowed, very toxic to aquatic life with long-lasting effects, causes skin and eye irritation, suspected of causing genetic defects.

This data is provided for structurally similar compounds and should be used to infer potential hazards only. A full risk assessment must be performed for the specific substance .

Step 2: Personal Protective Equipment (PPE)

When handling an unknown or potentially hazardous substance, appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves. For highly reactive materials, layering nitrile gloves under neoprene gloves is recommended.

  • Eye/Face Protection: Use chemical splash goggles and a full-face shield.[5]

  • Body Protection: A fire-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of the substance should occur within a certified chemical fume hood or a glove box to prevent inhalation of powders or vapors.

Step 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Experimental Protocol for Solid Spill Cleanup:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: Ensure all necessary PPE is worn before beginning cleanup.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[6][7] Care should be taken not to create dust.[6][7]

  • Collect the Material: Using a plastic scoop or tongs, carefully place the spilled material and absorbent into a designated polyethylene (B3416737) bag.[6][7]

  • Decontaminate the Area: Wipe the spill area with a wet paper towel or spill pad.[6][7] Place all cleaning materials into the waste bag.

  • Package Waste: Seal the bag and place it inside a second bag or a sturdy, lidded container.[8][9]

  • Label Waste: Clearly label the container as "Hazardous Waste" with the name of the spilled substance (if known) and the date of the spill.

  • Dispose of PPE: Contaminated PPE should be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup procedure.

Step 4: Step-by-Step Disposal Procedure

The disposal of "this compound" and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations. Never dispose of unknown chemicals down the drain or in the regular trash.[1]

Operational Plan for Disposal:

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for all waste materials.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and contaminated labware, into a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If the substance is in solution, collect it in a dedicated, sealed, and labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and all associated hazards (e.g., "Toxic," "Irritant").[3]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]

  • Disposal Request: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

G Workflow for Disposal of Uncharacterized Substances substance Uncharacterized Substance (e.g., 'this compound') identify Attempt to Identify Substance substance->identify sds Obtain Safety Data Sheet (SDS) identify->sds Successful unknown Treat as Unknown Hazardous Chemical identify->unknown Unsuccessful dispose_known Follow SDS Section 13 for Disposal sds->dispose_known ehs Contact Environmental Health & Safety (EHS) unknown->ehs ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat ehs->ppe collect Collect Waste in a Labeled, Sealed, Compatible Container ppe->collect storage Store in Satellite Accumulation Area (SAA) collect->storage pickup Arrange for Hazardous Waste Pickup via EHS storage->pickup

Caption: Logical workflow for the safe handling and disposal of an uncharacterized chemical substance.

References

Essential Safety Protocols for Handling Uncharacterized Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: The chemical compound "Raphanatin" could not be definitively identified through standard chemical and safety databases. The absence of a specific Safety Data Sheet (SDS) means that its toxicological and physical properties are unknown. Therefore, "this compound" must be handled with the utmost caution, treating it as a potentially hazardous substance. The following guidance is based on established safety protocols for managing unknown or uncharacterized laboratory chemicals and is intended for researchers, scientists, and drug development professionals. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before handling this substance.

The Critical Role of a Safety Data Sheet (SDS)

Personal Protective Equipment (PPE): A Precautionary Approach

When dealing with a substance of unknown hazards, a conservative and multi-layered Personal Protective Equipment (PPE) strategy is required.[7][8][9] The following table outlines the recommended PPE for handling "this compound," assuming it could be toxic, volatile, and readily absorbed through the skin.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over the goggles.Protects against splashes, aerosols, and unforeseen reactions.[8] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A flame-retardant lab coat, fully buttoned with sleeves rolled down. Chemical-resistant apron or coveralls (e.g., Tyvek®). Long pants and fully enclosed, chemical-resistant shoes.A lab coat provides a basic barrier.[7] For an unknown substance, a chemical-resistant apron or disposable coveralls are recommended to prevent skin contact with spills.[10] Open-toed shoes or porous footwear are never acceptable in a laboratory setting.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).The specific glove material should be chosen based on any available information about the solvent or the compound's chemical class. Since this is unknown, double-gloving with a common laboratory glove like nitrile is a prudent starting point.[7] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.A chemical fume hood is the primary engineering control to minimize inhalation exposure. If a respirator is required, a formal respiratory protection program, including fit-testing and training, must be in place as per OSHA regulations.[7][11] The type of respirator cartridge would depend on the chemical class, which is unknown; therefore, working within a fume hood is the most reliable control.

Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All work with "this compound" should be performed in a designated area within a certified chemical fume hood.[12]

  • Minimize Quantities: Use the smallest amount of the substance necessary for the experiment.

  • Avoid Contamination: Use dedicated glassware and equipment.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have appropriate spill cleanup materials readily available.

Disposal Plan:

Due to its unknown nature, "this compound" and any contaminated materials must be disposed of as hazardous waste.[13][14][15]

  • Waste Container: Collect all "this compound" waste (solid and liquid) in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The container must be labeled "Caution: Unknown Chemical Waste - this compound".[16][17] Include any known information about its potential chemical class or origin.

  • Contaminated Materials: All disposable items that have come into contact with "this compound," such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.[13]

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for unknown chemicals.[13][14][16] They may require analytical testing to characterize the waste before it can be transported and disposed of in compliance with regulations.[13] Do not pour any amount of this substance down the drain or place it in the regular trash. [15]

Workflow for PPE Selection with an Uncharacterized Substance

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with unknown hazards.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_ppe PPE & Handling Protocol cluster_disposal Disposal start Start: Receive 'this compound' sds_check Attempt to find Safety Data Sheet (SDS) start->sds_check sds_found SDS Found sds_check->sds_found Yes sds_not_found SDS Not Found: Treat as Unknown Hazard sds_check->sds_not_found No ppe_protocol Follow SDS-Specific PPE & Handling Procedures sds_found->ppe_protocol conservative_ppe Implement Conservative PPE Protocol: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron/Coat - Work in Fume Hood sds_not_found->conservative_ppe sds_disposal Dispose per SDS Section 13 ppe_protocol->sds_disposal unknown_disposal Dispose as Unknown Hazardous Waste: - Label Clearly - Segregate - Contact EHS conservative_ppe->unknown_disposal

Caption: PPE selection workflow for an uncharacterized substance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raphanatin
Reactant of Route 2
Reactant of Route 2
Raphanatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.